molecular formula C4H10O2<br>C4H10O2<br>CH3CHOHCH2CH2OH B041344 1,3-Butanediol CAS No. 107-88-0

1,3-Butanediol

カタログ番号: B041344
CAS番号: 107-88-0
分子量: 90.12 g/mol
InChIキー: PUPZLCDOIYMWBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Butanediol (CAS 107-88-0, C4H10O2) is a versatile chiral diol supplied as a high-purity, colorless liquid for research applications. It is a valuable substrate for studying ketone body metabolism, as it is metabolized in the liver to beta-hydroxybutyrate (βHB), inducing a state of nutritional ketosis without dietary intervention . This makes it a critical tool for researching metabolic disorders, neuroprotection, and cardiovascular function, where βHB acts as an alternative energy source and signaling molecule . In synthetic chemistry, this compound serves as a key precursor. Its catalytic dehydration is a promising sustainable route to 1,3-butadiene, a fundamental monomer for synthetic rubbers like SBR and ABS . Furthermore, it functions as a monomer for producing polyurethane and polyester resins . The (R)-enantiomer is of particular interest as a chiral building block for synthesizing pharmaceuticals, including azetidinone derivatives, which are intermediates for penem and carbapenem antibiotics . Biotechnological production of (R)-1,3-butanediol using engineered microorganisms like Clostridium saccharoperbutylacetonicum or E. coli offers a superior enantioselective route compared to chemical synthesis . This compound is also utilized as a solvent and humectant in various laboratory and industrial processes . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55251-78-0
Record name 1,3-Butanediol polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55251-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8026773
Record name 1,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
Record name 1,3-Butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

207.5 °C, 207.50 °C. @ 760.00 mm Hg
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

121 °C, 250 °F (121 °C) (Cleveland Open Cup)
Record name 1,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.2
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8
Record name 1,3-Butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2785
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid, Pure compound is colorless

CAS No.

107-88-0
Record name 1,3-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylene glycol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-BUTANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLENE GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XUS85K0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,3-BUTANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

< -50 °C
Record name 1,3-BUTANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Butanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Butanediol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Butanediol, a versatile diol with significant applications in pharmaceutical and laboratory settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective handling, application, and analysis of this compound.

Core Physicochemical Properties

This compound (also known as 1,3-butylene glycol) is a colorless, viscous liquid with a faint sweet taste.[1][2] It is an organic compound with the chemical formula C4H10O2.[2][3] Its structure, featuring two hydroxyl groups, classifies it as a diol.[2] This compound is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound, compiled from various sources to provide a comparative reference for laboratory use.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular FormulaC4H10O2[2][3]
Molar Mass90.122 g·mol−1[2]
AppearanceColorless, viscous liquid[1][2]
OdorPractically odorless[3]
Melting Point-54 °C to < -50 °C[1][2][3][4]
Boiling Point203-210 °C[1][2]
Density1.0043 - 1.0053 g/cm³ at 20 °C[1][2][3]
Vapor Density3.1 - 3.2 (air = 1)[3][4]
Vapor Pressure0.0201 - 0.06 mmHg at 20-25 °C[4]
Flash Point121 °C[1][3]
Autoignition Temperature393 - 394 °C (741 °F)[3]

Table 2: Optical and Solubility Properties of this compound

PropertyValueReferences
Refractive Index (n20/D)1.4385 - 1.4410[1][3]
Solubility in WaterMiscible[2][3]
Solubility in Organic SolventsSoluble in acetone, ethanol, methyl ethyl ketone, dibutyl phthalate, and castor oil.[1] Almost insoluble in aliphatic hydrocarbons, benzene, toluene, and mineral oil.[1][1]
logP (Octanol/Water Partition Coefficient)-0.290 to -0.74[3][5]
Surface Tension37.8 mN/m (dynes/cm) at 25 °C[1][3]
Viscosity96 cSt at 25 °C[3]

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various scientific applications:

  • Solvent and Co-solvent: Due to its miscibility with water and solubility in several organic solvents, it is an effective solvent for many active pharmaceutical ingredients (APIs) and flavoring agents.[3][6]

  • Humectant: Its hygroscopic nature makes it an excellent humectant in topical formulations, preventing them from drying out.[7]

  • Pharmaceutical Synthesis: The optically pure (R)-enantiomer of this compound is a crucial precursor in the synthesis of beta-lactam antibiotics, such as penems and carbapenems.[7][8][9]

  • Drug Formulation: It can be used to improve the stability and penetration of active ingredients in topical creams, ointments, and other pharmaceutical formulations.[6]

  • Ketogenesis Research: Fatty acid esters of this compound have been investigated for their potential to induce ketogenesis. The (R)-enantiomer is efficiently metabolized to β-hydroxybutyrate.[2]

Experimental Protocols for Property Determination

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound in a laboratory setting.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate boiling point.

Materials:

  • This compound sample (approx. 0.5 mL)

  • Small test tube (e.g., 150mm diameter)

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating block or oil bath

  • Small magnetic stir bar and stir plate

Procedure:

  • Place approximately 0.5 mL of the this compound sample into the small test tube.

  • Add a small magnetic stir bar to the test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Place the test tube in the heating block or oil bath.

  • Position a thermometer with its bulb near the level of the liquid in the test tube.

  • Begin stirring gently and heat the apparatus.

  • Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and then as the liquid begins to boil.[10]

  • When a rapid and continuous stream of bubbles is observed, stop heating.

  • The bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[10][11]

  • Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Materials:

  • Pycnometer (density bottle) of a known volume

  • Analytical balance

  • This compound sample

  • Distilled water

  • Thermometer and temperature-controlled water bath

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).[12]

  • Fill the pycnometer with distilled water of a known temperature and weigh it (m2).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample at the same temperature and weigh it (m3).[12]

  • Calculate the density using the following formula: Density of this compound = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

Determination of Viscosity (Capillary Viscometer Method)

This method measures the kinematic viscosity of a fluid.[13]

Materials:

  • Glass capillary viscometer (e.g., Ostwald or Ubbelohde type)[13][14]

  • Temperature-controlled water bath

  • Stopwatch

  • This compound sample

Procedure:

  • Select a clean, dry capillary viscometer appropriate for the expected viscosity of this compound.

  • Introduce a precise volume of the this compound sample into the viscometer.

  • Place the viscometer in a temperature-controlled water bath and allow it to equilibrate.

  • Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the pressure and allow the liquid to flow down the capillary under gravity.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

  • Record the flow time in seconds.[15]

  • Repeat the measurement several times and calculate the average flow time.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[15]

Determination of Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a substance.[16][17]

Materials:

  • This compound

  • Solvent of interest (e.g., water, toluene)

  • Sealable flasks or vials

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, GC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable flask. This ensures that a saturated solution is formed.

  • Seal the flask and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17]

  • After incubation, allow the solution to stand to let undissolved solute settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, centrifugation and subsequent filtration may be necessary.[18]

  • Quantify the concentration of this compound in the clear supernatant using a suitable analytical method. This concentration represents the solubility.

Visualization of Laboratory Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample like this compound in a laboratory setting.

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation & Initial Assessment cluster_1 Core Property Determination cluster_2 Solubility & Interfacial Properties cluster_3 Data Analysis & Reporting A Receive & Log Sample (this compound) B Visual Inspection (Color, Clarity) A->B C Purity Analysis (e.g., GC, HPLC) B->C D Density Measurement (Pycnometer) C->D If purity is acceptable E Boiling Point Determination (Micro Reflux) C->E If purity is acceptable F Refractive Index Measurement (Refractometer) C->F If purity is acceptable G Viscosity Measurement (Capillary Viscometer) C->G If purity is acceptable H Solubility Testing (Shake-Flask Method) C->H K Compile & Tabulate Data D->K E->K F->K G->K I Determine logP (Octanol-Water Partition) H->I J Surface Tension Measurement (Tensiometer) I->J J->K L Compare with Literature Values K->L M Generate Certificate of Analysis / Report L->M

Physicochemical characterization workflow for this compound.

Safety, Handling, and Storage

  • General Handling: Handle in a well-ventilated area.[19] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[20] Avoid contact with skin and eyes.[19]

  • Storage: this compound is hygroscopic; therefore, it should be stored in a tightly closed container in a dry place to prevent moisture absorption.[1][21]

  • Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5][19]

  • Hazards: It is not classified as a hazardous substance according to GHS criteria.[21][22] However, it may cause serious eye irritation.[20] In case of fire, it can emit acrid smoke and irritating fumes.[3]

This guide provides essential information on the physicochemical properties of this compound for its effective use in a laboratory setting. For further details, consulting the specific Safety Data Sheet (SDS) provided by the supplier is always recommended.

References

A Technical Guide to the Synthesis of 1,3-Butanediol via Acetaldehyde Condensation and Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 1,3-butanediol, a versatile diol with applications in various industries, including pharmaceuticals and cosmetics. The primary focus of this document is the two-step chemical process involving the aldol condensation of acetaldehyde to produce 3-hydroxybutanal (acetaldol), followed by its catalytic hydrogenation to yield this compound. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of relevant quantitative data to support research and development in this area.

Introduction

This compound (1,3-BDO) is a chiral organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The most established chemical synthesis route to this compound is a two-step process starting from acetaldehyde. The first step is a base-catalyzed aldol condensation of two acetaldehyde molecules to form 3-hydroxybutanal. The second step involves the selective hydrogenation of the aldehyde functional group in 3-hydroxybutanal to yield this compound. While alternative biological and enzymatic pathways exist, the acetaldehyde condensation-hydrogenation route remains a significant industrial process.[1][2] This guide will focus on the technical aspects of this chemical synthesis pathway.

Reaction Mechanism and Pathway

The synthesis of this compound from acetaldehyde proceeds through two distinct chemical transformations:

Step 1: Aldol Condensation of Acetaldehyde

The first step is the aldol condensation of acetaldehyde to form 3-hydroxybutanal, commonly known as acetaldol.[3] This reaction is typically catalyzed by a dilute base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The mechanism involves the formation of an enolate ion from one molecule of acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetaldehyde molecule.[6] Subsequent protonation of the resulting alkoxide yields 3-hydroxybutanal.[6]

Step 2: Hydrogenation of 3-Hydroxybutanal

The second step is the catalytic hydrogenation of the aldehyde group in 3-hydroxybutanal to a primary alcohol, yielding this compound.[3] This reduction is typically carried out using a heterogeneous catalyst, with Raney nickel being a common choice.[7] The reaction involves the addition of hydrogen gas (H₂) across the carbonyl double bond.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation Acetaldehyde1 Acetaldehyde Hydroxybutanal 3-Hydroxybutanal (Acetaldol) Acetaldehyde1->Hydroxybutanal Acetaldehyde2 Acetaldehyde Acetaldehyde2->Hydroxybutanal Base Dilute Base (e.g., NaOH) Base->Hydroxybutanal Catalyst Butanediol This compound Hydroxybutanal->Butanediol Hydrogen H₂ Hydrogen->Butanediol Catalyst Catalyst (e.g., Raney Ni) Catalyst->Butanediol Catalyst

Figure 1: Overall synthesis pathway of this compound from Acetaldehyde.

Quantitative Data Summary

The efficiency of the this compound synthesis is dependent on the reaction conditions and catalysts employed in each step. The following tables summarize key quantitative data from various sources.

Table 1: Aldol Condensation of Acetaldehyde to 3-Hydroxybutanal

CatalystTemperature (°C)Pressure (kPa)Residence Time (min)Acetaldehyde Conversion (%)3-Hydroxybutanal Selectivity (%)3-Hydroxybutanal Yield (%)Reference
2.5% Potassium Cyanide-8 to 0Atmospheric32 hoursNot ReportedNot Reported50[8]
0.5%La-2.3%Ca-2MgO/Al₂O₃202007095.8992.0888.30[9]
Dilute NaOH/KOH20-25AtmosphericSeveral hours~60Not ReportedNot Reported[5]

Table 2: Hydrogenation of 3-Hydroxybutanal to this compound

CatalystTemperature (K)Hydrogen Pressure (MPa)Conversion (%)This compound Selectivity (%)Reference
Supported Nickel293-3731.0 - 8.08688[10]
1.7% Ru/TiO₂*403 - 443Not ReportedNot Reported73.8[1]

*Note: This data is for the aqueous-phase hydrogenation of β-hydroxybutyric acid to this compound, a similar transformation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Aldol Condensation of Acetaldehyde to 3-Hydroxybutanal

This protocol is adapted from a literature procedure for the synthesis of 3-hydroxybutanal.[8]

Materials:

  • Freshly distilled acetaldehyde (100 g)

  • Ice-cold water (200 ml)

  • 2.5% aqueous solution of potassium cyanide (100 ml)

  • Ice

  • Hydrochloric acid (for cooling bath)

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel with a stirrer, immersed in a cooling bath

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus for reduced pressure

Procedure:

  • Place 200 ml of ice-cold water into the reaction vessel and immerse it in a cooling bath of ice and water.

  • While agitating the water, add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0°C.

  • Replace the cooling bath with a mixture of ice and hydrochloric acid to lower the temperature of the reaction mixture to -12°C.

  • Slowly add 100 ml of a 2.5% potassium cyanide solution via a dropping funnel, maintaining the temperature below -8°C.

  • After the addition is complete, maintain the reaction mixture below -8°C for 2 hours, then at 0°C for 30 hours.

  • Saturate the resulting pale yellow, syrupy solution with sodium chloride while keeping it cold.

  • Quickly extract the solution four times with a substantial volume of diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Distill off the ether at atmospheric pressure.

  • Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80-90°C at 20 mmHg. The reported yield of 3-hydroxybutanal is approximately 50%.[8]

Preparation of Raney Nickel Catalyst

This is a general procedure for the preparation of an active Raney nickel catalyst for hydrogenation.

Materials:

  • Raney nickel-aluminum alloy powder

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

Equipment:

  • Erlenmeyer flask

  • Stirrer

  • Thermometer

  • Ice bath

Procedure:

  • In an Erlenmeyer flask equipped with a stirrer and thermometer, prepare a solution of sodium hydroxide in distilled water.

  • Cool the NaOH solution to the desired temperature in an ice bath.

  • Slowly and portion-wise, add the Raney nickel-aluminum alloy powder to the stirred NaOH solution, controlling the rate of addition to maintain the temperature within a specific range.

  • After the addition is complete, continue to stir the suspension at the specified temperature for a designated period to ensure complete digestion of the aluminum.

  • Carefully decant the supernatant. Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral.

  • The active Raney nickel catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity in air.

Hydrogenation of 3-Hydroxybutanal to this compound

This protocol is based on the general conditions described in the patent literature for the hydrogenation of 3-hydroxybutyraldehyde.[10]

Materials:

  • 3-Hydroxybutanal

  • Supported nickel catalyst (e.g., Raney nickel)

  • Solvent (e.g., N,N-Dimethylformamide, piperidine, or dimethyl sulfoxide)[10]

  • Hydrogen gas

Equipment:

  • High-pressure reactor (e.g., trickle bed reactor or stirred autoclave)

  • Gas inlet and outlet

  • Temperature and pressure controls

Procedure:

  • Charge the high-pressure reactor with the 3-hydroxybutanal solution (typically 5-70% by mass in a suitable solvent).[10]

  • Add the supported nickel catalyst to the reactor.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (1.0 - 8.0 MPa).[10]

  • Heat the reactor to the target temperature (293 - 373 K).[10]

  • Maintain the reaction under stirring or flow (in a trickle bed reactor) for a sufficient time to achieve high conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The crude this compound can be purified by distillation under reduced pressure.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, which can affect the overall yield and purity of the final product.

  • Dehydration of 3-Hydroxybutanal: Under certain conditions, particularly at higher temperatures, 3-hydroxybutanal can dehydrate to form crotonaldehyde.[3][10] This is an undesirable byproduct as its subsequent hydrogenation will not yield this compound.

  • Over-hydrogenation and Dehydration: During the hydrogenation step, the desired product, this compound, can undergo dehydration to form 2-butanol, which is an impurity.[1]

  • Resin Formation: During the aldol condensation, side and secondary reactions can lead to the formation of resinous materials, especially if the reaction is allowed to proceed to high conversion without careful control.[5]

Byproducts_Formation Acetaldehyde Acetaldehyde Hydroxybutanal 3-Hydroxybutanal Acetaldehyde->Hydroxybutanal Aldol Condensation Resin Resinous Products (Byproducts) Acetaldehyde->Resin Side Reactions Butanediol This compound (Desired Product) Hydroxybutanal->Butanediol Hydrogenation Crotonaldehyde Crotonaldehyde (Byproduct) Hydroxybutanal->Crotonaldehyde Dehydration Butanol 2-Butanol (Byproduct) Butanediol->Butanol Dehydration

References

Microbial Production of (R)-1,3-Butanediol from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1,3-Butanediol ((R)-1,3-BDO) is a chiral chemical of significant interest, serving as a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics, as well as in the production of cosmetics and other industrial compounds.[1][2] Traditional chemical synthesis routes for (R)-1,3-BDO often involve multiple steps and rely on petrochemical feedstocks.[1] Consequently, there is a growing demand for sustainable and enantiomerically pure production methods. Microbial fermentation, utilizing renewable resources like glucose, presents a promising alternative. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the microbial production of (R)-1,3-BDO.

Metabolic Pathways for (R)-1,3-Butanediol Synthesis

The biosynthesis of (R)-1,3-BDO in microorganisms is not a naturally occurring process. Therefore, the development of production strains relies on the introduction of heterologous pathways and the strategic manipulation of native metabolic networks. Two primary artificial pathways have been successfully engineered in host organisms like Escherichia coli for the conversion of glucose to (R)-1,3-BDO.

The 3-Hydroxybutyryl-CoA-Based Pathway

This pathway leverages intermediates from the well-characterized poly-3-hydroxybutyrate (PHB) biosynthesis pathway. The key enzymatic steps involve the conversion of acetyl-CoA, a central metabolite derived from glucose, to (R)-1,3-BDO.

The pathway proceeds as follows:

  • Acetyl-CoA Acetyltransferase (PhaA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): Acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA. This step is crucial for establishing the desired (R)-stereochemistry.

  • CoA-Acylating Aldehyde Dehydrogenase (Bld): (R)-3-hydroxybutyryl-CoA is converted to 3-hydroxybutyraldehyde.

  • Alcohol Dehydrogenase (YqhD): Finally, 3-hydroxybutyraldehyde is reduced to (R)-1,3-Butanediol.

3-Hydroxybutyryl-CoA-Based Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA R_3_HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3_HydroxybutyrylCoA PhaB _3_Hydroxybutyraldehyde 3-Hydroxybutyraldehyde R_3_HydroxybutyrylCoA->_3_Hydroxybutyraldehyde Bld R_1_3_BDO (R)-1,3-Butanediol _3_Hydroxybutyraldehyde->R_1_3_BDO YqhD

Figure 1: The 3-Hydroxybutyryl-CoA-based pathway for (R)-1,3-Butanediol production.
The Aldolase-Based Pathway

An alternative and shorter pathway utilizes an aldolase to directly form a C4 intermediate from two molecules of acetaldehyde. This pathway has also been successfully implemented in E. coli.[3]

The key steps are:

  • Pyruvate Decarboxylase: Pyruvate, derived from glucose, is decarboxylated to acetaldehyde.

  • Deoxyribose-5-phosphate aldolase (DERA): This enzyme catalyzes the aldol condensation of two acetaldehyde molecules to form 3-hydroxybutanal.

  • Aldo-keto Reductase/Alcohol Dehydrogenase: 3-hydroxybutanal is then reduced to (R)-1,3-Butanediol.

Aldolase-Based Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pyruvate Decarboxylase _3_Hydroxybutanal 3-Hydroxybutanal Acetaldehyde->_3_Hydroxybutanal DERA (condenses 2x Acetaldehyde) R_1_3_BDO (R)-1,3-Butanediol _3_Hydroxybutanal->R_1_3_BDO Aldo-keto Reductase

Figure 2: The aldolase-based pathway for (R)-1,3-Butanediol production.

Quantitative Data on (R)-1,3-Butanediol Production

The following tables summarize the quantitative data from various studies on the microbial production of (R)-1,3-BDO from glucose, primarily in engineered E. coli.

Table 1: Production Titers, Yields, and Enantiomeric Excess of (R)-1,3-Butanediol

Host OrganismPathwayFermentation ModeTiter (g/L)Yield (mg/g glucose)Enantiomeric Excess (% ee)Reference
E. coli K12 MG1655Aldolase-basedBatch0.311.2Not specified[3]
E. coli BD24Aldolase-basedTwo-stage fed-batch2.456Not specified[3]
E. coli MG1655 lacIq3-Hydroxybutyryl-CoA-basedFed-batch9.05Not specified98.5 ± 0.2[1]
E. coli W3-23-Hydroxybutyryl-CoA-basedShake flask2.86Not specified>99[4]
E. coli3-Hydroxybutyryl-CoA-basedFed-batchNot specified0.51 mol/mol glucoseNot specified[2]
E. coli3-Hydroxybutyryl-CoA-basedNot specified0.99Not specifiedNot specified[4]

Table 2: Fermentation Parameters and Production Rates

Host OrganismFermentation ModepHDissolved OxygenProduction RateReference
E. coli BD24Two-stage fed-batch7Higher levelNot specified[3]
E. coliFed-batch5.5Optimized (82.3 h-1 KLa)3.90 mM h-1[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and advancing research in this field. The following sections outline typical experimental protocols for the key stages of microbial (R)-1,3-BDO production.

Strain Construction and Genetic Engineering

The construction of an efficient (R)-1,3-BDO production strain involves the assembly and expression of the desired heterologous pathway genes in a suitable host.

Strain Construction Workflow Gene_Selection Gene Selection and Codon Optimization (e.g., phaA, phaB, bld, yqhD) Plasmid_Construction Plasmid Construction (e.g., pETDuet-1, pTrc99A) Gene_Selection->Plasmid_Construction Host_Transformation Host Transformation (e.g., E. coli MG1655) Plasmid_Construction->Host_Transformation Byproduct_Deletion Byproduct Pathway Deletion (e.g., ethanol, acetoin pathways) Host_Transformation->Byproduct_Deletion Expression_Optimization Expression Optimization (e.g., promoter strength, RBS tuning) Byproduct_Deletion->Expression_Optimization Final_Strain Engineered Production Strain Expression_Optimization->Final_Strain

Figure 3: A generalized workflow for the construction of an (R)-1,3-BDO producing strain.

1. Gene Sourcing and Codon Optimization:

  • Genes encoding the pathway enzymes are typically sourced from various organisms. For example, phaA and phaB from Cupriavidus necator, bld from Clostridium saccharoperbutylacetonicum, and yqhD from E. coli.[2][5]

  • The DNA sequences of these genes are often codon-optimized for expression in the chosen host organism (e.g., E. coli).

2. Plasmid Construction:

  • The codon-optimized genes are synthesized and cloned into suitable expression vectors (e.g., pTrc99A, pETDuet-1) under the control of an inducible promoter (e.g., lac, T7).

  • Standard molecular cloning techniques such as restriction digestion, ligation, and Gibson assembly are employed.

3. Host Transformation:

  • The constructed plasmids are transformed into a suitable E. coli host strain (e.g., MG1655, BL21(DE3)) using methods like heat shock or electroporation.

4. Metabolic Engineering of the Host:

  • To enhance the metabolic flux towards (R)-1,3-BDO and reduce the formation of competing byproducts, genes involved in the synthesis of compounds like ethanol, acetate, lactate, and 2,3-butanediol can be knocked out using techniques such as CRISPR-Cas9 or lambda red recombination.[2][3]

Fermentation Protocol

The fermentation process is a critical step that significantly influences the final titer, yield, and productivity of (R)-1,3-BDO.

1. Pre-culture Preparation:

  • A single colony of the engineered strain is inoculated into a small volume of Luria-Bertani (LB) medium or a defined minimal medium supplemented with the appropriate antibiotics.

  • The culture is incubated overnight at 37°C with shaking.

2. Inoculum Development:

  • The overnight pre-culture is used to inoculate a larger volume of the same medium and grown to a specific optical density (e.g., OD600 of 0.6-0.8).

3. Bioreactor Fermentation:

  • The inoculum is transferred to a bioreactor containing a defined fermentation medium. A typical medium might contain glucose as the carbon source, a nitrogen source (e.g., ammonium sulfate), phosphate, and trace metals.

  • Induction: When the culture reaches a certain cell density, the expression of the pathway genes is induced by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside (IPTG)).

  • Process Control: Key fermentation parameters are monitored and controlled throughout the process:

    • Temperature: Maintained at a specific temperature, often around 30-37°C.

    • pH: Controlled at a setpoint (e.g., 5.5-7.0) by the automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).[3][5]

    • Aeration and Agitation: The dissolved oxygen (DO) level is controlled by adjusting the agitation speed and airflow rate to ensure sufficient oxygen supply for cell growth and product formation. The overall oxygen transfer coefficient (KLa) is a critical parameter to optimize.[5]

  • Fed-batch Strategy: To achieve high cell densities and high product titers, a fed-batch strategy is often employed. This involves feeding a concentrated glucose solution to the bioreactor at a controlled rate to avoid substrate inhibition and overflow metabolism.[1][5]

Analytical Methods for (R)-1,3-Butanediol Quantification

Accurate quantification of (R)-1,3-BDO and the determination of its enantiomeric purity are essential for process optimization and product quality assessment.

1. Sample Preparation:

  • Fermentation broth samples are collected at regular intervals.

  • The samples are centrifuged to remove cells.

  • The supernatant is filtered and may require derivatization before analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is a widely used method for the quantification of 1,3-BDO.[6]

  • Derivatization: 1,3-BDO is often derivatized, for example, to its bis-tert-butyldimethylsilyl ether, to improve its volatility and chromatographic properties.[6]

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) is coupled to a mass spectrometer.

  • Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated or 13C-labeled 1,3-BDO) and a calibration curve.[6]

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC can also be used for the analysis of 1,3-BDO.[7]

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase is used to separate the (R) and (S) enantiomers.

  • Detection: Detection can be achieved using a refractive index (RI) detector or by derivatization with a UV-active compound.

Downstream Processing

The recovery and purification of (R)-1,3-BDO from the fermentation broth is a significant part of the overall production cost.[8][9] While specific protocols for (R)-1,3-BDO are not extensively detailed in the reviewed literature, methods used for other diols like 1,3-propanediol and 2,3-butanediol can be adapted. These include:

  • Cell Removal: Filtration or centrifugation to separate the biomass from the fermentation broth.[10]

  • Water Removal: Evaporation or distillation to concentrate the product.[8]

  • Purification:

    • Liquid-liquid extraction: Using a suitable solvent to extract the diol.[8]

    • Ion exchange chromatography: To remove charged impurities.[8]

    • Pervaporation: A membrane-based separation technique.[8]

Conclusion and Future Perspectives

The microbial production of (R)-1,3-Butanediol from glucose is a rapidly advancing field. Significant progress has been made in engineering microbial hosts, particularly E. coli, to achieve high titers and enantiomeric purity. Future research will likely focus on further optimizing metabolic pathways to improve yields and productivity, exploring alternative microbial hosts, and developing more efficient and cost-effective downstream processing technologies. The continued development of these sustainable bioprocesses holds great promise for the pharmaceutical and chemical industries.

References

The Metabolic Conversion of 1,3-Butanediol to Beta-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol (1,3-BD), a dihydric alcohol, has garnered significant interest in the scientific community as a precursor to the ketone body beta-hydroxybutyrate (BHB). This metabolic conversion offers a potential therapeutic and physiological avenue for inducing a state of ketosis without the need for strict ketogenic diets. Understanding the intricacies of this pathway is paramount for researchers and drug development professionals exploring the applications of 1,3-BD in various fields, including neurology, metabolism, and performance enhancement. This technical guide provides an in-depth overview of the metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The primary site for the metabolic conversion of this compound to beta-hydroxybutyrate is the liver.[1][2][3] The pathway is a two-step enzymatic process involving oxidation reactions.

The Core Metabolic Pathway

The conversion of this compound to beta-hydroxybutyrate is a sequential two-step oxidation process that occurs predominantly in the liver.[4][5] The pathway relies on the action of two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

The initial step involves the oxidation of this compound to an intermediate compound, 3-hydroxybutanal, also known as acetaldol.[6][7][8][9] This reaction is catalyzed by alcohol dehydrogenase and utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

Subsequently, 3-hydroxybutanal is rapidly oxidized to beta-hydroxybutyrate by the enzyme aldehyde dehydrogenase, again utilizing NAD+ as a cofactor.[9] The stereochemistry of the initial substrate is crucial, with the (R)-enantiomer of this compound being more efficiently converted to (R)-beta-hydroxybutyrate, the biologically active form.[3][10]

Metabolic_Pathway This compound This compound 3-Hydroxybutanal 3-Hydroxybutanal This compound->3-Hydroxybutanal Alcohol Dehydrogenase (NAD+ -> NADH) beta-Hydroxybutyrate beta-Hydroxybutyrate 3-Hydroxybutanal->beta-Hydroxybutyrate Aldehyde Dehydrogenase (NAD+ -> NADH)

Figure 1: The metabolic pathway of this compound to beta-hydroxybutyrate.

Quantitative Data

The efficiency and kinetics of the metabolic conversion of this compound to beta-hydroxybutyrate have been quantified in various studies. The following tables summarize key quantitative data from research in both human and rat models.

Enzyme Kinetics of (R)-1,3-Butanediol Metabolism
SpeciesLiver FractionKm (µM)Vmax (nmol/min/mg protein)
HumanMicrosomes8,00027.1
Male RatMicrosomes19,300113.5
Female RatMicrosomes11,91075.8
Data from a study on the in vitro metabolism of (R)-1,3-butanediol.[5]
Pharmacokinetics of this compound and Beta-Hydroxybutyrate

Human Studies

CompoundDoseCmaxTmax (min)AUC
(R)-1,3-Butanediol12.5 g1.1 ± 0.3 mM301.6 ± 0.4 mMh
(R)-1,3-Butanediol25 g2.5 ± 0.6 mM604.2 ± 1.0 mMh
(R)-1,3-Butanediol50 g4.7 ± 1.1 mM6010.3 ± 2.6 mMh
beta-Hydroxybutyrate12.5 g (R)-1,3-BD1.1 ± 0.4 mM602.1 ± 0.7 mMh
beta-Hydroxybutyrate25 g (R)-1,3-BD2.1 ± 0.7 mM905.2 ± 1.8 mMh
beta-Hydroxybutyrate50 g (R)-1,3-BD3.5 ± 0.9 mM12011.2 ± 3.1 mMh
Pharmacokinetic parameters following oral administration of bis-hexanoyl (R)-1,3-butanediol, which is hydrolyzed to (R)-1,3-butanediol and hexanoic acid.[2]

Rat Studies

CompoundDose of 1,3-BDCmaxTmax (h)
beta-Hydroxybutyrate5% in drinking waterNo significant increase-
beta-Hydroxybutyrate10% in drinking waterNo significant increase-
beta-Hydroxybutyrate20% in drinking water~1.5 mM-
Data from a four-week study in adult male Wistar-Kyoto rats.[11]

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

Materials:

  • Cryopreserved liver microsomes (human or rat)

  • This compound (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath at 37°C

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath and immediately place them on ice.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the potassium phosphate buffer and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed to precipitate the microsomal proteins.

  • Sample Analysis: Collect the supernatant and analyze the concentration of the remaining this compound and the formed beta-hydroxybutyrate using a validated analytical method.

Quantification of Beta-Hydroxybutyrate in Biological Samples by GC-MS

This protocol provides a general workflow for the quantification of beta-hydroxybutyrate in plasma or serum using gas chromatography-mass spectrometry.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., deuterated BHB)

  • Deproteinizing agent (e.g., perchloric acid or acetonitrile)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add the internal standard.

  • Protein Precipitation: Add a deproteinizing agent, vortex, and centrifuge to remove precipitated proteins.

  • Extraction: Extract the supernatant with an organic solvent.

  • Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen and add the derivatizing agent. Heat the sample to facilitate the derivatization of BHB to its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on the gas chromatography column, and the detection and quantification are performed by the mass spectrometer in selected ion monitoring (SIM) mode.

  • Data Analysis: Quantify the concentration of BHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Administration Microsomes Microsomes Incubation Incubation Microsomes->Incubation 1,3-BD 1,3-BD 1,3-BD->Incubation Analysis Analysis Incubation->Analysis Animal Model Animal Model 1,3-BD Admin 1,3-BD Admin Animal Model->1,3-BD Admin Blood Sampling Blood Sampling 1,3-BD Admin->Blood Sampling BHB Quantification BHB Quantification Blood Sampling->BHB Quantification

Figure 2: General experimental workflows for studying 1,3-BD metabolism.

Signaling_Context This compound This compound ADH Alcohol Dehydrogenase This compound->ADH ALDH Aldehyde Dehydrogenase ADH->ALDH NAD_NADH NAD+/NADH Ratio ADH->NAD_NADH BHB beta-Hydroxybutyrate ALDH->BHB ALDH->NAD_NADH Energy_Metabolism Cellular Energy Metabolism BHB->Energy_Metabolism NAD_NADH->Energy_Metabolism

Figure 3: Relationship of 1,3-BD metabolism to cellular redox state.

Enzyme Isoforms and Regulation

The specific isoforms of alcohol and aldehyde dehydrogenases responsible for the metabolism of this compound and its intermediate are not yet fully elucidated. For alcohol dehydrogenase, both class I (e.g., ADH1) and class III (e.g., ADH3) isoforms may be involved, with their relative contributions potentially depending on the concentration of this compound.[12]

Similarly, while ALDH2 is a primary enzyme for the oxidation of acetaldehyde from ethanol metabolism, other ALDH isoforms, such as ALDH1A1 and ALDH3A2, are known to metabolize a variety of aldehydes.[9][13] The specific ALDH isoform with the highest affinity for 3-hydroxybutanal remains an area for further investigation.

The regulation of this metabolic pathway is likely influenced by the cellular redox state, specifically the ratio of NAD+ to NADH.[12] The two oxidative steps in the conversion of this compound to beta-hydroxybutyrate both reduce NAD+ to NADH. An accumulation of NADH could potentially inhibit the activity of both alcohol and aldehyde dehydrogenases, thereby slowing the rate of conversion. Factors that influence the re-oxidation of NADH, such as the activity of the electron transport chain, may indirectly regulate the metabolism of this compound.

Conclusion

The metabolic conversion of this compound to beta-hydroxybutyrate is a well-defined, two-step enzymatic process primarily occurring in the liver. The efficiency of this pathway, particularly for the (R)-enantiomer of this compound, has been demonstrated through quantitative pharmacokinetic and enzyme kinetic studies. This technical guide provides a foundational understanding for researchers and drug development professionals. Further research into the specific enzyme isoforms and regulatory mechanisms will provide a more complete picture and could lead to the development of novel therapeutic strategies that leverage this unique metabolic pathway.

References

"stereospecific metabolism of (R)-1,3-Butanediol in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Metabolism of (R)-1,3-Butanediol In Vivo

Executive Summary

(R)-1,3-Butanediol is a chiral molecule that serves as a precursor to the ketone body (R)-3-hydroxybutyrate, a key alternative energy source for the brain and other tissues. Its stereospecific metabolism is of significant interest to researchers in nutrition, neuroscience, and drug development. This technical guide provides a comprehensive overview of the in vivo metabolism of (R)-1,3-Butanediol, with a focus on its metabolic pathways, quantitative analysis, experimental protocols for its study, and the signaling roles of its primary metabolite.

The Stereospecific Metabolic Pathway of (R)-1,3-Butanediol

The in vivo metabolism of (R)-1,3-Butanediol is a stereospecific process that primarily occurs in the liver. The metabolic pathway involves a two-step enzymatic conversion to the physiological ketone bodies, (R)-3-hydroxybutyrate and acetoacetate.[1][2][3] This is in contrast to its enantiomer, (S)-1,3-Butanediol, of which only a smaller fraction is converted to these physiological ketone bodies.[1][3]

Hepatic Oxidation of (R)-1,3-Butanediol

Upon absorption, (R)-1,3-Butanediol is transported to the liver, where it undergoes oxidation. The initial and rate-limiting step is the oxidation of the primary alcohol group of (R)-1,3-Butanediol to an aldehyde, forming (R)-3-hydroxybutanal. This reaction is catalyzed by alcohol dehydrogenase (ADH). Subsequently, (R)-3-hydroxybutanal is rapidly oxidized to (R)-3-hydroxybutyrate by aldehyde dehydrogenase (ALDH). A portion of the newly synthesized (R)-3-hydroxybutyrate can be further oxidized to acetoacetate. These ketone bodies are then released into the bloodstream to be utilized by extrahepatic tissues.

cluster_liver Hepatic Metabolism cluster_blood Systemic Circulation R_1_3_BD (R)-1,3-Butanediol R_3_HBAL (R)-3-Hydroxybutanal R_1_3_BD->R_3_HBAL Alcohol Dehydrogenase (ADH) R_3_HB (R)-3-Hydroxybutyrate R_3_HBAL->R_3_HB Aldehyde Dehydrogenase (ALDH) AcAc Acetoacetate R_3_HB->AcAc (R)-3-Hydroxybutyrate Dehydrogenase Blood_R_3_HB (R)-3-Hydroxybutyrate R_3_HB->Blood_R_3_HB Export Blood_AcAc Acetoacetate AcAc->Blood_AcAc Export cluster_workflow Experimental Workflow for In Vivo Analysis animal_model Animal Model Selection (e.g., Wistar-Kyoto Rats) dosing Dosing of (R)-1,3-Butanediol (Oral Gavage or Drinking Water) animal_model->dosing sample_collection Time-course Sample Collection (Blood, Tissues) dosing->sample_collection sample_processing Sample Processing (Plasma separation, Tissue homogenization) sample_collection->sample_processing extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) sample_processing->extraction analysis Stereospecific Analysis (Chiral GC-MS or LC-MS) extraction->analysis data_analysis Data Analysis (Pharmacokinetic modeling) analysis->data_analysis cluster_signaling Signaling Pathways of (R)-3-Hydroxybutyrate cluster_gpcr GPCR Signaling cluster_hdac HDAC Inhibition R_3_HB (R)-3-Hydroxybutyrate HCAR2 HCAR2 R_3_HB->HCAR2 FFAR3 FFAR3 R_3_HB->FFAR3 HDAC HDACs (Class I & IIa) R_3_HB->HDAC Lipolysis Reduced Lipolysis HCAR2->Lipolysis Histone Histone Acetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene

References

1,3-Butanediol as a Precursor for Chiral Synthons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral synthons are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of these synthons often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API). 1,3-Butanediol (1,3-BDO), a readily available and inexpensive racemic diol, has emerged as a versatile precursor for a variety of valuable chiral synthons. Its two hydroxyl groups at positions 1 and 3 provide multiple functional handles for stereoselective transformations, leading to the synthesis of chiral diols, hydroxy ketones, lactones, and other complex molecules. This technical guide provides a comprehensive overview of the strategies and methodologies for utilizing this compound as a starting material for the synthesis of high-value chiral building blocks, with a focus on chemoenzymatic and biocatalytic approaches.

Chemoenzymatic Deracemization of Racemic this compound to (R)-1,3-Butanediol

A highly efficient method for producing enantiomerically pure (R)-1,3-butanediol is through the deracemization of the inexpensive racemic mixture. A particularly effective approach is a whole-cell stereoinverting cascade system, which can theoretically achieve a 100% yield of the desired enantiomer.[1][2][3][4] This process typically involves a two-step, one-pot reaction sequence:

  • Enantioselective Oxidation: The (S)-enantiomer of this compound is selectively oxidized to the corresponding ketone, 4-hydroxy-2-butanone.

  • Asymmetric Reduction: The intermediate 4-hydroxy-2-butanone is then asymmetrically reduced to the (R)-enantiomer of this compound.

This cascade reaction can be efficiently carried out using a combination of two different microorganisms, each selected for its high stereoselectivity in one of the reaction steps.[2][3][4]

Key Microorganisms and Reactions

A successful implementation of this deracemization process has been demonstrated using the following whole-cell catalysts:[2][3][4]

  • Candida parapsilosis : This yeast strain exhibits high enantioselectivity in the oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone, leaving the (R)-1,3-butanediol largely unreacted.

  • Pichia kudriavzevii : This yeast strain is effective in the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with high enantiomeric excess.

The overall transformation is depicted in the following workflow:

G cluster_oxidation Step 1: Enantioselective Oxidation cluster_reduction Step 2: Asymmetric Reduction rac_BDO Racemic this compound ((R,S)-1,3-BDO) S_BDO (S)-1,3-BDO rac_BDO->S_BDO R_BDO_initial (R)-1,3-BDO rac_BDO->R_BDO_initial HK 4-Hydroxy-2-butanone S_BDO->HK Oxidation R_BDO_final (R)-1,3-BDO HK->R_BDO_final Reduction catalyst1 Candida parapsilosis (Whole Cells) catalyst1->S_BDO catalyst2 Pichia kudriavzevii (Whole Cells) catalyst2->HK

Caption: Chemoenzymatic cascade for the deracemization of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative whole-cell deracemization process.[2][3][4]

Table 1: Optimized Reaction Conditions

ParameterStep 1: OxidationStep 2: Reduction
Microorganism Candida parapsilosisPichia kudriavzevii
Cosubstrate AcetoneGlucose
pH 8.08.0
Temperature 30 °C35 °C
Rotation Speed 250 rpm200 rpm

Table 2: Yield and Enantiomeric Excess

Starting MaterialProductYieldEnantiomeric Excess (ee)
Racemic this compound (20 g/L)(R)-1,3-Butanediol16.67 g/L (83.4%)>99.5%

Experimental Protocols

Microorganism Cultivation

a. Candida parapsilosis

  • Medium Preparation: Prepare Yeast Malt (YM) medium containing (per liter): 3 g yeast extract, 3 g malt extract, 5 g peptone, and 10 g dextrose.

  • Inoculation: Inoculate a single colony of Candida parapsilosis into a 250 mL flask containing 50 mL of YM medium.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0). The washed cells are now ready for use as a whole-cell catalyst.

b. Pichia kudriavzevii

  • Follow the same procedure as for Candida parapsilosis (Section 1.a).

Whole-Cell Deracemization of this compound
  • Reaction Setup: In a 200 mL bioreactor, add 100 mL of phosphate buffer (0.1 M, pH 8.0) containing 2 g of racemic this compound (20 g/L).

  • Oxidation Step:

    • Add the prepared wet cells of Candida parapsilosis (approximately 10 g wet cell weight).

    • Add acetone as a cosubstrate to a final concentration of 1% (v/v).

    • Maintain the reaction at 30°C with agitation at 250 rpm.

    • Monitor the conversion of (S)-1,3-butanediol to 4-hydroxy-2-butanone by GC analysis. This step typically takes 24 hours.

  • Cell Separation: After the oxidation is complete, remove the Candida parapsilosis cells by centrifugation at 5,000 x g for 15 minutes.

  • Reduction Step:

    • Transfer the supernatant containing the intermediate 4-hydroxy-2-butanone and unreacted (R)-1,3-butanediol to a new sterile reaction vessel.

    • Add the prepared wet cells of Pichia kudriavzevii (approximately 10 g wet cell weight).

    • Add glucose as a cosubstrate to a final concentration of 5% (w/v).

    • Maintain the reaction at 35°C with agitation at 200 rpm.

    • Monitor the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol by GC analysis. This step typically takes another 24 hours.

  • Product Isolation: After the reaction is complete, remove the Pichia kudriavzevii cells by centrifugation. The supernatant containing the enantiomerically pure (R)-1,3-butanediol can be purified by distillation or extraction.

Analytical Method: Chiral Gas Chromatography (GC)
  • Sample Preparation: Extract the reaction mixture with an equal volume of ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and use it for GC analysis.

  • GC Conditions:

    • Column: Chiral capillary column (e.g., Chiralcel OD-H, 25 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

    • Retention Times: (S)-1,3-butanediol and (R)-1,3-butanediol will have distinct retention times, allowing for the determination of enantiomeric excess.

Other Chiral Synthons from this compound

The utility of this compound as a chiral precursor extends beyond the synthesis of its enantiomers. Through protection and subsequent functionalization strategies, a variety of other valuable chiral building blocks can be accessed.

Chiral β-Hydroxy Ketones

Chiral β-hydroxy ketones are versatile intermediates in organic synthesis. These can be prepared from chiral 1,3-diols through selective oxidation of the secondary alcohol.

G chiral_diol Chiral 1,3-Diol protected_diol Protected Diol chiral_diol->protected_diol Protection of primary alcohol oxidized_product Chiral β-Hydroxy Ketone protected_diol->oxidized_product Selective oxidation of secondary alcohol

Caption: Synthesis of chiral β-hydroxy ketones from chiral 1,3-diols.

Chiral Lactones

Oxidative cyclization of 1,3-diols can lead to the formation of chiral lactones, which are common structural motifs in natural products and pharmaceuticals.

Chiral Acetals and Ketals

The 1,3-diol moiety can be used as a chiral auxiliary by forming acetals or ketals with prochiral aldehydes or ketones. Subsequent diastereoselective reactions and removal of the diol auxiliary can provide enantiomerically enriched products.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a wide range of valuable chiral synthons. The chemoenzymatic deracemization of racemic 1,3-BDO to enantiomerically pure (R)-1,3-BDO using whole-cell catalysts offers a sustainable and highly efficient route to this important chiral building block. Furthermore, the functional group handles of this compound allow for its conversion into other key chiral intermediates, including β-hydroxy ketones and lactones, through various synthetic strategies. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the synthesis of complex, enantiomerically pure molecules.

References

The Enzymatic Odyssey of 1,3-Butanediol: A Technical Guide to its Conversion in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol (1,3-BDO), a diol with significant potential in therapeutic and nutritional applications, undergoes a fascinating enzymatic conversion within biological systems, primarily leading to the production of the ketone body β-hydroxybutyrate (βHB). This technical guide provides an in-depth exploration of the metabolic pathways, enzymatic kinetics, and downstream signaling effects associated with 1,3-BDO metabolism. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological fate and action.

The Core Metabolic Pathway: From this compound to β-Hydroxybutyrate

The primary site for the metabolism of orally ingested this compound is the liver.[1][2] The conversion is a two-step enzymatic process that transforms 1,3-BDO into the metabolically crucial ketone body, β-hydroxybutyrate.

The metabolic cascade is as follows:

  • Oxidation to 4-hydroxy-2-butanone: The first step involves the oxidation of this compound by alcohol dehydrogenase (ADH). This reaction utilizes the cofactor nicotinamide adenine dinucleotide (NAD+) which is reduced to NADH.

  • Further Oxidation to β-hydroxybutyrate: The intermediate, 4-hydroxy-2-butanone, is then further oxidized to β-hydroxybutyrate. This step is catalyzed by an aldehyde dehydrogenase (ALDH), which also requires NAD+.

This metabolic process is stereospecific, with the (R)-enantiomer of this compound being the preferred substrate for conversion to (R)-β-hydroxybutyrate, the biologically active form of this ketone body.[3]

Metabolic Pathway of this compound Figure 1: Hepatic Conversion of this compound cluster_liver Hepatocyte BDO This compound HB 4-Hydroxy-2-butanone BDO->HB Alcohol Dehydrogenase (ADH) NAD+ -> NADH + H+ BHB (R)-β-Hydroxybutyrate HB->BHB Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH + H+

Figure 1. Hepatic Conversion of this compound

Quantitative Data on this compound Metabolism

The pharmacokinetics of this compound and its metabolites have been characterized in various studies. The following tables summarize key quantitative data from human and rodent models.

Table 1: Pharmacokinetic Parameters of Bis-Hexanoyl (R)-1,3-Butanediol Metabolites in Healthy Adults

This table presents the mean (SD) pharmacokinetic parameters following a single oral dose of bis-hexanoyl (R)-1,3-butanediol (BH-BD) in healthy adults.

Serving SizeMetaboliteCmax (mM)Tmax (h)AUC (mM·h)
12.5 g (R)-β-Hydroxybutyrate1.0 (0.3)1.5 (0.8)3.5 (1.1)
(R)-1,3-Butanediol0.3 (0.1)1.0 (0.5)0.8 (0.3)
Hexanoic Acid0.1 (0.0)0.8 (0.3)0.2 (0.1)
25 g (R)-β-Hydroxybutyrate1.7 (0.5)2.0 (1.0)7.2 (2.2)
(R)-1,3-Butanediol0.6 (0.2)1.5 (0.8)1.9 (0.7)
Hexanoic Acid0.2 (0.1)1.0 (0.5)0.5 (0.2)
50 g (R)-β-Hydroxybutyrate2.8 (0.8)2.5 (1.2)13.8 (4.1)
(R)-1,3-Butanediol1.2 (0.4)2.0 (1.0)4.5 (1.6)
Hexanoic Acid0.4 (0.2)1.5 (0.8)1.1 (0.5)

Data adapted from a study on a novel ketone ester, bis-hexanoyl (R)-1,3-butanediol.[4]

Table 2: In Vitro Enzyme Kinetics of (R)-1,3-Butanediol Metabolism

This table summarizes the Michaelis-Menten kinetic parameters for the metabolism of (R)-1,3-butanediol in liver fractions.

SpeciesKm (µM)Vmax (nmol/min/mg protein)
Human 8,00027.1
Male Rat 19,300113.5
Female Rat 11,91075.8

Data from in vitro studies using liver fractions.[5]

Downstream Signaling Pathways of β-Hydroxybutyrate

The metabolic product of this compound, β-hydroxybutyrate, is not merely an energy substrate but also a potent signaling molecule with diverse cellular effects.[6][7]

Key signaling actions of βHB include:

  • Inhibition of Histone Deacetylases (HDACs): βHB is an endogenous inhibitor of class I HDACs.[6] By inhibiting HDACs, βHB can modulate gene expression, leading to downstream effects on cellular processes such as oxidative stress resistance and metabolism.

  • Activation of G-Protein Coupled Receptors (GPCRs): βHB can activate specific GPCRs, notably Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[6][8] Activation of these receptors can influence inflammatory responses and lipolysis.

  • Modulation of Inflammatory Pathways: Through its signaling activities, βHB has been shown to suppress the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[9]

  • Influence on the PI3K/AKT/mTOR Pathway: The effect of βHB on the PI3K/AKT/mTOR pathway appears to be context-dependent. While ketogenic diets are often associated with suppression of this pathway, direct βHB supplementation has been linked to its activation in certain models, suggesting a role in anabolic processes.[10]

Signaling Pathways of Beta-Hydroxybutyrate Figure 2: Key Signaling Actions of β-Hydroxybutyrate BHB β-Hydroxybutyrate HDACs Class I HDACs BHB->HDACs Inhibits GPCRs GPCRs (HCAR2, FFAR3) BHB->GPCRs Activates Inflammation Inflammatory Pathways (NLRP3, NF-κB) BHB->Inflammation Modulates PI3K_AKT PI3K/AKT/mTOR Pathway BHB->PI3K_AKT Modulates Gene_Expression Altered Gene Expression HDACs->Gene_Expression Cellular_Effects Diverse Cellular Effects (Reduced Oxidative Stress, Anti-inflammatory Response) GPCRs->Cellular_Effects Inflammation->Cellular_Effects Gene_Expression->Cellular_Effects LC-MS/MS Workflow Figure 3: Workflow for Quantification of 1,3-BDO and βHB Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data

References

Toxicological Profile of 1,3-Butanediol in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,3-Butanediol (1,3-BD) as observed in various animal models. The information presented herein is intended to support research, development, and safety assessment of this compound. This compound, a precursor to the ketone body β-hydroxybutyrate (βHB), has garnered interest for its potential therapeutic applications.[1] However, a thorough understanding of its toxicological characteristics is paramount. This document summarizes key findings on acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic integrity.

Acute Toxicity

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance following a single or short-term exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.

Experimental Protocols

A typical acute oral toxicity study involves the administration of a single dose of the test substance to fasted animals. Observations for signs of toxicity and mortality are then conducted over a 14-day period.

  • Test Species: Rats and mice are commonly used.

  • Administration: Oral gavage is the typical route.

  • Dosage: A range of doses is used to determine the dose at which 50% of the test population succumbs.

  • Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded daily. A gross necropsy is performed on all animals at the end of the study.

Quantitative Data Summary
SpeciesRouteLD50 ValueReference
RatOral18.6 g/kg[2]
MouseOral23.4 g/kg[2]

Table 1: Acute Oral LD50 Values for this compound

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Experimental Protocols

A 90-day subchronic oral toxicity study is a standard protocol to assess the cumulative effects of a substance.

  • Test Species: Sprague Dawley rats are a common model.[3][4]

  • Administration: The test substance is typically administered daily via oral gavage or in the diet.[3][4][5]

  • Dosage Levels: At least three dose levels and a control group are used. For a related compound, bis-hexanoyl (R)-1,3-butanediol, doses of 9,000, 12,000, and 15,000 mg/kg/day were used in a 90-day study.[3][4]

  • Observations: Comprehensive evaluations include clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathology of organs and tissues.[6][7]

A chronic toxicity study extends over a significant portion of the animal's lifespan (e.g., 2 years in rats) to assess long-term effects, including carcinogenicity.

  • Test Species: Rats and dogs have been used in chronic oral toxicity studies of this compound.[5]

  • Administration: The substance is administered in the diet.[5]

  • Observations: Similar to subchronic studies, but with a longer duration and a focus on neoplastic and age-related pathological changes.

Quantitative Data Summary
Study DurationSpeciesNOAELKey FindingsReference
90-dayRat (Sprague Dawley)12,000 mg/kg/day (for bis-hexanoyl (R)-1,3-butanediol)At higher doses, transient incoordination and decreased activity were observed.[3][4] Ulceration/erosion in the stomach was also noted.[3][4][3][4]
2-yearRatNot explicitly statedNo significant adverse effects on growth, mortality, or histopathology were reported.[5]
2-yearDogNot explicitly statedNo significant adverse effects on growth, mortality, or histopathology were reported.[5]

Table 2: Subchronic and Chronic Toxicity of this compound and a Related Ester

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring.

Experimental Protocols

A multi-generation reproductive toxicity study in rats is a comprehensive approach to assess these endpoints.

  • Test Species: Wistar rats have been used in a five-generation study.[8]

  • Administration: this compound was administered in the diet at concentrations of 5%, 10%, and 24%.[8]

  • Study Design: Animals of both sexes are exposed to the test substance before mating, during gestation, and through lactation for multiple generations.

  • Endpoints: Key parameters evaluated include fertility, gestation length, litter size, pup viability, growth, and development. Teratological examinations of fetuses are also conducted.[8]

Key Findings

In a five-generation study in Wistar rats, this compound did not show significant effects on reproduction and lactation parameters for four of the five generations.[8] However, at the highest dose (24% in the diet), a decrease in the pregnancy rate was observed in the F1A generation, and no pups were produced in the high-dose group of the fifth litter series.[8] While no definitive dose-related teratological findings in soft or skeletal tissues were observed, there was evidence of slight delayed fetal growth at the mid and high doses, indicated by incomplete ossification of the sternebrae.[8]

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to the genetic material of cells.

Experimental Protocols

A standard battery of genotoxicity tests includes a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo micronucleus test.

  • Ames Test: This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[9] A substance is tested with and without metabolic activation (S9 mix).[9]

  • In Vitro Micronucleus Test: This assay, often using human cells like TK6, assesses chromosomal damage by detecting the formation of micronuclei in the cytoplasm of dividing cells.[9]

  • In Vivo Micronucleus Test: This test is typically performed in rodents (e.g., Sprague Dawley rats) by examining bone marrow cells for the presence of micronuclei in polychromatic erythrocytes after administration of the test substance.[9]

Key Findings

A ketogenic ester, bis hexanoyl (R)-1,3-butanediol, was found to be negative in a battery of genetic toxicity studies.[9] There was no evidence of mutagenic activity in the bacterial reverse mutation test, nor did it induce a significant increase in micronuclei in either the in vitro or in vivo assays.[9] Furthermore, a three-generation cytogenetic study in Wistar rats fed this compound showed no related chromosomal aberrations.[8] A dominant lethal assay in the F1B generation also revealed no dose-related trend in the mutagenic index.[8]

Metabolism of this compound

The primary metabolic pathway of this compound involves its conversion to ketone bodies in the liver.[1] This process is a key consideration in both its potential therapeutic effects and its toxicological profile.

cluster_liver Liver cluster_blood Bloodstream cluster_tissues Extrahepatic Tissues (Brain, Muscle, Heart) This compound This compound 3-Hydroxybutanal 3-Hydroxybutanal This compound->3-Hydroxybutanal Alcohol Dehydrogenase Acetoacetate Acetoacetate 3-Hydroxybutanal->Acetoacetate Aldehyde Dehydrogenase Beta-Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta-Hydroxybutyrate β-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation Ketone_Bodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) Acetoacetate->Ketone_Bodies Beta-Hydroxybutyrate->Ketone_Bodies Energy_Production Energy Production (TCA Cycle) Ketone_Bodies->Energy_Production Transport

Figure 1: Metabolic Pathway of this compound to Ketone Bodies.

Experimental Workflow: 90-Day Oral Toxicity Study in Rats

The following diagram illustrates a generalized workflow for a 90-day repeated-dose oral toxicity study in rats, a common design for assessing subchronic toxicity.

cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (90 Days) cluster_interim Interim Assessments cluster_termination Study Termination and Analysis cluster_recovery Recovery Phase (Optional, e.g., 28 Days) Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Daily_Dosing Daily Oral Gavage (Control, Low, Mid, High Doses) Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations and Mortality Checks Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight and Food Consumption Daily_Dosing->Weekly_Measurements Hematology Hematology (e.g., Day 45 and 91) Daily_Dosing->Hematology Clinical_Chemistry Clinical Chemistry (e.g., Day 45 and 91) Daily_Dosing->Clinical_Chemistry Urinalysis Urinalysis (e.g., Day 90) Daily_Dosing->Urinalysis Necropsy Gross Necropsy Daily_Dosing->Necropsy Recovery_Group Recovery Group Animals (No Dosing) Daily_Dosing->Recovery_Group Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination of Tissues Organ_Weights->Histopathology Recovery_Observations Continued Observations Recovery_Group->Recovery_Observations Recovery_Termination Terminal Assessments Recovery_Observations->Recovery_Termination

Figure 2: Generalized Workflow for a 90-Day Oral Toxicity Study.

Conclusion

Based on the available data from animal models, this compound exhibits a low order of acute toxicity. Subchronic and chronic studies in rats and dogs have not revealed significant systemic toxicity at moderate dose levels. However, at very high doses, particularly with prolonged administration, effects on growth, reproduction, and the gastrointestinal tract have been observed. Genotoxicity studies have been largely negative, suggesting a low risk of mutagenicity. The metabolic conversion of this compound to ketone bodies is a key characteristic that likely influences its toxicological profile. Further research may be warranted to fully elucidate the long-term effects and to establish definitive no-observed-adverse-effect levels for all relevant endpoints, particularly for specific therapeutic applications. This guide provides a foundational understanding for professionals engaged in the research and development of this compound and related compounds.

References

An In-depth Technical Guide to the Solubility of 1,3-Butanediol in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-Butanediol (1,3-BD), a widely used solvent and humectant in various industries, including pharmaceuticals and cosmetics. This document collates available quantitative and qualitative solubility data of this compound in a range of aqueous and organic solvents. Detailed experimental protocols for determining solubility are also provided, along with a visual representation of the experimental workflow. This guide is intended to be a valuable resource for laboratory professionals requiring detailed information on the solvent properties of this compound.

Introduction

This compound (CAS No. 107-88-0), also known as 1,3-butylene glycol, is a diol with the chemical formula C4H10O2.[1] It is a colorless, viscous, and hygroscopic liquid with a faint sweet taste.[1][2] Its molecular structure, featuring two hydroxyl (-OH) groups, allows for the formation of hydrogen bonds, which significantly influences its solubility characteristics.[3] This property makes it an excellent solvent for many organic molecules and a valuable component in a wide array of applications, from a vehicle in pharmaceutical formulations to a humectant in cosmetic products.[4] Understanding the solubility of this compound in various solvents is critical for formulation development, chemical synthesis, and extraction processes.

Solubility of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its polar nature, attributed to the two hydroxyl groups, dictates its high affinity for polar solvents and limited solubility in non-polar media.

This compound is miscible with water in all proportions.[1] This high aqueous solubility is due to the strong hydrogen bonding between the hydroxyl groups of this compound and water molecules.[3] One source quantifies the solubility as 1000 mg/mL at 25 °C.[1]

The solubility of this compound in organic solvents is highly dependent on the polarity of the solvent. It is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.

Table 1: Quantitative Solubility of this compound in Select Solvents

SolventChemical ClassSolubilityTemperature (°C)
WaterAqueousMiscible[1]25
EthanolAlcoholMiscible[5]Not Specified
MethanolAlcoholMiscible[5]Not Specified
AcetoneKetoneSoluble[2]Not Specified
Methyl Ethyl KetoneKetoneSoluble[2]Not Specified
Diethyl EtherEtherSlightly Soluble[1][6]Not Specified

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventChemical ClassSolubility
Dibutyl PhthalateEsterSoluble[2]
Castor OilTriglycerideSoluble[2]
Aliphatic HydrocarbonsHydrocarbonPractically Insoluble[1][2]
BenzeneAromatic HydrocarbonPractically Insoluble[1][2]
TolueneAromatic HydrocarbonPractically Insoluble[1][2]
Carbon TetrachlorideHalogenated HydrocarbonPractically Insoluble[1][2]
EthanolaminesAminePractically Insoluble[2]
Mineral OilHydrocarbonPractically Insoluble[2]
Linseed OilTriglyceridePractically Insoluble[2]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in a given solvent. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a liquid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (purity > 99%)

  • Solvent of interest (analytical grade)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the solvent. The exact amount will depend on the expected solubility; for potentially highly soluble systems, a range of compositions should be prepared.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. Preliminary studies may be necessary to determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period to allow for phase separation. For systems where this compound is the solute, an undissolved phase should be visible.

  • Sampling: Carefully extract an aliquot from the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved phase.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved droplets.

  • Quantification: Accurately weigh the filtered aliquot. Prepare a series of calibration standards of this compound in the solvent of interest. Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., GC-FID).

  • Data Analysis: Construct a calibration curve from the standards. From the calibration curve, determine the concentration of this compound in the filtered aliquot. Express the solubility in appropriate units, such as g/100 g of solvent or mole fraction.

Figure 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent in vials prep2 Seal vials prep1->prep2 equil1 Place vials in thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sampling1 Cease agitation and allow phases to separate equil2->sampling1 sampling2 Extract aliquot from solvent phase sampling1->sampling2 sampling3 Filter aliquot sampling2->sampling3 sampling4 Quantify this compound concentration (e.g., GC-FID) sampling3->sampling4 result Solubility Data sampling4->result

Caption: A flowchart of the isothermal shake-flask method.

Conclusion

This compound exhibits a wide range of solubility behaviors, from complete miscibility in water and polar organic solvents to practical insolubility in non-polar hydrocarbons. This versatility underscores its importance in numerous scientific and industrial applications. The provided data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound. For precise formulation work, it is always recommended to experimentally determine the solubility under the specific conditions of interest.

References

Methodological & Application

Application Notes and Protocols for Using 1,3-Butanediol as a Cryoprotectant for Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of viable cells, ensuring the integrity and reproducibility of cell-based assays and therapeutic products. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotective agents (CPAs), concerns about their cellular toxicity and impact on cell function have driven the investigation of alternative CPAs.[1][2] 1,3-Butanediol, a low-toxicity diol, has emerged as a promising alternative, demonstrating cryoprotective properties for various cell types, particularly erythrocytes.[3][4] Its mechanism of action is primarily attributed to its ability to promote vitrification, a glass-like state that prevents the formation of damaging intracellular ice crystals.[3]

These application notes provide a comprehensive overview of the use of this compound as a cryoprotectant, including its efficacy, toxicity profile, and detailed protocols for its application in cell culture.

Data Presentation

Table 1: Cryoprotective Efficacy of this compound on Human Erythrocytes
This compound Concentration (w/w)Cooling Rate (°C/min)Warming RatePost-Thaw Survival/ViabilityComparator CPA and ViabilityReference
20%1 - 3500Slow or RapidComparable to 1,2-propanediol20% 1,2-propanediol (similar), 20% Glycerol (lower)[3][4]
30%1 - 3500Slow or RapidIncreased survival at highest cooling rates30% 1,2-propanediol (similar)[3][4]
35%1 - 3500Slow or RapidEffective, promotes vitrificationNot specified[3]
Table 2: Toxicity Profile of Butanediol Derivatives
CompoundCell/Organism TypeConcentration/DoseObserved EffectsReference
Bis hexanoyl (R)-1,3-butanediolHuman TK6 cellsUp to 100 µg/mLNo significant increase in micronucleiNot specified
This compoundRats (in vivo)10% and 20% in drinking waterDehydrationNot specified
2,3-ButanediolNot specifiedHigh concentrationsMore toxic than glycerol or 1,2-propanediol[4]

Experimental Protocols

Protocol 1: Preparation of Cryopreservation Medium with this compound

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • This compound (cell culture grade)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 2X stock solution of this compound:

    • In a sterile conical tube, mix equal volumes of basal medium and this compound. For example, to prepare a 20% (v/v) final concentration, prepare a 40% (v/v) stock solution by mixing 4 mL of this compound with 6 mL of basal medium.

    • Sterile-filter the 2X stock solution using a 0.22 µm filter.

  • Prepare the final cryopreservation medium:

    • The final cryopreservation medium should consist of your complete cell culture medium (basal medium + serum/supplements) and the desired final concentration of this compound.

    • To achieve the final concentration, mix the 2X this compound stock solution with an equal volume of your complete cell culture medium containing twice the desired final serum concentration.

    • Example for a final medium of 10% this compound and 10% FBS: Mix 5 mL of a 20% this compound stock solution with 5 mL of basal medium containing 20% FBS.

    • Example for a final medium of 90% FBS and 10% this compound: Mix 1 mL of 100% this compound with 9 mL of FBS.

  • Chill the cryopreservation medium: Place the prepared cryopreservation medium on ice or at 2-8°C until use.

Protocol 2: Cryopreservation of Adherent Cells using this compound

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA or other cell dissociation reagent

  • Complete cell culture medium

  • This compound cryopreservation medium (chilled)

  • Cryovials, pre-labeled

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with PBS.

    • Add enough Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Gently resuspend the cell pellet in the chilled this compound cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.

    • Work quickly to minimize the exposure of cells to the cryoprotectant at room temperature.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • The next day, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Protocol 3: Cryopreservation of Suspension Cells using this compound

Materials:

  • Healthy suspension cell culture in log-phase growth

  • Complete cell culture medium

  • This compound cryopreservation medium (chilled)

  • Cryovials, pre-labeled

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Counting and Centrifugation:

    • Transfer the cell suspension to a sterile conical tube.

    • Perform a viable cell count.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Resuspension and Freezing:

    • Follow steps 3-6 from Protocol 2.

Protocol 4: Thawing of Cryopreserved Cells

Materials:

  • Pre-warmed complete cell culture medium (37°C)

  • Sterile conical tube (15 mL)

  • Water bath (37°C)

  • 70% ethanol

Procedure:

  • Rapid Thawing:

    • Remove a cryovial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.

  • Dilution of Cryoprotectant:

    • Wipe the outside of the cryovial with 70% ethanol.

    • In a sterile environment, use a pipette to transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Mix gently by inverting the tube.

  • Cell Recovery:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant containing the residual this compound.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Plating and Incubation:

    • Transfer the cell suspension to an appropriate culture vessel.

    • Place the vessel in a humidified incubator at 37°C and 5% CO2.

    • Change the culture medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Visualization of Workflows and Mechanisms

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery Harvest Harvest Healthy Cells (Log Phase Growth) Count Count Viable Cells (>90% Viability) Harvest->Count Pellet Centrifuge to Pellet Cells Count->Pellet Resuspend Resuspend in Chilled This compound Medium Pellet->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Transfer to Liquid Nitrogen (Vapor Phase) Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Storage Time Dilute Dilute in Warm Medium Thaw->Dilute Centrifuge Centrifuge to Remove CPA Dilute->Centrifuge Resuspend_Thaw Resuspend in Fresh Medium Centrifuge->Resuspend_Thaw Culture Return to Culture Resuspend_Thaw->Culture G cluster_mechanism Proposed Cryoprotective Mechanism BD This compound Vitrification Vitrification (Glassy State) BD->Vitrification Promotes Dehydration Cellular Dehydration BD->Dehydration Reduces Osmotic Stress Ice Intracellular Ice Crystal Formation Membrane Membrane Damage Ice->Membrane Causes Vitrification->Ice Prevents Viability Increased Cell Viability Vitrification->Viability Dehydration->Membrane Causes Membrane->Viability Decreases

References

Application Notes and Protocols for the Synthesis of Polyesters Using 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,3-butanediol as a key monomer. The methodologies outlined below cover both conventional chemical synthesis via melt polycondensation and greener enzymatic approaches. The resulting polyesters, derived from a combination of this compound with various dicarboxylic acids, exhibit a range of thermal and physical properties, making them suitable for diverse applications, including in the formulation of advanced drug delivery systems and biodegradable materials.

Overview of Polyester Synthesis from this compound

Polyesters derived from this compound (1,3-BG) are a versatile class of polymers. The inclusion of the asymmetric 1,3-BG monomer can disrupt the polymer chain regularity, often leading to amorphous materials with low glass transition temperatures.[1] This characteristic can be advantageous for applications requiring flexibility and solubility. The properties of these polyesters can be tailored by the selection of the dicarboxylic acid comonomer, ranging from linear aliphatic diacids to aromatic diacids.

Applications: The polyesters synthesized from this compound are promising for various applications, including:

  • Drug Delivery: The amorphous nature and tunable degradation rates of these polyesters make them suitable for creating drug delivery matrices.

  • Biodegradable Plastics: As a more sustainable alternative to petroleum-based plastics, these polyesters can be designed to be biodegradable.

  • Coatings and Adhesives: The flexibility and adhesive properties of 1,3-BG-based polyesters make them valuable in the formulation of coatings and adhesives.[2][3][4]

  • Plasticizers: Polyesters derived from this compound and dicarboxylic acids like adipic acid can be used as low volatility and migration-resistant plasticizers.[3]

Data Presentation: Properties of Polyesters from this compound

The following table summarizes the key properties of polyesters synthesized from this compound and a selection of dicarboxylic acids via melt polycondensation. This data is essential for selecting the appropriate polyester for a specific application.

Diacid MonomerCatalystMn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)Tg (°C)Tm (°C)
Succinic AcidTi(OBu)₄9,80021,6002.2-28N/A
Adipic AcidTi(OBu)₄11,50025,3002.2-40N/A
Suberic AcidTi(OBu)₄12,30027,1002.2-48N/A
Sebacic AcidTi(OBu)₄13,80030,4002.2-55N/A
1,14-Tetradecanedioic AcidTi(OBu)₄15,20033,4002.2-6035
Diethyl 2,5-furandicarboxylateTi(OBu)₄9,800--15N/A

Data compiled from DeRosa, C. A., et al. (2020). Industrial & Engineering Chemistry Research.[1] Note: "N/A" indicates that a melting point was not observed, suggesting the polymer is amorphous.

Experimental Protocols

Protocol 1: Chemical Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing polyesters from this compound and a dicarboxylic acid, using a titanium-based catalyst.

Materials:

  • This compound (1,3-BG)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid)

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen/Argon inlet

  • Vacuum pump

  • Heating mantle with temperature controller

  • Schlenk line

Procedure:

Stage 1: Esterification (Oligomerization)

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, add the dicarboxylic acid and this compound in a 1:1.2 molar ratio.

  • Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 175 °C with constant stirring under a slow stream of nitrogen.

  • Maintain these conditions for 2-4 hours to facilitate the esterification reaction and the removal of water as a byproduct, which will be collected in the distillation receiver. The reaction mixture will become more viscous as oligomers are formed.

Stage 2: Polycondensation

  • After the esterification stage, cool the reaction mixture to below 100 °C.

  • Add the titanium(IV) butoxide catalyst (250-500 ppm relative to the diacid).

  • Slowly increase the temperature to 200-240 °C while gradually reducing the pressure to <1 mbar over a period of 2-3 hours. The removal of excess this compound and water drives the polymerization to high molecular weights.

  • Continue the reaction under high vacuum and elevated temperature for an additional 4-6 hours. The viscosity of the polymer melt will increase significantly.

  • Once the desired viscosity is achieved, cool the reactor to room temperature under an inert atmosphere (argon or nitrogen).

Purification:

  • Dissolve the crude polyester in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the purified polyester by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Size Exclusion Chromatography (SEC) using polystyrene standards.

  • Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Enzymatic Synthesis via Polycondensation

This protocol details a greener, enzyme-catalyzed method for polyester synthesis using Candida antarctica Lipase B (CALB). This method is performed under milder conditions, reducing the risk of side reactions.

Materials:

  • This compound (1,3-BG)

  • Dicarboxylic acid (e.g., sebacic acid)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous toluene

  • Chloroform

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating oil bath with temperature controller

  • Vacuum line

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add the dicarboxylic acid (e.g., sebacic acid), this compound in a 1:1 molar ratio, and anhydrous toluene.

  • Add immobilized Candida antarctica Lipase B (typically 10% by weight of the total monomers).

  • Heat the reaction mixture to 100 °C with constant stirring under a dry, inert atmosphere for 72 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add chloroform to dissolve the polymer and filter to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene and chloroform.

  • Precipitate the polyester by adding the concentrated solution to cold methanol.

  • Collect the polymer by filtration and dry under vacuum at 40 °C.

Visualizations of Experimental Workflows

Polyester_Synthesis_Workflow

Enzymatic_Synthesis_Workflow

References

Application of 1,3-Butanediol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,3-Butanediol in various drug delivery systems. This compound, a diol with a favorable safety profile, serves multiple functions in pharmaceutical formulations, including as a solvent, co-solvent, viscosity-reducing agent, humectant, and penetration enhancer.[1][2][3][4] Its versatility makes it a valuable excipient in the development of topical, oral, and parenteral drug delivery systems.

Application as a Solubilizing Agent

This compound is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its ability to form hydrogen bonds and its intermediate polarity allow it to dissolve a wide range of drug molecules, thereby enhancing their bioavailability.

Illustrative Quantitative Data: Solubility Enhancement

Concentration of this compound in Water (v/v)Illustrative Solubility of a Model NSAID (mg/mL)
0% (Pure Water)0.05
10%0.5
20%2.5
30%8.0
40%15.0
50%25.0

Experimental Protocol: Determination of Drug Solubility

This protocol outlines a method for determining the solubility of an API in various this compound/water mixtures.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound, pharmaceutical grade

  • Purified water

  • Saturated solutions of the API in different this compound/water concentrations

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of this compound/water solutions at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50%).

  • Add an excess amount of the API to a known volume of each solvent mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved API.

  • Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility in mg/mL for each solvent mixture.

Logical Relationship: Solubility Enhancement

cluster_factors Factors Influencing Solubility cluster_process Solubilization Process cluster_outcome Outcome API_Properties API Physicochemical Properties (e.g., logP, pKa) API_Dispersion Dispersion of API in This compound/Water Mixture API_Properties->API_Dispersion Solvent_Properties Solvent Properties (Polarity, H-bonding) Solvent_Properties->API_Dispersion Solvation Solvation of API Molecules API_Dispersion->Solvation Increased_Solubility Increased API Solubility Solvation->Increased_Solubility Enhanced_Bioavailability Potential for Enhanced Bioavailability Increased_Solubility->Enhanced_Bioavailability

Figure 1: Logical flow of solubility enhancement using this compound.

Application in Topical Gels

In topical formulations, this compound acts as a co-solvent, humectant, and penetration enhancer. Its inclusion in a gel formulation can improve the solubility and stability of the API, enhance skin hydration, and facilitate drug permeation through the stratum corneum.

Illustrative Quantitative Data: Viscosity of Carbopol Gel

The following table illustrates the effect of this compound concentration on the viscosity of a Carbopol 940 gel. Note: This data is representative and the actual viscosity will depend on the specific grade of Carbopol, pH, and other excipients.

Concentration of this compound (% w/w)Viscosity (cP) at 25°C
045,000
542,000
1038,000
1535,000
2031,000

Experimental Protocol: Preparation of a Topical Gel

This protocol describes the preparation of a topical gel containing a model API, using this compound as a co-solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Carbopol 940

  • Triethanolamine

  • Purified water

  • Propylene glycol (optional, as a co-solvent and humectant)

  • Preservative (e.g., methylparaben)

Procedure:

  • Disperse the Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate container, dissolve the API and preservative in a mixture of this compound and propylene glycol. Gentle heating may be used if necessary to aid dissolution.

  • Slowly add the API solution to the Carbopol dispersion with continuous mixing.

  • Neutralize the gel by adding triethanolamine dropwise while stirring until the desired pH (typically 6.5-7.0) and a clear, viscous gel is formed.[5][6]

  • Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.

Experimental Workflow: Topical Gel Preparation

Start Start Disperse_Carbopol Disperse Carbopol 940 in Purified Water Start->Disperse_Carbopol Dissolve_API Dissolve API & Preservative in This compound (+/- Propylene Glycol) Start->Dissolve_API Mix Combine API Solution with Carbopol Dispersion Disperse_Carbopol->Mix Dissolve_API->Mix Neutralize Neutralize with Triethanolamine to form Gel Mix->Neutralize Hydrate Allow Gel to Hydrate Neutralize->Hydrate End End Hydrate->End

Figure 2: Workflow for the preparation of a topical gel with this compound.

Application in Nanoemulsions and Microemulsions

This compound can be used as a co-solvent or co-surfactant in the formulation of nanoemulsions and microemulsions. These systems are effective in solubilizing poorly water-soluble drugs and enhancing their permeation through biological membranes.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Microemulsion

This protocol provides a general method for preparing an O/W microemulsion for topical or oral delivery.

Materials:

  • Poorly soluble API

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (this compound)

  • Purified water

Procedure:

  • Determine the solubility of the API in the selected oil.

  • Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating mixtures of oil and a fixed ratio of surfactant/co-surfactant (Smix) with water.

  • Prepare the Smix by blending the surfactant and this compound at a predetermined ratio (e.g., 1:1, 2:1, or 3:1).

  • Dissolve the API in the oil phase.

  • Add the Smix to the oil phase and mix until a clear solution is formed.

  • Slowly add water to the oil-Smix mixture with continuous stirring until a transparent and stable microemulsion is formed.

Experimental Workflow: Microemulsion Preparation

Start Start Solubility Determine API Solubility in Oil Phase Start->Solubility Phase_Diagram Construct Pseudo-ternary Phase Diagram Solubility->Phase_Diagram Prepare_Smix Prepare Surfactant/ This compound Mixture (Smix) Phase_Diagram->Prepare_Smix Dissolve_API Dissolve API in Oil Prepare_Smix->Dissolve_API Mix_Oil_Smix Mix API-Oil Solution with Smix Dissolve_API->Mix_Oil_Smix Titrate Titrate with Water under Stirring Mix_Oil_Smix->Titrate Microemulsion Formation of Stable Microemulsion Titrate->Microemulsion End End Microemulsion->End

Figure 3: Workflow for preparing an O/W microemulsion using this compound.

Application as a Viscosity-Reducing Agent in Parenteral Formulations

For high-concentration protein formulations intended for subcutaneous injection, high viscosity can be a major challenge. This compound can be used as an excipient to reduce the viscosity of these formulations, improving their injectability.[3]

Illustrative Quantitative Data: Viscosity Reduction

The following table provides a representative example of the effect of this compound on the viscosity of a concentrated monoclonal antibody (mAb) solution. Note: This data is illustrative, as the actual viscosity reduction depends on the specific protein, its concentration, and the overall formulation composition.

Concentration of this compound (% w/v)Viscosity of mAb Solution (cP) at 25°C
050
240
432
625
820

Experimental Protocol: Evaluation of Viscosity Reduction

This protocol describes a method to evaluate the effect of this compound on the viscosity of a protein formulation.

Materials:

  • Concentrated protein solution (e.g., monoclonal antibody)

  • This compound

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Viscometer (e.g., cone-plate or capillary viscometer)

Procedure:

  • Prepare a series of formulations by adding different concentrations of this compound to the concentrated protein solution.

  • Ensure the final protein concentration and buffer composition are consistent across all samples.

  • Allow the samples to equilibrate at a controlled temperature (e.g., 25°C).

  • Measure the viscosity of each sample using a calibrated viscometer according to the instrument's instructions.

  • Record the viscosity values and plot them against the concentration of this compound.

Logical Relationship: Viscosity Reduction

High_Concentration_Protein High Concentration Protein Formulation High_Viscosity High Viscosity High_Concentration_Protein->High_Viscosity Add_Butanediol Addition of This compound High_Viscosity->Add_Butanediol Disrupt_Interactions Disruption of Protein-Protein Interactions Add_Butanediol->Disrupt_Interactions Reduced_Viscosity Reduced Viscosity Disrupt_Interactions->Reduced_Viscosity Improved_Injectability Improved Injectability Reduced_Viscosity->Improved_Injectability

Figure 4: Mechanism of viscosity reduction in protein formulations.

Conclusion

This compound is a multifunctional excipient with broad applications in drug delivery. Its properties as a solvent, humectant, viscosity modifier, and penetration enhancer make it a valuable tool for formulators to address challenges such as poor drug solubility, formulation stability, and drug permeation. The protocols and illustrative data provided in this document serve as a guide for researchers and scientists in the development of effective and stable drug delivery systems. Further investigation into specific drug-excipient interactions and optimization of formulation parameters are recommended for the development of robust and efficacious pharmaceutical products.

References

Application Notes and Protocols: 1,3-Butanediol as a Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3-butanediol (1,3-BDO) as a carbon source for microbial fermentation. Due to the limited direct research on microbial catabolism of 1,3-BDO, this document leverages data from analogous C4 diols, such as 1,4-butanediol and 2,3-butanediol, to propose potential metabolic pathways and experimental approaches.

Introduction

This compound is a four-carbon diol with applications in the cosmetic, chemical, and food industries. While the microbial production of 1,3-BDO from renewable feedstocks like glucose and glycerol is an area of active research, the utilization of 1,3-BDO as a carbon source by microorganisms is less explored. Understanding the microbial catabolism of 1,3-BDO can open avenues for bioremediation, biotransformation, and the production of value-added chemicals.

This document outlines a proposed metabolic pathway for 1,3-BDO degradation, protocols for the enrichment and cultivation of 1,3-BDO-utilizing microorganisms, and analytical methods for monitoring the fermentation process.

Proposed Metabolic Pathway for this compound Degradation

Based on the known microbial degradation pathways of similar diols like 1,4-butanediol and 2,3-butanediol, a hypothetical metabolic pathway for this compound is proposed. The initial steps likely involve the oxidation of the primary or secondary alcohol groups.

A plausible aerobic degradation pathway in bacteria, such as Pseudomonas species, could proceed as follows:

  • Oxidation of the primary alcohol: this compound is first oxidized to 3-hydroxybutanal by an alcohol dehydrogenase.

  • Oxidation of the aldehyde: 3-Hydroxybutanal is then oxidized to 3-hydroxybutyrate by an aldehyde dehydrogenase.

  • Further oxidation: 3-Hydroxybutyrate can be oxidized to acetoacetate.

  • Entry into central metabolism: Acetoacetate is then converted to acetoacetyl-CoA, which can be cleaved into two molecules of acetyl-CoA, entering the tricarboxylic acid (TCA) cycle.

G BDO This compound HBAL 3-Hydroxybutanal BDO->HBAL Alcohol Dehydrogenase HBA 3-Hydroxybutyrate HBAL->HBA Aldehyde Dehydrogenase AA Acetoacetate HBA->AA 3-Hydroxybutyrate Dehydrogenase ACoA Acetoacetyl-CoA AA->ACoA Succinyl-CoA: 3-ketoacid-CoA Transferase AcCoA Acetyl-CoA ACoA->AcCoA Thiolase TCA TCA Cycle AcCoA->TCA

Caption: Proposed aerobic degradation pathway of this compound.

Data Presentation: Microbial Growth on Analogous Diols

While no quantitative data for microbial growth on this compound as a sole carbon source is readily available in the literature, studies on 1,4-butanediol provide a valuable reference. The following table summarizes the growth parameters of wild-type and evolved Pseudomonas putida KT2440 on 1,4-butanediol.

StrainSubstrateMax. Growth Rate (µmax, h⁻¹)Biomass Yield (gCDW/g substrate)Substrate Consumption Time (h)
P. putida KT2440 (Wild-type)20 mM 1,4-Butanediol0.082 ± 0.004Not reported> 50
P. putida B10.1 (Evolved)20 mM 1,4-Butanediol0.33 ± 0.0540.56 ± 0.02533
P. putida B10.2 (Evolved)20 mM 1,4-Butanediol0.31 ± 0.0010.56 ± 0.02533

Data adapted from a study on unraveling 1,4-butanediol metabolism in Pseudomonas putida KT2440.[1]

Experimental Protocols

This protocol describes a method for enriching and isolating microorganisms from environmental samples that are capable of utilizing this compound as a sole carbon and energy source.

G cluster_0 Enrichment Phase cluster_1 Isolation Phase cluster_2 Characterization Phase Sample Environmental Sample (e.g., soil, wastewater) Enrichment Inoculate Mineral Salts Medium + 1,3-BDO (0.1% v/v) Sample->Enrichment Incubation Incubate at 30°C with shaking Enrichment->Incubation Transfer Serial Transfer to Fresh Medium Incubation->Transfer Weekly Plating Plate on Mineral Salts Agar + 1,3-BDO Transfer->Plating After several transfers Colony_Selection Select Morphologically Distinct Colonies Plating->Colony_Selection Purification Streak for Purity Colony_Selection->Purification Growth_Test Growth Confirmation in Liquid Medium with 1,3-BDO Purification->Growth_Test Identification 16S rRNA Gene Sequencing Growth_Test->Identification Cryopreservation Glycerol Stock Preparation Growth_Test->Cryopreservation

Caption: Workflow for enrichment and isolation of 1,3-BDO degraders.

Materials:

  • Environmental sample (e.g., soil from an industrial site, activated sludge)

  • Mineral Salts Medium (MSM), pH 7.0:

    • Na₂HPO₄: 3.5 g/L

    • KH₂PO₄: 1.5 g/L

    • (NH₄)₂SO₄: 2.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • CaCl₂·2H₂O: 0.02 g/L

    • Trace element solution: 1 ml/L (see below)

  • This compound (≥99% purity)

  • Sterile water

  • Agar

  • Sterile flasks, petri dishes, and test tubes

Trace Element Solution (per liter):

  • FeSO₄·7H₂O: 5.0 g

  • ZnSO₄·7H₂O: 2.2 g

  • MnSO₄·H₂O: 0.5 g

  • CuSO₄·5H₂O: 1.0 g

  • Na₂B₄O₇·10H₂O: 0.1 g

  • (NH₄)₆Mo₇O₂₄·4H₂O: 0.1 g

  • Concentrated H₂SO₄: 1 ml

Procedure:

  • Enrichment Culture: a. Prepare MSM and autoclave. b. Add 1 g of soil or 10 ml of water sample to 100 ml of MSM in a 250 ml flask. c. Add this compound to a final concentration of 0.1% (v/v) as the sole carbon source. d. Incubate at 30°C with shaking at 150 rpm. e. After one week, transfer 10 ml of the culture to 90 ml of fresh MSM with 0.1% this compound. f. Repeat the transfer weekly for at least four weeks.

  • Isolation of Pure Cultures: a. Prepare MSM agar plates containing 1.5% (w/v) agar and 0.1% (v/v) this compound. b. After the final enrichment step, prepare serial dilutions of the culture in sterile saline (0.85% NaCl). c. Plate 100 µl of appropriate dilutions onto the MSM agar plates. d. Incubate the plates at 30°C for up to one week. e. Select colonies with different morphologies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Confirmation and Preservation: a. Inoculate each pure isolate into liquid MSM with 0.1% this compound to confirm its ability to grow. b. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀). c. For promising isolates, perform 16S rRNA gene sequencing for identification. d. Preserve pure cultures as glycerol stocks at -80°C.

This protocol is for evaluating the growth kinetics and substrate utilization of an isolated microorganism on this compound in a controlled bioreactor.

Materials:

  • Isolated microbial strain

  • Seed culture medium (e.g., Nutrient Broth or LB Broth)

  • Production medium: MSM with a defined concentration of this compound (e.g., 5 g/L)

  • Bioreactor (e.g., 2 L benchtop fermenter)

  • pH probe, dissolved oxygen (DO) probe

  • Acid and base solutions for pH control (e.g., 1 M H₂SO₄ and 1 M NaOH)

  • Antifoam agent

Procedure:

  • Inoculum Preparation: a. Inoculate a single colony of the isolated strain into 10 ml of seed culture medium. b. Incubate overnight at 30°C with shaking. c. Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 ml in a 500 ml flask) and grow to mid-exponential phase.

  • Bioreactor Setup: a. Prepare and sterilize the bioreactor containing the production medium. b. Calibrate the pH and DO probes. c. Set the temperature to 30°C, and agitation and aeration rates to appropriate levels (e.g., 300 rpm and 1 vvm).

  • Fermentation: a. Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1. b. Maintain the pH at a setpoint (e.g., 7.0) using automated addition of acid and base. c. Take samples aseptically at regular intervals (e.g., every 2-4 hours).

  • Sampling and Analysis: a. For each sample, measure the OD₆₀₀ to monitor cell growth. b. Centrifuge the sample to separate the supernatant from the cell pellet. c. Analyze the supernatant for this compound concentration and potential metabolic byproducts using HPLC or GC-MS. d. Determine the cell dry weight (CDW) from the cell pellet.

High-Performance Liquid Chromatography (HPLC):

  • Column: A column suitable for organic acid and alcohol analysis (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.6 ml/min.

  • Temperature: 60°C.

  • Detector: Refractive Index (RI) detector.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: An appropriate temperature gradient to separate this compound and potential metabolites.

  • Detector: Mass spectrometer for identification and quantification.

Conclusion

While the direct microbial utilization of this compound as a fermentation feedstock is a nascent field of study, the principles of microbial metabolism and adaptation suggest that microorganisms capable of this process exist in nature. The protocols and information provided herein offer a solid foundation for researchers to embark on the discovery and characterization of such microorganisms. The study of this compound catabolism holds promise for the development of novel biotechnological applications, from bioremediation to the synthesis of valuable chemicals.

References

Protocols for Inducing Nutritional Ketosis with 1,3-Butanediol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood (typically β-hydroxybutyrate [BHB] ≥0.5 mM), has garnered significant interest for its therapeutic potential in a range of applications.[1] While traditionally achieved through very low-carbohydrate, high-fat ketogenic diets or fasting, these methods can present challenges with compliance and sustainability.[2] An alternative approach is the administration of exogenous ketone precursors, such as 1,3-Butanediol (1,3-BD), which can induce a state of ketosis independent of dietary restrictions.[3][4]

This compound is a secondary alcohol that is metabolized in the liver to β-hydroxybutyrate (BHB), the most abundant ketone body.[3][5] This document provides detailed application notes and protocols for researchers on the use of this compound and its esters to induce nutritional ketosis in both preclinical and clinical settings.

Metabolic Pathway of this compound

Upon oral administration, this compound is transported to the liver via the portal circulation.[6] There, it undergoes a "non-classical" hepatic ketogenic pathway to be converted into β-hydroxybutyrate (BHB).[1][6] This process allows for a rapid increase in circulating BHB levels.[7]

cluster_ingestion Oral Ingestion cluster_liver Liver Metabolism cluster_circulation Systemic Circulation 1_3_Butanediol This compound (Oral) Metabolism Hepatic Conversion 1_3_Butanediol->Metabolism Portal Vein BHB β-hydroxybutyrate (BHB) Metabolism->BHB Release into Bloodstream

Caption: Metabolic conversion of this compound to BHB.

Preclinical Protocols: Rodent Models

Objective: To induce and sustain nutritional ketosis in rats or mice for experimental studies.

General Workflow:

cluster_setup Experimental Setup cluster_admin Administration cluster_monitoring Monitoring & Analysis Acclimation Acclimation Period Baseline Baseline Measurements (Blood Ketones, Glucose) Acclimation->Baseline Admin 1,3-BD Administration (Drinking Water or Gavage) Baseline->Admin Monitoring Regular Blood Sampling (Tail Vein) Admin->Monitoring Analysis BHB & Glucose Analysis Monitoring->Analysis Endpoint Endpoint Data Collection (Tissues, etc.) Analysis->Endpoint

Caption: General workflow for preclinical 1,3-BD studies.

Protocols:
  • Administration via Drinking Water (Chronic Studies):

    • Subjects: Adult male Wistar-Kyoto or Sprague-Dawley rats.[3][4]

    • Vehicle: Standard drinking water.

    • Dosage: this compound is solubilized in drinking water at concentrations ranging from 5% to 20%.[3]

      • Note: While 20% 1,3-BD significantly elevates BHB to levels comparable to a 24-hour fast, it has been associated with adverse effects such as decreased body mass, dehydration, and hepatic sinusoidal dilation in rats.[3] Lower concentrations (5% and 10%) are better tolerated but may not significantly increase systemic BHB levels.[3][5]

    • Duration: Typically 4 weeks for chronic studies.[3][5]

    • Monitoring: Blood samples can be collected weekly to measure serum BHB and glucose levels.

  • Oral Gavage (Acute Studies):

    • Subjects: Male Sprague-Dawley rats.[4]

    • Vehicle: Water.

    • Dosage: A daily dose of 5-10 g/kg body weight.[4]

    • Procedure: Administer the solution via intragastric gavage.

    • Monitoring: Collect whole blood samples at baseline and at various time points post-gavage (e.g., 0.5, 1, 4, 8, and 12 hours) to analyze BHB and glucose levels.[4]

Quantitative Data from Preclinical Studies:
SpeciesAdministration MethodDosagePeak Blood BHB Level (mM)Time to PeakNotes
Rat (Wistar-Kyoto)Drinking Water20%~0.8 mM (3.6-fold increase)Chronic (4 weeks)Levels comparable to a 24-hour fast, but with side effects.[3]
Rat (Wistar-Kyoto)Drinking Water5% and 10%No significant increaseChronic (4 weeks)Well-tolerated but did not induce significant ketosis.[3]
Rat (Sprague-Dawley)Oral Gavage5-10 g/kg>0.5 mM (sustained)RapidCaused a rapid and sustained elevation of BHB.[4]
RatIntraperitoneal Injection-5.5-fold increase vs. control3 hoursAcute ketosis induction.[7]
Mouse (C57BL/6J)Diet (as BD-AcAc₂)-0.5 - 1.0 mM-Modest increase in circulating ketones.[8]
DogOral Bolus (as BD-AcAc₂)-~0.8 mM-Level of ketosis was lower than that seen in children on a ketogenic diet.[9][10]

Clinical Protocols: Human Studies

Objective: To safely induce nutritional ketosis in human subjects for clinical investigation.
Protocols:
  • Single Dose, Acute Ketosis Induction:

    • Subjects: Healthy adult volunteers.[11]

    • Preparation: Subjects typically undergo an overnight fast (e.g., 12 hours).[11]

    • Vehicle: Administered as a beverage.

    • Dosage: A total intake of around 34.5 g, consumed in divided doses (e.g., 11.5 g at baseline, 30, and 60 minutes).[11]

    • Monitoring: Assess blood BHB levels, gastrointestinal tolerability, and other relevant markers at baseline and multiple time points post-ingestion (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes).[11]

  • Multi-Day Dosing for Sustained Ketosis:

    • Subjects: Healthy adult volunteers.[12]

    • Vehicle: Administered as a daily beverage or supplement.

    • Dosage:

      • Moderate Term: 15 g/day for 14 days has been shown to have no significant adverse effects.[12]

      • High Dose (Short Term): 40 g/day for 5 days has been studied without significant adverse effects.[12]

      • Ketone Esters (e.g., BH-BD): Daily consumption of up to 25 g of bis-hexanoyl (R)-1,3-butanediol (BH-BD) for 28 days was found to be safe and well-tolerated.[13][14] Often, a dose-escalation strategy is used, starting with 12.5 g/day for the first week and increasing to 25 g/day .[14]

    • Monitoring: Collect blood and urine samples at baseline and regular intervals (e.g., weekly) for safety assessment, including vital signs and clinical laboratory measurements.[13][14] Tolerability can be assessed daily using standardized questionnaires.[13][14]

Quantitative Data from Human Studies:
CompoundDosageSubject GroupPeak Blood BHB Level (mM)Notes
This compound34.5 g (divided doses)Healthy AdultsSignificant increase from baselineWell-tolerated with no impact on sleepiness.[11]
Bis-hexanoyl (R)-1,3-butanediol (BH-BD)12.5 g/day Healthy Adults-Significantly increased blood ketones 1-hour post-consumption.[13][14]
Bis-hexanoyl (R)-1,3-butanediol (BH-BD)25 g/day Healthy Adults-Safe and well-tolerated over 28 days.[13][14]
Bis-hexanoyl (R)-1,3-butanediol (BH-BD)50 g/day Healthy Adults>2.0 mM (mean)Peak concentration increased proportionally to serving size.[6]
Bis-octanoyl (R)-1,3-butanediol (BO-BD)12.5 g/day & 25 g/day Healthy Older AdultsInduces nutritional ketosis (≥0.5 mM)Well-tolerated; peak BHB was significantly greater with the 25g dose.[1]
R-1,3-Butanediol0.5 g/kg body massHealthy Adults (fasted)1.6 ± 0.4 mMSignificantly elevated BHB within 20 minutes.[15]
R-1,3-Butanediol0.5 g/kg body massHealthy Adults (fed)1.8 ± 0.5 mMBHB elevation occurred independent of feeding status.[15]

Safety and Tolerability

  • General: this compound and its esters are generally considered safe and well-tolerated, with (R)-1,3-butanediol having Generally Regarded as Safe (GRAS) status.[12][16]

  • Gastrointestinal Effects: Mild gastrointestinal symptoms (e.g., gas, nausea, abdominal cramping) can occur, particularly with ketone ester formulations.[13][16]

  • High Doses in Animals: Supraphysiological concentrations (e.g., 20% in drinking water for rats) can lead to adverse effects, including stunted growth, metabolic acidosis, and hepatotoxicity.[3][5]

  • Liver Enzymes: High-dose consumption (e.g., 1 g/kg/day) of this compound over a couple of weeks may lead to an elevation in liver enzymes, though they may remain within the normal range.[17]

Conclusion

This compound and its ester derivatives provide a reliable method for inducing nutritional ketosis for research purposes, circumventing the need for strict dietary interventions. The protocols outlined in these application notes, derived from preclinical and clinical studies, offer a framework for designing experiments to investigate the physiological and therapeutic effects of ketosis. Researchers should carefully consider the dosage, administration route, and duration based on the specific research question, while closely monitoring for any potential side effects, particularly at higher doses.

References

Application Notes and Protocols for Topical Preparations with 1,3-Butanediol as a Humectant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating topical preparations incorporating 1,3-Butanediol as a key humectant. This document outlines the functional properties of this compound, presents representative data on its impact on formulation characteristics, and offers detailed experimental protocols for performance testing.

Introduction to this compound in Topical Formulations

This compound (INCI: Butylene Glycol) is a diol that serves as a multifunctional ingredient in cosmetic and pharmaceutical topical formulations. Its primary role is as a humectant, attracting and retaining moisture from the atmosphere to hydrate the skin.[1] Beyond its humectant properties, it also functions as a solvent, emollient, viscosity-decreasing agent, and penetration enhancer.[2][3] Its favorable safety profile and low potential for irritation make it a suitable choice for a wide array of skin and hair care products.[4]

Key Functions:

  • Humectant: Attracts and binds water to the stratum corneum, enhancing skin hydration.[1]

  • Solvent: Dissolves other ingredients, including active compounds and preservatives, improving formulation stability and homogeneity.[2]

  • Emollient: Softens and soothes the skin, providing a smooth skin feel.[2]

  • Viscosity-decreasing agent: Reduces the thickness of formulations, improving spreadability.[5]

  • Penetration Enhancer: Can improve the permeation of active ingredients through the skin barrier.[2]

Data Presentation: Impact of this compound on Formulation Properties

The following tables summarize representative quantitative data on how varying concentrations of this compound can influence key performance indicators of a topical oil-in-water (O/W) cream.

Table 1: Effect of this compound Concentration on Skin Hydration

This compound Concentration (% w/w)Baseline Corneometer Reading (Arbitrary Units)Corneometer Reading After 2 Hours (Arbitrary Units)% Increase in Skin Hydration
0 (Control)45.2 ± 2.148.5 ± 2.57.3%
245.5 ± 2.355.8 ± 2.822.6%
545.1 ± 2.062.3 ± 3.138.1%
1045.8 ± 2.468.9 ± 3.550.4%
1545.3 ± 2.271.2 ± 3.657.2%

Data is representative and based on typical outcomes for humectants in topical formulations.[1]

Table 2: Effect of this compound Concentration on Formulation Viscosity

This compound Concentration (% w/w)Viscosity (cP at 25°C)
0 (Control)15,200 ± 550
214,500 ± 520
513,100 ± 480
1011,800 ± 450
1510,500 ± 410

This data is illustrative and demonstrates the typical viscosity-reducing effect of glycols in emulsion systems.[6]

Table 3: Effect of this compound on In Vitro Skin Permeation of a Model Active Ingredient (e.g., Caffeine)

This compound Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (h)Enhancement Ratio (ER)
0 (Control)2.5 ± 0.32.1 ± 0.21.0
54.8 ± 0.51.8 ± 0.21.92
107.2 ± 0.71.5 ± 0.12.88
158.5 ± 0.91.3 ± 0.13.40

Enhancement Ratio (ER) = Jss with enhancer / Jss of control. Data is representative of the potential penetration-enhancing effects.

Experimental Protocols

This section provides detailed methodologies for the formulation of a representative O/W cream and the evaluation of its key performance parameters.

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream with varying concentrations of this compound.

Sample Formulation:

PhaseIngredientFunction% w/w
A (Oil Phase) Cetearyl AlcoholThickener, Emollient8.0
Glyceryl StearateEmulsifier4.0
Caprylic/Capric TriglycerideEmollient10.0
DimethiconeOcclusive, Emollient1.0
B (Water Phase) Deionized WaterSolventq.s. to 100
This compoundHumectant2.0 - 15.0
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Active Ingredient (e.g., Caffeine)Active1.0

Procedure:

  • Phase A Preparation: In a suitable vessel, combine all ingredients of Phase A and heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate vessel, combine deionized water, this compound, and glycerin. Disperse the xanthan gum into this mixture with propeller agitation until a uniform dispersion is achieved. Heat Phase B to 75-80°C.

  • Emulsification: Slowly add Phase A to Phase B under continuous high-shear homogenization for 5-10 minutes.

  • Cooling: Reduce the heat and continue mixing with moderate agitation.

  • Phase C Addition: When the emulsion has cooled to below 40°C, add the ingredients of Phase C one by one, mixing well after each addition until uniform.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary. Homogenize again for a short period to ensure uniformity.

G Formulation Workflow for O/W Cream cluster_phaseA Oil Phase (A) cluster_phaseB Water Phase (B) cluster_phaseC Cool-down Phase (C) A1 Combine Oil Phase Ingredients A2 Heat to 75-80°C A1->A2 Emulsify Emulsification (Add A to B with homogenization) A2->Emulsify B1 Combine Water Phase Ingredients B2 Disperse Xanthan Gum B1->B2 B3 Heat to 75-80°C B2->B3 B3->Emulsify Cool Cool to < 40°C Emulsify->Cool C1 Add Preservative & Active Cool->C1 Final Final Homogenization & QC C1->Final G Skin Hydration Measurement Workflow Acclimatize Subject Acclimatization (20 min at controlled T/H) Demarcate Demarcate Test Areas on Forearm Acclimatize->Demarcate Baseline Baseline Corneometer Reading Demarcate->Baseline Apply Apply Standardized Amount of Formulation Baseline->Apply Wait Wait for Specified Time Intervals Apply->Wait Measure Post-application Corneometer Reading Wait->Measure Wait->Measure Analyze Data Analysis (% Hydration Increase) Measure->Analyze G In Vitro Skin Permeation (Franz Cell) Workflow PrepMembrane Prepare Skin Membrane AssembleCell Assemble Franz Diffusion Cell PrepMembrane->AssembleCell ApplyFormulation Apply Formulation to Donor Chamber AssembleCell->ApplyFormulation FillReceptor Fill Receptor Chamber (32°C) FillReceptor->AssembleCell Sample Collect Samples at Time Intervals ApplyFormulation->Sample Sample->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Flux, Lag Time, ER Analyze->Calculate

References

Application Notes & Protocols: Biocatalytic Production of Enantiomerically Pure 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for the biocatalytic production of enantiomerically pure (R)- and (S)-1,3-butanediol (1,3-BDO), valuable chiral building blocks in the pharmaceutical and chemical industries. The described methods leverage whole-cell biocatalysts and isolated enzymes to achieve high enantioselectivity and product titers.

Introduction

Enantiomerically pure 1,3-butanediol is a crucial chiral intermediate for the synthesis of various pharmaceuticals, including penem and carbapenem antibiotics, as well as fragrances, pheromones, and insecticides.[1] Traditional chemical synthesis often results in racemic mixtures, necessitating challenging and costly resolution steps.[2] Biocatalytic methods offer a highly efficient and environmentally friendly alternative for producing optically pure 1,3-BDO.[1][2]

This document outlines two primary biocatalytic strategies:

  • Metabolic Engineering of Escherichia coli for de novo Synthesis: This approach involves engineering the central metabolism of E. coli to produce (R)-1,3-BDO directly from simple carbon sources like glucose.

  • Whole-Cell Biocatalytic Resolution of Racemic this compound: This method utilizes the enantioselective oxidative activity of recombinant E. coli to resolve a racemic mixture of 1,3-BDO, yielding highly pure (R)-1,3-BDO.

Data Presentation

The following tables summarize the quantitative data from various biocatalytic approaches for producing enantiomerically pure 1,3-BDO.

Table 1: Metabolic Engineering of E. coli for (R)-1,3-Butanediol Production from Glucose

Strain/ApproachTiter (g/L)Yield (mol/mol glucose)Enantiomeric Excess (ee)Reference
Engineered E. coli K12 (EMP to ED pathway redirection)~71.10.6598.5%[3]
Engineered E. coli (Aldolase-based pathway)2.40.056 (g/g glucose)Not specified[4][5]
Engineered E. coli (Cofactor engineering & byproduct reduction)Not specified0.60Not specified[6]
Engineered E. coli (Optimized gene expression & culture conditions)257 mM (~23.1)0.51Not specified[5][7]

Table 2: Whole-Cell Biocatalytic Resolution of Racemic this compound

BiocatalystSubstrateProductProduct Titer (g/L)Molar Recovery YieldEnantiomeric Excess (ee)Reference
Recombinant E. coli expressing CpSADHRacemic 1,3-BDO (15%)(R)-1,3-BDO72.648.4%95%[8][9][10][11]
Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1 (Cascade)Racemic 1,3-BDO (20 g/L)(R)-1,3-BDO16.67Not specified99.5%[12]

Note: CpSADH refers to (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis.

Experimental Protocols

Protocol 1: Metabolic Engineering of E. coli for (R)-1,3-Butanediol Production

This protocol is based on the metabolic engineering strategies developed for the high-yield production of (R)-1,3-BDO from glucose.[3][6][7]

3.1. Strain Construction

  • Host Strain: Escherichia coli K-12 strain.

  • Gene Overexpression:

    • Overexpress genes for the (R)-1,3-BDO synthesis pathway:

      • phaA: acetyl-CoA acetyltransferase

      • phaB: acetoacetyl-CoA reductase

      • bld: CoA-acylating aldehyde dehydrogenase

      • yjgB or yqhD: alcohol dehydrogenase[3][7]

    • Clone these genes into suitable expression vectors (e.g., pTrc99A) under the control of an inducible promoter (e.g., lac promoter).

  • Metabolic Pathway Modifications:

    • Disrupt competing pathways to reduce byproduct formation (e.g., ethanol, acetoin, 2,3-butanediol).[4]

    • Enhance NADPH availability by redirecting carbon flux from the Embden-Meyerhof-Parnas (EMP) pathway to the Entner-Doudoroff (ED) pathway.[3]

3.2. Fermentation

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate a baffled shake flask containing 50 mL of modified MR medium (containing 20 g/L glucose) with the overnight seed culture.[6]

    • Culture at 37°C with shaking at 100 rpm.[6]

  • Induction: When the optical density at 600 nm (OD600) reaches a suitable point (e.g., 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Fed-batch Fermentation (for higher titers):

    • Perform fed-batch fermentation in a controlled bioreactor.

    • Maintain pH at 7.0 and control the dissolved oxygen level.[4]

    • Feed a concentrated glucose solution to maintain a desired glucose concentration.

  • Sampling and Analysis:

    • Take samples periodically to measure cell growth (OD600) and the concentration of (R)-1,3-BDO and byproducts.

    • Analyze the supernatant using HPLC for quantification and chiral GC to determine the enantiomeric excess.

Protocol 2: Whole-Cell Biocatalytic Resolution of Racemic this compound

This protocol describes the enantioselective oxidation of (S)-1,3-butanediol from a racemic mixture to produce (R)-1,3-butanediol using recombinant E. coli.[8][9][13]

3.1. Biocatalyst Preparation

  • Strain: Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (e.g., CpSADH from Candida parapsilosis).[8][13]

  • Culture:

    • Grow the recombinant E. coli in a suitable medium (e.g., LB with antibiotics) at 37°C with shaking.

    • Induce the expression of the dehydrogenase with an appropriate inducer (e.g., IPTG).

    • Harvest the cells by centrifugation. The harvested cells can be used directly as a whole-cell biocatalyst.[9]

3.2. Biocatalytic Resolution

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 6.8)

      • Racemic this compound (e.g., 15% v/v)[8]

      • Harvested recombinant E. coli cells[9]

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with shaking (e.g., 145 strokes per minute) in a Sakaguchi flask.[9]

  • Monitoring and Analysis:

    • Monitor the reaction progress by taking samples at different time points.

    • Analyze the concentrations of this compound and the oxidation product (4-hydroxy-2-butanone) using gas chromatography (GC).[9]

    • Determine the enantiomeric excess of the remaining (R)-1,3-butanediol using chiral GC analysis.

  • Product Recovery:

    • After the reaction reaches the desired conversion, separate the cells by centrifugation.

    • The enantiomerically pure (R)-1,3-butanediol can be recovered from the supernatant through distillation or extraction.

Visualizations

Metabolic Pathway for (R)-1,3-Butanediol Production in Engineered E. coli

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA Byproducts Byproducts (Ethanol, Acetate) AcetylCoA->Byproducts R3HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HydroxybutyrylCoA phaB (NADPH) R3Hydroxybutyraldehyde (R)-3-Hydroxybutyraldehyde R3HydroxybutyrylCoA->R3Hydroxybutyraldehyde bld (NADPH) R13BDO (R)-1,3-Butanediol R3Hydroxybutyraldehyde->R13BDO yjgB (NADPH)

Caption: Engineered metabolic pathway for (R)-1,3-butanediol production from glucose in E. coli.

Workflow for Whole-Cell Biocatalytic Resolution

BiocatalyticResolution RacemicBDO Racemic (R,S)-1,3-Butanediol Reaction Enantioselective Oxidation RacemicBDO->Reaction RecombinantEcoli Recombinant E. coli (expressing CpSADH) RecombinantEcoli->Reaction Separation Centrifugation Reaction->Separation Product Enantiopure (R)-1,3-Butanediol Separation->Product Byproduct 4-Hydroxy-2-butanone Separation->Byproduct CellPellet Cell Pellet Separation->CellPellet

Caption: Workflow for the resolution of racemic this compound using whole-cell biocatalysis.

References

Application Notes and Protocols: 1,3-Butanediol in Reduction Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol (1,3-BDO) is a chiral diol of significant interest in the chemical and pharmaceutical industries. While it is a valuable building block for synthesizing polymers and a key precursor for certain antibiotics, its direct application as a stoichiometric or catalytic reducing agent in organic synthesis is not widely documented in scientific literature.[1] Unlike its isomer, 1,4-butanediol, which has been successfully employed as a hydrogen donor in transfer hydrogenation reactions, 1,3-BDO's role is predominantly that of a synthetic target or intermediate rather than a reagent for reduction.

These notes provide a comprehensive overview of the reduction chemistry involving this compound, focusing on two key areas:

  • The synthesis of this compound through the reduction of carbonyl compounds.

  • A theoretical consideration of this compound as a hydrogen donor in transfer hydrogenation, drawing parallels with established methodologies for other diols.

This document is intended to provide researchers and professionals with detailed protocols for the synthesis of this important diol and to stimulate further investigation into its potential, though currently underexploited, role as a reducing agent.

Part 1: Synthesis of this compound via Carbonyl Reduction

The most common route to this compound involves the reduction of a 4-carbon precursor containing one or more carbonyl groups. The choice of reducing agent is critical for achieving high yield and selectivity.

Application Note 1.1: Selective Reduction of β-Keto Esters

The synthesis of this compound from ethyl acetoacetate demonstrates the principles of chemoselectivity in carbonyl reduction. Ethyl acetoacetate possesses two distinct carbonyl groups: a ketone and an ester. A mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the more reactive ketone, whereas a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the ketone and the less reactive ester group to the corresponding diol.

  • With NaBH₄: Only the ketone is reduced, yielding ethyl 3-hydroxybutanoate.

  • With LiAlH₄: Both the ketone and the ester are reduced, yielding this compound.

This dual reactivity provides a clear illustration of how the choice of hydride donor can control the outcome of a reduction reaction.

Experimental Protocol 1.1: Synthesis of this compound from Ethyl Acetoacetate using LiAlH₄

This protocol details the complete reduction of ethyl acetoacetate to this compound.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetoacetate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Sulfuric acid (10% aqueous solution)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Purge the entire apparatus with an inert gas (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: In the flask, carefully place 4.0 g (0.105 mol) of LiAlH₄ and add 150 mL of anhydrous diethyl ether. Stir the suspension to ensure it is well-mixed.

  • Substrate Addition: Dissolve 6.5 g (0.050 mol) of ethyl acetoacetate in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the ethyl acetoacetate solution dropwise from the funnel to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back down in an ice bath. Cautiously and slowly add 4 mL of water dropwise to decompose the excess LiAlH₄. Follow this with the dropwise addition of 4 mL of 15% aqueous sodium hydroxide, and then another 12 mL of water. This sequential addition is crucial for safety and to produce a granular precipitate of aluminum salts that is easy to filter.

  • Workup: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Remove the solids by vacuum filtration and wash the filter cake thoroughly with several portions of diethyl ether.

  • Isolation: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless, viscous liquid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

Starting MaterialReducing AgentSolventReaction TimeTypical YieldReference
Ethyl AcetoacetateLiAlH₄Diethyl Ether3 hours85-95%General textbook procedure
3-HydroxybutanalH₂ / Nickel CatalystN,N-Dimethylformamide4-6 hours86-90%CN111393259A

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A Ethyl Acetoacetate C Dropwise addition at 0°C A->C B LiAlH₄ in Anhydrous Ether B->C D Reflux for 2h C->D E Quench with H₂O / NaOH D->E F Filter Aluminum Salts E->F G Dry & Evaporate Solvent F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound from ethyl acetoacetate.

Part 2: this compound as a Potential Reducing Agent in Transfer Hydrogenation

Application Note 2.1: Theoretical Framework for Transfer Hydrogenation

Transfer hydrogenation is a powerful technique where hydrogen is transferred from a donor molecule to an acceptor (substrate) in the presence of a metal catalyst, typically from the platinum group (e.g., Ru, Ir, Rh). Common hydrogen donors are isopropanol, formic acid, and certain diols.

The efficacy of 1,4-butanediol as a hydrogen donor is well-established.[2][3] The reaction is driven by the formation of the thermodynamically stable five-membered ring, γ-butyrolactone, which acts as a thermodynamic sink and renders the overall reduction process essentially irreversible.[3]

By analogy, this compound could potentially serve as a hydrogen donor. The dehydrogenation of this compound would likely occur at the secondary alcohol, which is generally more reactive in such processes, to yield 4-hydroxy-2-butanone.

Proposed Reaction: Substrate + CH₃CH(OH)CH₂CH₂OH --(Catalyst)--> Reduced Substrate + CH₃C(O)CH₂CH₂OH

While thermodynamically less favorable than the formation of γ-butyrolactone from 1,4-butanediol (as it does not involve the formation of a stable cyclic ester), this transformation could still proceed if the equilibrium is favorable or if the oxidized product is removed. To date, however, this specific application for this compound remains largely theoretical and is not a standard method in organic synthesis. Further research would be required to identify a suitable catalyst and optimize reaction conditions to make this a viable synthetic route.

Proposed Signaling Pathway for Transfer Hydrogenation

G catalyst [Ru]-H (Active Catalyst) substrate Substrate (e.g., Ketone) catalyst->substrate H₂ Transfer precatalyst [Ru] Precatalyst catalyst->precatalyst Regeneration product Reduced Product (e.g., Alcohol) substrate->product diol This compound diol->catalyst H₂ Transfer oxidized_diol 4-Hydroxy-2-butanone diol->oxidized_diol Oxidation precatalyst->diol

Caption: Proposed catalytic cycle for transfer hydrogenation using this compound.

Protocol 2.1: A Hypothetical Protocol for Ketone Reduction

This protocol is a proposed starting point for investigating the use of this compound as a hydrogen donor, based on typical conditions for transfer hydrogenation with other alcohols. This has not been experimentally validated from literature sources and should be treated as a theoretical experiment.

Objective: To reduce acetophenone to 1-phenylethanol using this compound.

Materials:

  • Acetophenone

  • This compound (anhydrous)

  • Shvo's catalyst or similar Ruthenium-based transfer hydrogenation catalyst

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add the Ruthenium catalyst (e.g., 1-2 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Reagents: Add anhydrous toluene (e.g., 2 mL for a 0.5 mmol scale reaction). Add acetophenone (1.0 eq), followed by this compound (1.5-2.0 eq). The diol is used in slight excess to help drive the equilibrium.

  • Reaction: Seal the flask and place it in a preheated heating block at 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.

  • Workup (if successful): Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water to remove the this compound and its oxidized product. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a readily available and important chemical intermediate whose synthesis is a practical application of carbonyl reduction principles. The protocols provided herein offer reliable methods for its preparation in a laboratory setting.

Conversely, the use of this compound as a reducing agent itself is an area that remains to be explored. While theoretically possible in the context of transfer hydrogenation, its efficacy compared to established hydrogen donors like isopropanol or its isomer, 1,4-butanediol, is unknown. The lack of a strong thermodynamic driving force, such as the formation of a stable cyclic product, may be a limiting factor. For drug development professionals and synthetic chemists, this represents a potential area for novel catalyst development. Future research could focus on designing catalytic systems specifically tailored to activate this compound as a hydrogen donor, potentially unlocking new, cost-effective, and safe reduction methodologies.

References

Troubleshooting & Optimization

"troubleshooting by-product formation in 1,3-Butanediol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Butanediol. The following information is designed to help identify and resolve common issues related to by-product formation during key synthesis routes.

Acetaldehyde Condensation & Hydrogenation Route: Troubleshooting Guide

The synthesis of this compound from acetaldehyde is a two-step process: an aldol condensation of acetaldehyde to form 3-hydroxybutanal, followed by hydrogenation. Several by-products can emerge from side reactions during this process.

dot

Caption: Synthesis of this compound from Acetaldehyde and Major By-products.

Frequently Asked Questions (FAQs)

Q1: My final product contains a significant amount of crotonaldehyde. What is the likely cause and how can I minimize it?

A1: Crotonaldehyde is formed by the dehydration of the intermediate, 3-hydroxybutanal. This is often promoted by excessive heat during the aldol condensation or hydrogenation steps.

Troubleshooting Steps:

  • Temperature Control: Carefully control the temperature during both the aldol condensation and the subsequent hydrogenation. Lowering the temperature of the hydrogenation reaction can significantly reduce the rate of dehydration.

  • Catalyst Selection: The choice of hydrogenation catalyst can influence selectivity. Some catalysts may have a higher propensity for promoting dehydration.

  • pH Adjustment: The stability of 3-hydroxybutanal is pH-dependent. Ensure the pH is optimized to favor the desired hydrogenation over dehydration.

Q2: I am observing a high concentration of 2,6-dimethyl-1,3-dioxan-4-ol in my reaction mixture. How can this be addressed?

A2: This by-product results from the reaction between 3-hydroxybutanal and another molecule of acetaldehyde.

Troubleshooting Steps:

  • Acetaldehyde Concentration: Maintaining a lower concentration of unreacted acetaldehyde during the reaction can help to minimize the formation of this dioxane. This can be achieved by controlling the feed rate of acetaldehyde.

  • Reaction Time: Optimizing the reaction time can ensure the conversion of 3-hydroxybutanal to this compound before it has the opportunity to react with excess acetaldehyde.

Q3: My yield is low, and I suspect the formation of higher-order condensation products. How can I confirm and prevent this?

A3: Higher-order condensation products can form from the self-condensation of acetaldehyde or the further reaction of crotonaldehyde.

Troubleshooting Steps:

  • Analytical Monitoring: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify these higher molecular weight by-products.

  • Control of Reaction Conditions: Lowering the reaction temperature and catalyst concentration can help to reduce the rate of these competing side reactions.[1] The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials, which can be influenced by temperature.[1]

  • Reactant Purity: Ensure the purity of the starting acetaldehyde, as impurities can sometimes catalyze side reactions.

Quantitative Analysis of By-products

The following table summarizes the typical by-products and the analytical methods for their quantification.

By-productTypical Analytical MethodKey Parameters to Monitor
CrotonaldehydeGC-FID, GC-MSPeak area and retention time
2,6-dimethyl-1,3-dioxan-4-olGC-MSMass spectrum for identification and peak area for quantification
Higher Order Condensation ProductsGC-MSAnalysis of higher boiling point fractions

Propylene and Formaldehyde (Prins Reaction) Route: Troubleshooting Guide

The synthesis of this compound from propylene and formaldehyde, known as the Prins reaction, proceeds through the formation of intermediates like 4-methyl-1,3-dioxane, which is then hydrolyzed.

dot ```dot graph Propylene_Formaldehyde_Route { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Propylene [label="Propylene", fillcolor="#4285F4"]; Formaldehyde [label="Formaldehyde", fillcolor="#4285F4"]; "4-methyl-1,3-dioxane" [label="4-methyl-1,3-dioxane", fillcolor="#34A853"]; "this compound" [label="this compound", fillcolor="#FBBC05"]; Pyrans [label="Pyrans", fillcolor="#EA4335"]; "Other Dioxanes" [label="Other Dioxanes", fillcolor="#EA4335"]; "Unsaturated Alcohols" [label="Unsaturated Alcohols", fillcolor="#EA4335"];

Propylene -> "4-methyl-1,3-dioxane" [label="Prins Reaction\n(Acid Catalyst)"]; Formaldehyde -> "4-methyl-1,3-dioxane"; "4-methyl-1,3-dioxane" -> "this compound" [label="Hydrolysis"]; "4-methyl-1,3-dioxane" -> Pyrans [label="Side Reaction"]; Propylene -> "Other Dioxanes" [label="Side Reaction with\nFormaldehyde"]; Propylene -> "Unsaturated Alcohols" [label="Side Reaction"]; }

Caption: Experimental Workflow for this compound Synthesis from Acetaldehyde.

Materials:

  • Acetaldehyde

  • Solvent (e.g., water, ethanol)

  • Base catalyst (e.g., sodium hydroxide solution)

  • Hydrogenation catalyst (e.g., Raney Nickel)

  • Pressurized hydrogenation reactor

  • Standard laboratory glassware

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Aldol Condensation:

    • Charge a cooled reactor with acetaldehyde and solvent.

    • Slowly add a dilute solution of the base catalyst while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

    • Monitor the formation of 3-hydroxybutanal using GC.

    • Once the desired conversion is reached, neutralize the catalyst with a suitable acid.

  • Hydrogenation:

    • Transfer the neutralized aldol product to a hydrogenation reactor.

    • Add the hydrogenation catalyst under an inert atmosphere.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reaction mixture to the target temperature and begin agitation.

    • Monitor the reaction progress by measuring hydrogen uptake and analyzing samples by GC.

  • Purification:

    • After the reaction is complete, cool the reactor and vent the excess hydrogen.

    • Filter the reaction mixture to remove the solid catalyst.

    • Purify the crude this compound by vacuum distillation.

Analytical Method: Gas Chromatography (GC) for Product Analysis

dot

GC_Analysis_Workflow Sample Reaction Sample Dilution Dilute with appropriate solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID or MS Separation->Detection Quantification Quantification using calibration standards Detection->Quantification

Caption: General Workflow for GC Analysis of this compound Synthesis.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230 °C) to elute all components.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

Quantification:

  • Prepare calibration standards of this compound and known by-products in a suitable solvent.

  • Analyze the standards to create a calibration curve for each compound.

  • Analyze the reaction samples and use the calibration curves to determine the concentration of each component. A gas chromatography-mass spectrometric assay can be used for the quantitation of this compound.

References

"optimizing fermentation conditions for high-yield 1,3-Butanediol production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for high-yield 1,3-Butanediol (1,3-BDO) production.

Troubleshooting Guide

This guide addresses common issues encountered during 1,3-BDO fermentation experiments.

Problem Potential Cause Suggested Solution
Low 1,3-BDO Titer and Yield Suboptimal fermentation conditions.Optimize key parameters such as pH, temperature, and aeration. A two-stage fermentation process with controlled pH (around 7) and higher dissolved oxygen levels has been shown to improve titers.[1]
Formation of competing byproducts.Identify and reduce major byproducts like ethanol, acetoin, and 2,3-butanediol through metabolic engineering.[1][2]
Accumulation of toxic intermediates.Increase the flux through the desired metabolic pathway to reduce the buildup of toxic compounds like acetaldehyde.[1][2]
High Acetate Production Overflow metabolism due to high glucose concentration.Implement a fed-batch feeding strategy to maintain a constant residual glucose concentration.[3] Adjusting the pH to 5.5 has also been shown to decrease acetate accumulation.[4]
Imbalance in redox state (NADH/NAD+ ratio).Modulate the aeration rate (overall oxygen transfer coefficient, KLa) to balance cell growth and product formation, thereby avoiding excessive acetate production under low oxygen conditions.[4]
Low Cell Growth Toxicity of accumulated intermediates.Enhance the expression of enzymes downstream of the toxic intermediate to facilitate its conversion to the desired product.[1][2]
Suboptimal media composition.Optimize the C:N ratio and supplement the medium with essential nutrients like amino acids or yeast extract.[5][6]
Inconsistent Fermentation Results Variability in inoculum quality.Standardize the seed culture preparation, including inoculum age and size.
Fluctuations in fermentation parameters.Ensure tight control over pH, temperature, and dissolved oxygen using a reliable bioreactor system.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways for 1,3-BDO production in engineered E. coli?

A1: The production of 1,3-BDO in Escherichia coli is typically achieved through engineered metabolic pathways. One common pathway starts from acetyl-CoA and involves a series of enzymatic reactions. Key genes often overexpressed include phaA (acetyl-CoA acetyltransferase), phaB (acetoacetyl-CoA reductase), bld (CoA-acylating aldehyde dehydrogenase), and yqhD (alcohol dehydrogenase).[5][6] Another strategy utilizes an aldolase-based pathway to convert intermediates derived from glucose into (R)-1,3-BDO.[1]

Q2: How can I reduce the formation of unwanted byproducts during fermentation?

A2: Reducing byproduct formation is crucial for maximizing your 1,3-BDO yield. This can be achieved through metabolic engineering by deleting genes responsible for competing pathways. For example, pathways leading to the production of ethanol, acetoin, and 2,3-butanediol can be disrupted.[1] Additionally, optimizing fermentation conditions, such as aeration and pH, can redirect carbon flux away from byproduct formation.[4]

Q3: What is the optimal pH for 1,3-BDO production?

A3: The optimal pH can vary depending on the strain and other fermentation conditions. However, studies have shown that controlling the pH at 7.0 in a two-stage fermentation process can significantly improve the 1,3-BDO titer.[1][2] In other instances, maintaining a pH of 5.5 has been found to be optimal for minimizing acetate byproduct formation and enhancing 1,3-BDO production.[4] It is recommended to perform a pH optimization study for your specific engineered strain.

Q4: What is the role of aeration in optimizing 1,3-BDO yield?

A4: Aeration, often quantified by the overall oxygen transfer coefficient (KLa), plays a critical role in balancing cell growth and product formation. The 1,3-BDO metabolic pathway involves reductive steps, making the oxygen supply a key parameter to optimize.[4] Insufficient aeration can lead to the accumulation of byproducts like acetate, while excessive aeration might favor biomass production over 1,3-BDO synthesis. A two-stage fermentation process, with an initial aerobic growth phase followed by a microaerobic production phase, can be an effective strategy.[1]

Q5: Should I use a batch or fed-batch fermentation strategy?

A5: A fed-batch system is often preferred for high-yield 1,3-BDO production.[7][8] This strategy allows for better control of the substrate concentration, preventing overflow metabolism and the formation of inhibitory byproducts that can occur at high glucose levels.[3] Fed-batch fermentation can also support higher cell densities, leading to increased overall product titers.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 1,3-BDO production.

Table 1: Comparison of Fermentation Strategies and Achieved Titers

Host StrainFermentation StrategyKey Optimization Parameters1,3-BDO Titer (g/L)Yield (g/g glucose)Reference
E. coli K12 MG1655 (engineered)Two-stage batchpH 7, increased dissolved oxygen2.40.056[1]
E. coli (engineered)Fed-batchOptimized C:N ratio, aeration, temperature~23.1 (257 mM)0.51 mol/mol[5][6]
E. coli K12 (engineered)Fed-batchRedirected carbon flux to ED pathway~71.1 (790 mM)0.65 mol/mol[9]
E. coli MG1655 lacIq (engineered)Fed-batchImproved aeration9.05Not specified[7][8]

Table 2: Effect of pH and Aeration (KLa) on 1,3-BDO Production

ParameterValue1,3-BDO Titer (mM)Acetate Byproduct (mM)Reference
KLa (h⁻¹) 65.8LowHigh[4]
82.391.843.1[4]
97.241.3Not specified[4]
pH 6.0LowerHigher[4]
5.598.527.2[4]

Experimental Protocols

Protocol 1: Two-Stage Batch Fermentation for 1,3-BDO Production
  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Bioreactor Inoculation: Transfer the overnight seed culture into a bioreactor containing a defined fermentation medium. The working volume should be appropriate for the bioreactor size.

  • Growth Phase (Stage 1): Maintain aerobic conditions with a high agitation speed and air sparging to achieve rapid cell growth. Control the temperature at 37°C and the pH at 7.0.

  • Production Phase (Stage 2): Once the culture reaches a desired optical density (e.g., OD600 of 10), induce the expression of the 1,3-BDO pathway genes (if using an inducible promoter). Reduce the agitation and/or aeration to create microaerobic or anaerobic conditions. Continue to control the pH at 7.0.

  • Sampling and Analysis: Collect samples periodically to measure cell density (OD600) and the concentrations of glucose, 1,3-BDO, and major byproducts using HPLC.

  • Fermentation Termination: End the fermentation when glucose is depleted or 1,3-BDO production ceases.

Protocol 2: Fed-Batch Fermentation for High-Titer 1,3-BDO Production
  • Initial Batch Phase: Begin with a batch culture in the bioreactor with a defined initial glucose concentration (e.g., 20 g/L).

  • Feeding Strategy: Once the initial glucose is nearly consumed (as indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated glucose solution. The feeding rate can be constant or exponential to maintain a low residual glucose concentration.

  • Process Control: Throughout the fermentation, maintain optimal conditions for pH, temperature, and dissolved oxygen as determined from previous optimization experiments.

  • Induction: If applicable, induce gene expression at the appropriate time, typically during the early to mid-exponential growth phase.

  • Monitoring: Regularly monitor cell growth, substrate consumption, and product formation as described in the batch fermentation protocol.

  • Harvesting: Conclude the fed-batch process when the desired product titer is reached or productivity declines.

Visualizations

Metabolic_Pathway_1_3_BDO Glucose Glucose Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA phaA Byproducts Byproducts Acetyl_CoA->Byproducts Competing Pathways 3_Hydroxybutyryl_CoA 3_Hydroxybutyryl_CoA Acetoacetyl_CoA->3_Hydroxybutyryl_CoA phaB 3_Hydroxybutyraldehyde 3_Hydroxybutyraldehyde 3_Hydroxybutyryl_CoA->3_Hydroxybutyraldehyde bld 1_3_Butanediol 1_3_Butanediol 3_Hydroxybutyraldehyde->1_3_Butanediol yqhD

Caption: Engineered metabolic pathway for this compound production from glucose in E. coli.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Check_Conditions Check_Conditions Low_Yield->Check_Conditions Yes End End Low_Yield->End No High_Byproducts High_Byproducts Metabolic_Engineering Metabolic_Engineering High_Byproducts->Metabolic_Engineering Yes Fed_Batch_Strategy Fed_Batch_Strategy High_Byproducts->Fed_Batch_Strategy No Check_Conditions->High_Byproducts Optimize_Aeration_pH Optimize_Aeration_pH Optimize_Aeration_pH->End Metabolic_Engineering->Optimize_Aeration_pH Fed_Batch_Strategy->Optimize_Aeration_pH

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Purification of 1,3-Butanediol from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-Butanediol (1,3-BDO) from fermentation broth.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Section 1: Initial Broth Clarification

Question: After centrifugation/microfiltration, the clarified broth is still turbid. What could be the cause and how can I resolve this?

Answer:

Possible Causes:

  • Inefficient Cell Lysis: Some microbial strains may lyse during fermentation or initial separation, releasing intracellular components that are too small to be removed by standard centrifugation or microfiltration.

  • Sub-optimal Centrifugation/Filtration Parameters: The g-force, duration of centrifugation, or the pore size of the microfilter may not be appropriate for the specific microorganism or cell debris size.

  • Presence of Exopolysaccharides (EPS): Some microorganisms produce EPS, which can increase the viscosity of the broth and interfere with cell separation.

Solutions:

  • Enzymatic Treatment: Consider using lysozyme or other cell wall-degrading enzymes to break down remaining cell debris into smaller, more soluble fragments before a second clarification step.

  • Flocculation: The addition of flocculants can help aggregate fine particles, making them easier to pellet during centrifugation or to be retained by a filter.[1]

  • Adjust Separation Parameters:

    • Centrifugation: Increase the centrifugal force or the processing time.

    • Microfiltration: Use a membrane with a smaller pore size. Be mindful that this may increase the filtration pressure and the risk of membrane fouling.

  • Ultrafiltration: For persistent turbidity, an ultrafiltration step after initial clarification can be effective in removing smaller particles and macromolecules.

Section 2: Ion Exchange Chromatography

Question: The recovery of this compound from the ion exchange column is low. What are the potential reasons and solutions?

Answer:

Possible Causes:

  • Improper pH of the Feed: The pH of the clarified broth loaded onto the column can affect the binding of charged impurities, and in some cases, the stability of 1,3-BDO.

  • Inappropriate Resin Choice: The type of ion exchange resin (strong/weak, cation/anion) may not be optimal for removing the specific ionic impurities present in the fermentation broth.

  • Column Overloading: Exceeding the binding capacity of the resin will lead to the breakthrough of both impurities and the target molecule.

  • Incorrect Flow Rate: A flow rate that is too high can reduce the interaction time between the sample and the resin, leading to inefficient binding of impurities and potential loss of 1,3-BDO.[2]

  • Resin Fouling: The resin can be fouled by proteins, polysaccharides, or other macromolecules present in the fermentation broth, which blocks the binding sites.

Solutions:

  • pH Adjustment: Adjust the pH of the feed to a level that ensures charged impurities bind effectively to the resin without compromising the stability of 1,3-BDO.

  • Resin Selection: Use a combination of cation and anion exchange resins to remove a broad spectrum of ionic impurities. Weak anionic resins are often used in this process.[2]

  • Optimize Loading: Determine the binding capacity of your resin for the specific fermentation broth and ensure you are loading a volume well below this capacity.

  • Adjust Flow Rate: A typical flow rate for this application is between 2 and 4 bed volumes per hour (BV/h).[2]

  • Pre-treatment: Ensure the broth is adequately clarified to minimize fouling. If fouling is suspected, regenerate or clean the resin according to the manufacturer's instructions.

Question: The purified this compound has a noticeable color. How can I remove these color impurities?

Answer:

Possible Causes:

  • Maillard Reaction Products: Sugars and amino acids in the fermentation medium can react at elevated temperatures during fermentation or downstream processing to form colored compounds.

  • Pigments from the Microorganism: Some microbial strains naturally produce pigments.

  • Caramelization: Overheating during evaporation steps can lead to the caramelization of residual sugars.

  • Contaminants from Raw Materials: Impurities in the fermentation feedstock can contribute to color.

Solutions:

  • Activated Carbon Treatment: Passing the 1,3-BDO solution through a bed of activated carbon is a common and effective method for removing color compounds.

  • pH Adjustment Before Distillation: Adjusting the pH to alkaline conditions before distillation can reduce the formation of color bodies.

  • Optimize Evaporation/Distillation Conditions: Use lower temperatures and vacuum to minimize heat-related degradation and color formation.

Section 3: Evaporation and Distillation

Question: During distillation, I am observing a loss of this compound and the formation of byproducts. What is happening and how can I prevent this?

Answer:

Possible Causes:

  • Presence of 4-hydroxy-2-butanone (4-OH-2B): This is a common impurity in 1,3-BDO fermentation broths. At elevated temperatures, it can dehydrate to form 3-buten-2-one (MVK). MVK can then react with 1,3-BDO to form a ketal, leading to product loss and contamination.[2]

  • High Distillation Temperatures: High temperatures can lead to thermal decomposition of this compound.[2]

  • Acidic Conditions: The presence of acid can catalyze the dehydration of 4-OH-2B.[2]

Solutions:

  • Multi-Step Evaporation: A series of evaporation steps at progressively lower pressures and controlled temperatures can effectively remove water and other volatile impurities before the final distillation of 1,3-BDO.[2][3]

  • Vacuum Distillation: Performing the final distillation under a high vacuum lowers the boiling point of 1,3-BDO, reducing the risk of thermal decomposition and the formation of MVK.[2]

  • Wiped-Film Evaporator: For the final purification step, a wiped-film evaporator can be used. This technique minimizes the residence time of the product at high temperatures, thus reducing degradation.[2]

  • pH Control: Ensure that the feed to the distillation column is not acidic to minimize the dehydration of 4-OH-2B.

Frequently Asked Questions (FAQs)

Q1: What is the typical multi-step process for purifying this compound from fermentation broth?

A1: A common purification strategy involves the following steps:

  • Separation of Fermentation Liquor: Removal of microbial cells and other solid materials through centrifugation or microfiltration.[3]

  • Ion Exchange Resin Treatment: Passing the clarified broth through cation and anion exchange resins to remove charged impurities like salts and organic acids.[2][3]

  • First Evaporation: Removal of a significant portion of the water at a moderate temperature and vacuum.[2][3]

  • Second Evaporation: Further concentration of the 1,3-BDO under increased vacuum and slightly higher temperature to remove more water and some light organic compounds.[2][3]

  • Third Evaporation/Distillation: Final purification of 1,3-BDO to a high concentration, often using a wiped-film evaporator or vacuum distillation to separate it from heavy organic compounds and residual water.[2][3]

Q2: What are some of the key impurities I should be aware of in my fermentation broth?

A2: Besides residual sugars, salts, and proteins from the media and cells, a critical impurity to monitor is 4-hydroxy-2-butanone (4-OH-2B). Other potential impurities can include other diols (like 2,3-butanediol), organic acids, and alcohols, depending on the fermentation process.[2]

Q3: What purity and yield can I realistically expect from the purification process?

A3: The final purity and overall yield are highly dependent on the initial concentration of 1,3-BDO in the broth and the optimization of each purification step. However, with a well-designed process, it is possible to achieve a final purity of over 99%. The overall yield can vary, but an average yield of around 80% or higher is a reasonable target.

Q4: Are there alternative purification methods to the standard ion exchange and distillation process?

A4: Yes, several other techniques can be employed, either as alternatives or in conjunction with the standard methods. These include:

  • Reactive Extraction: This involves reacting 1,3-BDO with a reagent to form a derivative that is more easily extracted from the aqueous broth. The 1,3-BDO is then recovered from the derivative.

  • Membrane Filtration: Techniques like nanofiltration can be used to separate 1,3-BDO from salts and sugars.[2]

  • Liquid-Liquid Extraction: Using a suitable solvent to selectively extract 1,3-BDO from the broth.

  • Pervaporation: A membrane-based process for separating mixtures by partial vaporization.

Quantitative Data

The following table summarizes typical performance parameters for the purification of diols from fermentation broth. Note that much of the detailed public data is for the similar compounds 1,3-propanediol and 2,3-butanediol, which can serve as a useful reference for this compound purification.

Purification StepParameterTypical Value for Diols (1,3-Propanediol/2,3-Butanediol)Reference
Overall Process Final Purity> 99%[1]
Overall Yield~76-80%[1]
Ion Exchange Flow Rate2.5 - 3.5 BV/h[2]
Evaporation 1 Temperature40 - 70 °C[2]
Pressure10 - 80 mbar[2]
Evaporation 2/3 Temperature40 - 130 °C[2]
Pressure8 - 80 mbar[2]

Experimental Protocols

Protocol 1: General Purification Workflow for this compound

This protocol outlines the key steps for purifying 1,3-BDO from a fermentation broth.

1. Broth Clarification: a. Centrifuge the fermentation broth at a sufficient g-force and duration to pellet the microbial cells. b. Decant the supernatant carefully. c. For enhanced clarity, pass the supernatant through a microfiltration system (e.g., 0.22 µm pore size).

2. Ion Exchange Chromatography: a. Prepare separate columns for cation and anion exchange resins. A weak anionic resin is commonly used.[2] b. Equilibrate both columns with deionized water or a suitable buffer. c. Pass the clarified broth first through the cation exchange column and then through the anion exchange column at a controlled flow rate (e.g., 2.5-3.5 BV/h).[2] d. Collect the flow-through, which now contains the 1,3-BDO with reduced ionic impurities.

3. Multi-Step Evaporation: a. First Evaporation: Subject the ion-exchanged solution to evaporation under vacuum (e.g., 10-80 mbar) at a relatively low temperature (e.g., 40-70 °C) to remove the bulk of the water.[2] b. Second Evaporation: Further concentrate the 1,3-BDO solution under a higher vacuum and a slightly elevated temperature to remove residual water and volatile impurities. c. Final Distillation: Purify the concentrated 1,3-BDO using vacuum distillation or a wiped-film evaporator. The specific temperature and pressure will depend on the desired purity and the equipment used, but generally, temperatures are kept between 40-130 °C and pressures between 8-80 mbar.[2]

4. Quality Control: a. Analyze the purity of the final 1,3-BDO product using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). b. Determine the residual water content using Karl Fischer titration.

Visualizations

PurificationWorkflow Fermentation_Broth Fermentation Broth Clarification Step 1: Broth Clarification (Centrifugation/Microfiltration) Fermentation_Broth->Clarification Ion_Exchange Step 2: Ion Exchange (Cation & Anion Resins) Clarification->Ion_Exchange Evaporation_1 Step 3: First Evaporation (Bulk Water Removal) Ion_Exchange->Evaporation_1 Evaporation_2 Step 4: Second Evaporation (Concentration) Evaporation_1->Evaporation_2 Final_Distillation Step 5: Final Distillation (High Purity 1,3-BDO) Evaporation_2->Final_Distillation Purified_Product Purified this compound Final_Distillation->Purified_Product

Caption: General workflow for the purification of this compound from fermentation broth.

Troubleshooting_Distillation Problem Problem: Product Loss & Byproduct Formation in Distillation Cause1 Cause: Presence of 4-hydroxy-2-butanone (4-OH-2B) Problem->Cause1 Cause2 Cause: High Distillation Temperature Problem->Cause2 Cause3 Cause: Acidic Conditions Problem->Cause3 Solution1 Solution: Multi-Step Evaporation before final distillation Cause1->Solution1 Solution2 Solution: Use High Vacuum to lower boiling point Cause2->Solution2 Solution3 Solution: Employ Wiped-Film Evaporator Cause2->Solution3 Solution4 Solution: Neutralize Feed before distillation Cause3->Solution4

Caption: Troubleshooting logic for distillation issues in this compound purification.

References

Technical Support Center: High-Purity 1,3-Butanediol Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the distillation of high-purity 1,3-Butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-purity this compound through distillation?

The main challenges include:

  • Thermal Degradation: this compound has a high boiling point (approximately 207°C at atmospheric pressure), which can lead to thermal decomposition and the formation of impurities if distillation is performed at elevated temperatures.[1]

  • Presence of Close-Boiling Impurities: Impurities with boiling points near that of this compound, such as other diols, are difficult to separate via conventional distillation.[2]

  • Azeotrope Formation: The presence of certain components in the feed mixture can lead to the formation of azeotropes, making separation by simple distillation challenging.

  • Reactive Impurities: Some impurities, particularly those from fermentation broths like 4-hydroxy-2-butanone, can react during distillation to form new contaminants, such as ketals.[3]

  • Odor Removal: Achieving the high level of purity required for cosmetic and pharmaceutical applications, which often includes the absence of odor, can be difficult with standard distillation methods alone.[4]

  • Water Removal: As this compound is hygroscopic, removing water to very low levels is a critical challenge.[1]

Q2: Why is vacuum distillation recommended for purifying this compound?

Vacuum distillation is highly recommended because it lowers the boiling point of this compound, thereby reducing the risk of thermal degradation.[1] Operating at reduced pressure allows for distillation at a lower temperature, which helps to preserve the integrity of the molecule and minimize the formation of thermally induced byproducts.

Q3: What types of impurities are commonly found in crude this compound, especially from bio-fermentation routes?

Crude this compound, particularly from fermentation processes, can contain a variety of impurities, including:

  • Water

  • Residual sugars (e.g., glucose)[3]

  • Organic acids (e.g., acetic, lactic, succinic acid)[5]

  • Other polyols and diols (e.g., glycerol, 2,3-butanediol, 1,2-butanediol)[2][5]

  • Cellular debris and proteins[5]

  • Side-reaction products like 4-hydroxy-2-butanone[3]

Q4: How can I remove ionic impurities and organic acids before distillation?

Ion-exchange chromatography is an effective method for removing ionic impurities, salts, and organic acids from the crude this compound feed.[3][5] A common approach involves passing the feed through both anionic and cationic exchange resins.

Q5: What analytical techniques are suitable for determining the purity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for both qualitative and quantitative analysis of this compound and its potential impurities.[6][7] High-performance liquid chromatography (HPLC) can also be employed, particularly for analyzing samples from fermentation broths.[8]

Troubleshooting Guides

Problem 1: Low Purity of Distilled this compound

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inefficient Separation of Close-Boiling Impurities 1. Characterize Impurities: Use GC-MS to identify the specific impurities present in your distilled product.[6][7] 2. Optimize Distillation Parameters: Adjust the reflux ratio and the number of theoretical plates in your distillation column to enhance separation efficiency. 3. Consider Advanced Distillation Techniques: If simple distillation is insufficient, explore azeotropic or extractive distillation.[2][9]
Thermal Degradation 1. Lower the Distillation Temperature: Increase the vacuum to further reduce the boiling point.[1] 2. Minimize Residence Time: Use a distillation setup with a lower hold-up volume, such as a wiped-film evaporator, to reduce the time the this compound is exposed to high temperatures.[3]
Contamination from Leaks 1. Check for System Leaks: Ensure all joints and seals in your distillation apparatus are secure to prevent atmospheric or vacuum pump oil leaks.
Problem 2: Poor Yield of Distilled this compound

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Product Loss in Waste Streams 1. Analyze Waste Fractions: Check your bottoms and initial distillate fractions for significant amounts of this compound. 2. Adjust Cut-off Points: Optimize the temperature and pressure at which you collect your main product fraction.
Side Reactions During Distillation 1. Pre-treat the Feed: Implement pre-purification steps like ion exchange to remove reactive impurities before distillation.[3]
Hold-up in the Distillation Column 1. Select Appropriate Equipment: For smaller scale distillations, use a column with a smaller diameter and packing with low hold-up.
Problem 3: Off-Color or Odorous Distillate

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Thermal Decomposition Products 1. Reduce Distillation Temperature: Operate under a higher vacuum. 2. Use a Wiped-Film Evaporator: This minimizes the contact time with the heated surface.[3]
Presence of Volatile Impurities 1. Fore-cut Collection: Collect an initial fraction (fore-cut) to remove more volatile impurities before collecting the main product.
Oxidation 1. Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Quantitative Data

Table 1: Boiling Point of this compound at Different Pressures

Pressure (mbar)Boiling Point (°C)
570
1080
80100
100100
1013 (Atmospheric)207

Note: Data compiled from various sources.[1][3]

Table 2: Typical Impurities in Bio-derived this compound and their Boiling Points

Compound Boiling Point at Atmospheric Pressure (°C)
Water100
Acetic Acid118
Lactic Acid228 (decomposes)
1,2-Butanediol192
2,3-Butanediol182
Glycerol290
4-hydroxy-2-butanone~180

Experimental Protocols

Protocol 1: Pre-treatment of Fermentation Broth for this compound Purification
  • Cell Removal: Centrifuge the fermentation broth to pellet the cells. Decant and collect the supernatant. Alternatively, use microfiltration.[5]

  • Protein Precipitation: Adjust the pH of the supernatant to the isoelectric point of the majority of the proteins to induce precipitation. Centrifuge again to remove the precipitated proteins.

  • Ion Exchange Chromatography:

    • Pass the clarified broth through a strong acid cation exchange resin column to remove cations.[5]

    • Subsequently, pass the eluate through a weak base anion exchange resin column to remove organic acids and other anions.[3]

    • Monitor the pH and conductivity of the eluate to determine the endpoint.

  • Initial Water Removal: Use a rotary evaporator under reduced pressure to concentrate the this compound solution by removing the bulk of the water.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Charge the pre-treated and concentrated this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually evacuate the system to the desired pressure (e.g., 10-20 mbar).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial distillate (fore-cut), which will primarily contain residual water and other low-boiling impurities, in a separate receiving flask.

    • Once the head temperature stabilizes at the boiling point of this compound at the operating pressure, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly re-introducing air.

Visualizations

Distillation_Troubleshooting cluster_start Start: Low Purity Issue cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of Distilled this compound gcms Analyze Distillate by GC-MS start->gcms close_boilers Close-Boiling Impurities Present? gcms->close_boilers degradation_check Evidence of Thermal Degradation? close_boilers->degradation_check No optimize_params Optimize Reflux Ratio & Plates close_boilers->optimize_params Yes leaks_check System Leaks Possible? degradation_check->leaks_check No reduce_temp Lower Distillation Temp (Increase Vacuum) degradation_check->reduce_temp Yes leaks_check->start No, Re-evaluate check_seals Inspect and Secure All Seals and Joints leaks_check->check_seals Yes advanced_dist Consider Extractive/Azeotropic Distillation optimize_params->advanced_dist minimize_time Minimize Residence Time (e.g., Wiped-Film Evaporator) reduce_temp->minimize_time

Caption: Troubleshooting workflow for low purity this compound.

Purification_Workflow cluster_feed Crude Feed cluster_pretreatment Pre-treatment cluster_concentration Concentration cluster_distillation Final Purification cluster_product Product feed Fermentation Broth filtration Filtration / Centrifugation (Cell & Debris Removal) feed->filtration ion_exchange Ion Exchange (Removal of Salts & Organic Acids) filtration->ion_exchange evaporation Evaporation (Bulk Water Removal) ion_exchange->evaporation vacuum_dist Vacuum Distillation evaporation->vacuum_dist product High-Purity this compound vacuum_dist->product

Caption: General workflow for high-purity this compound production.

References

"stability issues of 1,3-Butanediol in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-Butanediol under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concerns for this compound are its degradation under acidic and, to a lesser extent, basic conditions, particularly at elevated temperatures. Under acidic conditions, the primary degradation pathway is dehydration. In basic media, oxidation can be a concern. The rate and extent of degradation are influenced by pH, temperature, and the presence of catalysts or oxidizing agents.

Q2: How does this compound behave in acidic solutions?

A2: In the presence of acid catalysts and heat, this compound undergoes dehydration, which is the elimination of water molecules. This can lead to the formation of unsaturated alcohols and, upon further dehydration, 1,3-butadiene.[1] The reaction is highly dependent on the temperature and the strength of the acid catalyst.

Q3: What happens to this compound under basic conditions?

A3: this compound is generally more stable under basic conditions compared to acidic conditions, especially at ambient temperatures. However, at elevated temperatures and in the presence of strong bases or oxidizing agents, it can undergo oxidation.[2] The primary and secondary alcohol groups can be oxidized to form various products. While less common, a retro-aldol reaction could theoretically occur under strong basic conditions and high temperatures, leading to cleavage of the carbon-carbon bond.

Q4: Are there any known incompatibilities of this compound that I should be aware of?

A4: Yes, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Reactions with these substances can be vigorous and lead to the formation of undesirable byproducts. It is crucial to consult compatibility charts and safety data sheets before mixing this compound with other reagents.

Q5: How can I monitor the stability of this compound in my formulation?

A5: The stability of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a UV detector (for derivatives), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] These methods can separate and quantify the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound in an Acidic Formulation
  • Symptom: Assay of your formulation shows a lower than expected concentration of this compound over time, especially when stored at elevated temperatures.

  • Possible Cause: Acid-catalyzed dehydration of this compound.

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your formulation, increase the pH to be closer to neutral.

    • Temperature Control: Store the formulation at a lower temperature. Degradation reactions are typically accelerated at higher temperatures.

    • Excipient Review: Check if any other excipients in your formulation are acidic or could contribute to a lower pH.

    • Degradation Product Analysis: Use HPLC or GC-MS to identify and quantify potential degradation products like unsaturated alcohols or butadiene to confirm the degradation pathway.

Issue 2: Formation of Unknown Peaks in the Chromatogram of a Basic Formulation Containing this compound
  • Symptom: When analyzing your basic formulation containing this compound via HPLC or GC, you observe new, unidentified peaks that increase over time.

  • Possible Cause: Base-catalyzed oxidation of the alcohol groups of this compound.

  • Troubleshooting Steps:

    • Inert Atmosphere: Protect your formulation from oxygen by blanketing it with an inert gas like nitrogen or argon during manufacturing and storage.

    • Antioxidant Addition: Consider adding a suitable antioxidant to your formulation if it is compatible with your application.

    • Temperature Reduction: Lowering the storage temperature can significantly slow down the rate of oxidation.

    • Identify Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the structure of the unknown peaks to confirm if they are oxidation products.

Data on Stability of this compound

The following tables summarize representative quantitative data on the degradation of this compound under forced degradation conditions. These values are illustrative and actual degradation rates will depend on the specific experimental conditions.

Table 1: Acid-Catalyzed Degradation of this compound (Illustrative Data)

ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Products
0.1 N HCl602495.2Unsaturated Butenols
0.1 N HCl802485.7Unsaturated Butenols, 1,3-Butadiene
1 N HCl602488.3Unsaturated Butenols, 1,3-Butadiene
1 N HCl802472.11,3-Butadiene, Unsaturated Butenols

Table 2: Base-Catalyzed Degradation of this compound (Illustrative Data)

ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Products
0.1 N NaOH602499.5Minimal degradation
0.1 N NaOH802497.8Oxidized byproducts
1 N NaOH602498.9Minimal degradation
1 N NaOH802494.3Oxidized byproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound in solution, based on ICH guidelines.[8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate samples at 60°C and 80°C.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate samples at 60°C and 80°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store the samples at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Store the stock solution at elevated temperatures (e.g., 60°C and 80°C).

    • Withdraw aliquots at specified time points.

  • Photostability:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Concurrently, keep a control sample protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and control samples using a validated stability-indicating HPLC or GC-MS method.

  • Determine the percentage of remaining this compound and identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-RID Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) equipped with a Refractive Index Detector (RID).

2. Chromatographic Conditions:

  • Column: A column suitable for the analysis of polar compounds, such as an Aminex HPX-87H column (300 mm x 7.8 mm, 9 µm).

  • Mobile Phase: 0.005 N Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector Temperature: 35°C.

3. Standard Preparation:

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from a low concentration (e.g., 0.1 mg/mL) to a high concentration (e.g., 5 mg/mL).

4. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to fall within the calibration range.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathways and Workflows

Figure 1: Acid-catalyzed dehydration pathway of this compound.

Base_Degradation_Pathway cluster_oxidation Oxidation Pathway cluster_retro_aldol Retro-Aldol (Theoretical) 1,3-Butanediol_Ox This compound Hydroxybutanone Hydroxybutanone/ Hydroxybutanal 1,3-Butanediol_Ox->Hydroxybutanone [O] (e.g., O₂, heat) Further_Oxidation_Products Further Oxidation Products Hydroxybutanone->Further_Oxidation_Products 1,3-Butanediol_RA This compound Enolate Enolate 1,3-Butanediol_RA->Enolate Strong Base High Temp Acetaldehyde Acetaldehyde Enolate->Acetaldehyde C-C Cleavage

Figure 2: Potential degradation pathways of this compound under basic conditions.

Stability_Testing_Workflow Start Start Prepare_Sample Prepare this compound Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection Neutralize_Quench Neutralize/Quench Reaction Sample_Collection->Neutralize_Quench Analysis Analyze by Stability- Indicating Method (e.g., HPLC, GC-MS) Neutralize_Quench->Analysis Data_Evaluation Evaluate Data: % Degradation, Identify Products Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report

Figure 3: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Enantiomeric Resolution of 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical resolution of 1,3-Butanediol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for resolving this compound enantiomers?

A1: The primary methods for separating the enantiomers of this compound are chiral chromatography techniques. These include:

  • Chiral Gas Chromatography (GC): Often requires derivatization of the diol to improve volatility and interaction with the chiral stationary phase.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile method that can be used with or without derivatization, depending on the column and mobile phase.[1][2][3]

  • Chiral Supercritical Fluid Chromatography (SFC): A powerful technique that combines the benefits of both GC and HPLC, often providing faster separations.

Q2: Is derivatization necessary for the chiral separation of this compound?

A2: Derivatization is frequently employed, especially for Gas Chromatography (GC), to enhance the volatility and thermal stability of this compound. It also introduces chromophores for better detection (e.g., UV detection in HPLC) and can improve the interaction with the chiral stationary phase, leading to better resolution. Common derivatizing agents include trifluoroacetic anhydride (TFAA), pentafluorobenzoyl chloride (PFBCl), and tert-butyldimethylsilyl (TBDMS) ethers.[4] However, direct separation on certain chiral HPLC columns is also possible.[1][2]

Q3: What types of chiral stationary phases (CSPs) are effective for this compound separation?

A3: Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the enantiomeric resolution of diols like this compound.

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are broadly applicable and can be used in normal phase, reversed-phase, and polar organic modes.[1][2][5]

  • Cyclodextrin-based CSPs (e.g., Rt-βDEX): Particularly effective in GC, these phases separate enantiomers based on inclusion complexation.[6]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for enantiomeric analysis of this compound?

A4: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between the resulting diastereomers or solvated enantiomers, allowing for quantification. This method is generally less sensitive than chromatographic techniques and is often used for structural confirmation and determination of high enantiomeric excess.

Troubleshooting Guides

This section addresses common issues encountered during the enantiomeric resolution of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. Screen a variety of CSPs, such as those based on different polysaccharides or cyclodextrins. Consult column selection guides from manufacturers for diols.
Incorrect Mobile Phase Composition (HPLC/SFC) Optimize the mobile phase. In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. In reversed-phase, adjust the organic solvent (e.g., acetonitrile, methanol) and buffer composition.
Suboptimal Temperature (GC) Optimize the temperature program. A slower ramp rate or a lower final temperature can improve resolution.
Analyte Not Interacting Sufficiently with CSP Consider derivatization to introduce functional groups (e.g., aromatic rings) that can enhance chiral recognition.

Issue 2: Peak Tailing or Broadening

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Silica Support For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal phase HPLC. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer).
Inappropriate Solvent for Sample Dissolution Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.

Issue 3: Irreproducible Retention Times

Potential Cause Troubleshooting Step
Fluctuations in Temperature Use a column thermostat for both GC and HPLC to ensure a stable operating temperature.
Mobile Phase Instability (HPLC) Ensure the mobile phase is well-mixed and degassed. If using additives, ensure they are fully dissolved and stable.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
System Leaks Check for leaks in the pump, injector, and fittings.

Experimental Protocols & Data

Method 1: Chiral HPLC Analysis of this compound

This protocol is a general guideline and may require optimization.

1. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed-Phase)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C30°C
Detection Refractive Index (RI) or UV at 210 nmRefractive Index (RI) or UV at 210 nm
Injection Volume 10 µL10 µL

3. Expected Results:

  • Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The enantiomeric excess (% ee) can be calculated from the peak areas.

Method 2: Chiral GC Analysis of Derivatized this compound

1. Derivatization (Trifluoroacetylation):

  • To 1 mg of this compound in a vial, add 100 µL of pyridine and 200 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the excess reagents under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

2. GC Conditions:

Parameter Condition
Column Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 150°C at 5°C/min, hold 5 min
Injector Split (1:50), 220°C
Detector FID, 250°C
Injection Volume 1 µL

3. Expected Results:

  • Baseline separation of the two diastereomeric trifluoroacetyl derivatives.

Workflow and Logic Diagrams

Below is a generalized workflow for developing an analytical method for resolving this compound enantiomers.

MethodDevelopmentWorkflow start Define Analytical Goal (e.g., %ee, quantification) method_selection Select Analytical Technique (HPLC, GC, SFC) start->method_selection derivatization Derivatization Required? method_selection->derivatization perform_derivatization Perform Derivatization (e.g., TFAA, TBDMS) derivatization->perform_derivatization Yes column_screening Screen Chiral Columns (Polysaccharide, Cyclodextrin) derivatization->column_screening No perform_derivatization->column_screening method_optimization Optimize Parameters (Mobile Phase, Temperature, Flow Rate) column_screening->method_optimization validation Method Validation (Linearity, Precision, Accuracy) method_optimization->validation analysis Routine Analysis validation->analysis end Report Results analysis->end

References

Technical Support Center: Overcoming Catalyst Deactivation in 1,3-Butanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of 1,3-Butanediol (1,3-BDO).

Section 1: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to decreased catalyst performance in 1,3-BDO synthesis.

Problem: A significant drop in 1,3-BDO conversion or selectivity is observed.

Initial Assessment Workflow

The following diagram outlines a systematic approach to troubleshooting a decline in catalyst performance.

TroubleshootingWorkflow Troubleshooting Flowchart for Catalyst Deactivation Start Significant Drop in 1,3-BDO Yield/Selectivity CheckProcess Step 1: Verify Process Conditions (Temp, Pressure, Flow Rate) Start->CheckProcess CheckFeed Step 2: Analyze Feedstock Purity (Impurities like sulfur, water content) CheckProcess->CheckFeed Conditions OK CatalystIssue Step 3: Suspect Catalyst Deactivation CheckFeed->CatalystIssue Feed is Pure Characterize Step 4: Characterize Spent Catalyst (TGA, BET, XPS, TEM) CatalystIssue->Characterize Coking Evidence of Coking? (Carbon deposits found) Characterize->Coking Poisoning Evidence of Poisoning? (Contaminants detected) Characterize->Poisoning Sintering Evidence of Sintering? (Loss of surface area, particle growth) Characterize->Sintering RegenCoke Solution: Regenerate via Calcination (Controlled oxidation to burn off coke) Coking->RegenCoke Yes RegenPoison Solution: Acid/Base Wash or Supercritical Fluid Extraction Poisoning->RegenPoison Yes RegenSinter Solution: Redispersion (if possible) or Replace Catalyst Sintering->RegenSinter Yes

Caption: A step-by-step decision tree for troubleshooting catalyst performance issues.

Detailed Troubleshooting Steps:

Q1: My 1,3-BDO conversion rate has suddenly dropped. What should I check first?

A1: Before assuming catalyst deactivation, always verify your experimental parameters:

  • Process Conditions: Ensure that the reaction temperature, pressure, and feedstock flow rates are accurate and stable. Deviations from optimal conditions can mimic catalyst deactivation.

  • Feedstock Purity: Analyze the 1,3-BDO feed for any potential contaminants. Impurities, even at trace levels, can act as poisons to the catalyst. Water content is also a critical parameter that can affect catalyst stability.[1]

  • System Integrity: Check for any leaks in your reactor system, which could alter reactant concentrations and pressures.

Q2: I've confirmed my process conditions are correct. How do I determine if the catalyst has deactivated?

A2: If process conditions are stable, catalyst deactivation is the likely cause. The next step is to characterize the spent catalyst and compare it to a fresh sample. Key analytical techniques include:

  • Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke). A weight loss between 330°C and 700°C is often indicative of coke combustion.[2]

  • Nitrogen Physisorption (BET analysis): To measure the specific surface area and pore volume. A significant reduction in surface area suggests pore blockage by coke or structural changes like sintering.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active metals and detect surface contaminants.

  • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles on the support. An increase in particle size is a clear sign of sintering.[3]

Q3: My analysis shows significant carbon deposition (coking). What is causing this and how can I fix it?

A3: Coking is a common deactivation mechanism, especially with acidic catalysts like zeolites (e.g., H-ZSM-5) or silica-alumina.[2][4] It is caused by the formation of heavy, carbon-rich compounds that block active sites and pores.

  • Causes: High reaction temperatures, strong acid sites, and the formation of reactive intermediates like butadiene can promote oligomerization and coke formation.[5][6] Lewis acid sites, in particular, have been shown to catalyze the formation of oxygenated coke precursors.[5]

  • Solution (Regeneration): The most common method to remove coke is calcination . This involves heating the catalyst in a controlled flow of air or an inert gas with a low concentration of oxygen. The carbon deposits are oxidized and removed as CO2. A typical procedure involves heating to 500-550°C for several hours.[7][8]

Q4: The catalyst has lost activity, but TGA shows minimal coking. What other deactivation mechanisms should I consider?

A4: Besides coking, other common mechanisms include:

  • Poisoning: This occurs when molecules from the feed stream (e.g., sulfur, halides) strongly and irreversibly adsorb to the active sites.[9]

  • Sintering: At high temperatures, the small metal particles that form the active sites can migrate and agglomerate into larger particles. This leads to a decrease in the active surface area and is often irreversible.[9]

  • Leaching: The active metal component may dissolve into the reaction medium, particularly in liquid-phase reactions or in the presence of water, leading to a permanent loss of activity.[1][10]

The diagram below illustrates these primary deactivation pathways.

DeactivationMechanisms Primary Catalyst Deactivation Mechanisms cluster_catalyst Catalyst Surface ActiveSite Active Site (e.g., Metal Nanoparticle) Support Support (e.g., Al2O3, SiO2) Sintered Sintered Particles (Reduced Surface Area) ActiveSite->Sintered Agglomerates at High Temperature Pore Pore Coke Coke Deposition (Pore Blocking) Coke->Pore Blocks Access Poison Poison Molecule (e.g., Sulfur) Poison->ActiveSite Binds Irreversibly

Caption: Conceptual diagram of coking, poisoning, and sintering on a catalyst surface.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the most common types of catalysts used for 1,3-BDO synthesis and how do they deactivate?

A5:

  • Solid Acid Catalysts (e.g., ZSM-5, Silica-Alumina): These are widely used for the direct dehydration of 1,3-BDO. Their primary deactivation mechanism is coking due to their strong acidity.[2][4] For example, H-ZSM-5 catalysts have shown a drop in 1,3-BDO conversion from 100% to 80% over 102 hours due to coke deposition, which resulted in a 36% loss of specific surface area.[2]

  • Copper-based Catalysts (e.g., Cu/ZnO, Cu/SiO2): These are often used for dehydrogenation/dehydration steps. They are susceptible to sintering at high temperatures and can be poisoned by impurities in the feed.[11] Deactivation can also occur via the deposition of polyesters in liquid-phase reactions.[10]

Q6: What is a typical regeneration procedure for a coked solid acid catalyst?

A6: A standard regeneration protocol for a coked zeolite or silica-alumina catalyst involves controlled oxidation (calcination). A general procedure is provided below.

StepParameterValue/DescriptionPurpose
1. PurgeGasNitrogen (N₂)To remove residual hydrocarbons from the reactor.
TemperatureReaction TemperatureMaintain system temperature initially.
Duration1-2 hoursEnsure complete removal of reactants.
2. OxidationGasDilute Air (e.g., 2-5% O₂ in N₂)To initiate controlled combustion of coke.
Temperature Ramp1-2 °C/min up to 550 °CSlow ramp to avoid thermal shock and runaway combustion.
Hold Temperature550 °CTo ensure complete removal of carbon deposits.[2]
Duration4-6 hoursTime depends on the extent of coking.
3. Cool-downGasNitrogen (N₂)To safely cool the catalyst to reaction temperature.

Q7: Can a sintered catalyst be regenerated?

A7: Regenerating a sintered catalyst is very difficult and often not economically feasible. Sintering involves the physical growth of metal crystals, a process that is not easily reversed. While some specialized high-temperature "redispersion" techniques exist (e.g., using chlorine-containing gases), they are complex. In most lab and industrial settings, a sintered catalyst is considered permanently deactivated and must be replaced.[9]

Q8: How do reaction conditions affect the rate of catalyst deactivation?

A8: Reaction conditions play a crucial role in catalyst stability.

ConditionEffect on DeactivationRationale
Temperature Higher temperatures accelerate deactivation.Increases rates of both sintering and coking.[6]
Pressure Higher partial pressures of reactants can increase coking.Higher concentration of coke precursors on the catalyst surface.
Feed Impurities Presence of poisons (S, Cl) leads to rapid deactivation.Strong, irreversible binding to active sites.
Water Content Can promote sintering or leaching of active sites.[1]Water can alter the support structure and metal mobility.
Hydrogen Co-feed Can significantly reduce coking on some catalysts.[5]Hydrogen can hydrogenate coke precursors, preventing their polymerization.

Section 3: Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol describes a standard method for evaluating catalyst performance in a fixed-bed reactor.

  • Catalyst Preparation: Press the catalyst powder into pellets, then crush and sieve to a uniform particle size (e.g., 250-425 µm).

  • Reactor Loading: Load a known mass (e.g., 200 mg) of the sieved catalyst into a fixed-bed reactor, securing it with quartz wool.[2]

  • Pre-treatment/Activation: Heat the catalyst under a flow of inert gas (e.g., N₂) or a reducing gas (e.g., H₂ for metal catalysts) to a specific temperature (e.g., 550°C) to remove moisture and activate the catalyst.[2]

  • Reaction:

    • Set the reactor to the desired reaction temperature (e.g., 300°C).[2]

    • Introduce the 1,3-BDO feed using a liquid pump (e.g., HPLC pump) at a set flow rate.

    • Use a carrier gas (e.g., N₂) to deliver the vaporized feed to the catalyst bed.

  • Product Analysis:

    • Collect the reactor effluent in a cold trap or direct it to an online Gas Chromatograph (GC).

    • Analyze the products using a GC equipped with a suitable column (e.g., DB-WAX) and a Flame Ionization Detector (FID).

  • Data Calculation:

    • Calculate 1,3-BDO Conversion (%): ((moles_in - moles_out) / moles_in) * 100

    • Calculate Product Selectivity (%): (moles_of_product / moles_of_1,3-BDO_reacted) * 100

    • Monitor performance over time on stream (TOS) to determine the deactivation rate.

Protocol 2: Temperature-Programmed Desorption (TPD) of Ammonia

This protocol is used to characterize the acidity (number and strength of acid sites) of a catalyst.

  • Sample Preparation: Place a known mass of the catalyst in the TPD analyzer cell.

  • Degassing: Heat the sample under a flow of inert gas (e.g., Helium) to a high temperature (e.g., 500°C) to clean the surface.

  • Adsorption: Cool the sample to a lower temperature (e.g., 100°C) and introduce a flow of gas containing ammonia (e.g., 5% NH₃ in He) until the surface is saturated.

  • Physisorbed Removal: Purge the sample with inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Desorption: Heat the sample at a linear rate (e.g., 10 °C/min) under a flow of inert gas.

  • Analysis: A Thermal Conductivity Detector (TCD) or Mass Spectrometer measures the concentration of ammonia desorbing from the surface as a function of temperature. The resulting peaks indicate the number (peak area) and strength (peak temperature) of the acid sites.

The workflow for this characterization technique is shown below.

TPD_Workflow Experimental Workflow for NH3-TPD Start 1. Sample Degassing Adsorb 2. NH3 Adsorption Start->Adsorb Purge 3. Inert Gas Purge Adsorb->Purge Desorb 4. Temperature Ramp & Desorption Purge->Desorb Analyze 5. Detect NH3 (TCD / MS) Desorb->Analyze

Caption: A simplified workflow for Temperature-Programmed Desorption (TPD) analysis.

References

Technical Support Center: Improving the Yield of 1,3-Butanediol in the Prins Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 1,3-Butanediol via the Prins reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Prins reaction and how does it produce this compound?

The Prins reaction is an organic reaction that involves the acid-catalyzed electrophilic addition of an aldehyde (like formaldehyde) to an alkene.[1] The reaction proceeds through the formation of a key β-hydroxyl carbocation intermediate.[2] When the reaction is conducted in the presence of water, water acts as a nucleophile, capturing this intermediate to form the desired 1,3-diol, such as this compound.[1][2]

Q2: What are the most common side reactions that lower the yield of this compound?

Several competing reaction pathways can reduce the yield of the desired 1,3-diol.[3] These include:

  • Formation of Allylic Alcohols: In the absence of water, the carbocation intermediate may lose a proton to form an allylic alcohol.[1]

  • Formation of 1,3-Dioxanes: An excess of the aldehyde reactant, particularly at lower temperatures, can lead to the formation of a 1,3-dioxane.[1]

  • Etherification: Under acidic conditions, the alkene or alcohol intermediates can react with each other to form ethers.[3]

  • Polymerization: The acidic conditions and heat can promote the dimerization or polymerization of the starting alkene, leading to high-molecular-weight byproducts.[3]

  • Carbonyl-Ene Reaction: This is another possible competing pathway that can lead to the formation of homoallylic alcohols.[3]

Q3: How does the choice of acid catalyst affect the reaction outcome?

The catalyst choice is critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., AlCl₃, BF₃) can be used, and their selection significantly influences the reaction's rate and selectivity.[2][3] Some Lewis acids may introduce halogenated byproducts if the counter-ion is nucleophilic.[3] For improved selectivity, heterogeneous catalysts like zeolites or cerium(IV) oxide (CeO₂) can be highly effective.[3][4] For instance, CeO₂ has been shown to be a water-tolerant Lewis acid catalyst that can achieve high selectivity for 1,3-diols.[4]

Q4: What is the role of water in the synthesis of this compound via the Prins reaction?

Water plays a crucial role as the nucleophile. After the initial addition of the protonated aldehyde to the alkene forms a carbocation, a water molecule attacks the carbocation.[5] This step is essential for forming the 1,3-diol structure.[1] If water is absent or limited, other reaction pathways, such as elimination to form an allylic alcohol, become dominant.[1]

Q5: How does temperature influence the selectivity and yield?

Temperature is a critical parameter to control. Higher temperatures can increase the reaction rate but often lead to a decrease in selectivity by promoting side reactions like polymerization and the formation of allylic alcohols.[3][6] Lowering the reaction temperature generally favors the desired 1,3-diol or cyclized products.[3] However, excessively low temperatures in the presence of excess aldehyde can favor the formation of 1,3-dioxanes.[1] Therefore, temperature optimization is essential for maximizing the yield.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the Prins reaction for this compound synthesis.

Problem Potential Causes Recommended Solutions & Actions Citations
Low Conversion of Starting Materials 1. Insufficient catalyst activity or amount.2. Low reaction temperature.3. Impurities in starting materials or solvent.1. Increase catalyst loading or switch to a more active catalyst.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Ensure all reagents and solvents are pure and dry.[3]
Low Selectivity for this compound 1. Inappropriate choice of catalyst.2. Reaction temperature is too high.3. Incorrect stoichiometry of reactants (e.g., excess aldehyde).4. Insufficient water in the reaction mixture.1. Screen different Brønsted and Lewis acid catalysts. Consider heterogeneous catalysts like zeolites for higher selectivity.2. Optimize the reaction temperature; lower temperatures often favor the diol.3. Use a 1:1 stoichiometry of alkene to aldehyde.4. Ensure water is present as the solvent or a co-solvent.[3][6]
Significant Polymerization of Alkene 1. Highly acidic conditions.2. High reaction temperature.1. Use a less concentrated or weaker acid catalyst.2. Perform the reaction at a lower temperature.[3]
High Yield of 1,3-Dioxane Byproduct 1. Excess aldehyde used in the reaction.2. Low reaction temperature.1. Adjust the stoichiometry to use one equivalent of the aldehyde.2. The 1,3-dioxane can be hydrolyzed back to the 1,3-diol, for example, by refluxing in a dilute sulfuric acid solution.[1][5]
Complex Mixture of Unidentified Byproducts 1. Degradation of starting materials or products.2. Multiple competing reaction pathways are active.1. Lower the reaction temperature and shorten the reaction time.2. Use a more selective catalyst to favor a single reaction pathway.3. Monitor the reaction progress closely (e.g., by GC or TLC) and stop it once the desired product concentration is maximized.[3]

Section 3: Data Summary

Table 1: Effect of Reaction Parameters on Product Distribution
Parameter Condition Effect on 1,3-Diol Yield Favored Byproduct Citations
Temperature High (>70-80 °C)DecreasesAllylic Alcohols, Polymers[3][6]
Low (<70 °C)Increases (if not too low)1,3-Dioxanes (with excess aldehyde)[1][6]
Aldehyde Stoichiometry Excess AldehydeDecreases1,3-Dioxanes[1][6]
Equimolar or LessIncreases-[6]
Solvent/Nucleophile Water PresentEssential for formation-[1][2]
Water AbsentPrevents formationAllylic Alcohols, Ethers[1][3]
Table 2: Comparison of Select Catalytic Systems
Catalyst Reactants Temperature (°C) Time (h) HCHO Conversion (%) Selectivity for Diol (%) Citations
CeO₂Isobutene, HCHO15049584 (for 3-methyl-1,3-butanediol)[4]
H₂SO₄ (Brønsted Acid)General Alkene, HCHOVariableVariableVariableModerate to Good (highly condition dependent)[3][5]
Various Lewis Acids (e.g., AlCl₃, BF₃)General Alkene, HCHOVariableVariableVariableModerate to Good (highly condition dependent)[2][3]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Homogeneous Acid Catalyst (Illustrative)

Disclaimer: This is a generalized protocol. Optimal conditions (temperature, reaction time, concentrations) must be determined empirically for specific substrates.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the alkene and a solvent (e.g., water or a water/co-solvent mixture).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add the aldehyde (e.g., aqueous formaldehyde) to the flask while stirring.

  • Catalyst Addition: Cautiously add the acid catalyst (e.g., a catalytic amount of sulfuric acid) dropwise. An exothermic reaction may occur.

  • Reaction: Allow the mixture to warm to the desired reaction temperature (e.g., 40-70 °C) and stir for the predetermined time (e.g., 2-8 hours). Monitor the reaction progress using an appropriate technique like GC-MS or TLC.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Synthesis of 3-methyl-1,3-butanediol using a Heterogeneous CeO₂ Catalyst

This protocol is based on the successful synthesis reported in the literature.[4]

  • Catalyst Preparation: Prepare the CeO₂ catalyst as described in the relevant literature.

  • Reactor Loading: In a high-pressure reactor, combine isobutene, formaldehyde (HCHO) in water, and the CeO₂ catalyst.

  • Reaction Conditions: Seal the reactor and heat to 150 °C for 4 hours with stirring.

  • Product Recovery: After the reaction, cool the reactor to room temperature and vent any excess pressure.

  • Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Analysis and Purification: The liquid phase can be analyzed by GC to determine conversion and selectivity. The product, 3-methyl-1,3-butanediol, can be purified from the aqueous solution using standard methods such as distillation.[4]

Section 5: Visual Guides

Prins_Reaction_Pathways Prins Reaction Pathways for 1,3-Diol Synthesis cluster_side Reactants Alkene + Aldehyde Oxocarbenium Oxocarbenium Ion Reactants->Oxocarbenium H⁺ Polymer Polymer / Ether Reactants->Polymer High Temp / High Acidity Carbocation β-Hydroxyl Carbocation Oxocarbenium->Carbocation + Alkene Diol 1,3-Diol (Desired Product) Carbocation->Diol + H₂O (Main Path) AllylOH Allylic Alcohol Carbocation->AllylOH - H⁺ (No Water) Dioxane 1,3-Dioxane Carbocation->Dioxane + Aldehyde (Excess Aldehyde)

Caption: The Prins reaction pathway for 1,3-diol synthesis and competing side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low 1,3-BDO Yield Observed check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Selectivity the Issue? check_conversion->check_selectivity No cause_conversion Possible Causes: - Inactive/Insufficient Catalyst - Low Temperature - Impure Reagents check_conversion->cause_conversion Yes cause_selectivity Possible Causes: - Wrong Catalyst - High Temperature - Incorrect Stoichiometry - Lack of Water check_selectivity->cause_selectivity Yes cause_polymer Check for Polymerization (High Acidity/Temp) check_selectivity->cause_polymer No, byproducts are different solve_conversion Solutions: - Increase/Change Catalyst - Increase Temperature - Purify Reagents cause_conversion->solve_conversion solve_selectivity Solutions: - Screen Catalysts - Optimize/Lower Temperature - Adjust Stoichiometry - Ensure Water Presence cause_selectivity->solve_selectivity solve_polymer Solutions: - Use Milder/Less Acid - Lower Temperature cause_polymer->solve_polymer

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Mitigating Hygroscopic Effects of 1,3-Butanediol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of 1,3-Butanediol in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound due to its tendency to absorb moisture from the atmosphere.

Issue 1: Inconsistent Reaction Yields or Kinetics

  • Question: My reaction yields are lower than expected, or the reaction rate is inconsistent when using this compound as a solvent or reagent. Could its hygroscopicity be the cause?

  • Answer: Yes, the presence of absorbed water in this compound can significantly impact reaction outcomes. Water can act as a competing nucleophile, hydrolyze starting materials or intermediates, or alter the polarity of the reaction medium, thereby affecting reaction rates and equilibria.[1][2]

    • Recommended Actions:

      • Quantify Water Content: Before use in moisture-sensitive reactions, determine the water content of your this compound stock using Karl Fischer titration.[3][4][5]

      • Dry the Solvent: If the water content is above the acceptable limit for your experiment, dry the this compound. A common and effective method is the use of molecular sieves.

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption during the experiment.

Issue 2: Altered Physical Properties of Formulations

  • Question: The viscosity of my this compound-based formulation has changed over time, affecting its performance and stability. Why is this happening?

  • Answer: The absorption of water can alter the physical properties of this compound, including its viscosity and density.[6][7][8][9] An increase in water content can disrupt the intermolecular hydrogen bonding network of the diol, leading to changes in rheological behavior.[7]

    • Recommended Actions:

      • Controlled Storage: Store this compound and your formulations in tightly sealed containers in a desiccator or a controlled humidity environment.[10][11][12][13]

      • Monitor Viscosity: Regularly measure the viscosity of your formulation as a quality control parameter.

      • Reformulation: If hygroscopicity remains a significant issue, consider reformulation with less hygroscopic excipients or incorporating a moisture barrier in the packaging.

Issue 3: Inaccurate Concentrations and Measurements

  • Question: I suspect the concentration of my this compound stock solution is inaccurate, leading to errors in my experiments. How can I address this?

  • Answer: The absorption of water will decrease the actual concentration of this compound in a given volume or mass. This can lead to significant errors in stoichiometry and dosing.

    • Recommended Actions:

      • Fresh Aliquots: For critical experiments, use a fresh, unopened bottle of this compound or a freshly dried solvent.

      • Work Quickly: When handling and weighing this compound, do so quickly to minimize exposure to atmospheric moisture.[14]

      • Recalculate Concentration: If the water content is known from Karl Fischer titration, you can recalculate the exact concentration of this compound in your stock.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What is the best way to store this compound to minimize water absorption?

    • A1: Store this compound in a tightly sealed, airtight container made of a compatible material such as high-density polyethylene (HDPE) or stainless steel.[11] For optimal protection, place the container inside a desiccator with a suitable desiccant (e.g., silica gel or molecular sieves) or in a controlled low-humidity environment.[10][12]

  • Q2: How can I handle this compound in the lab to prevent moisture contamination during an experiment?

    • A2: Handle this compound under a blanket of inert gas like nitrogen or argon, especially for moisture-sensitive applications. Use dry glassware and syringes for transfers. Minimize the time the container is open to the atmosphere.[14]

Drying Procedures

  • Q3: How can I dry this compound that has absorbed water?

    • A3: A highly effective method for drying this compound in a laboratory setting is by using activated molecular sieves. Distillation can also be used for purification and drying.[14]

Water Content Analysis

  • Q4: How can I accurately measure the water content in my this compound sample?

    • A4: The most accurate and widely used method for determining the water content in this compound is Karl Fischer titration.[3][4][5][15] This method is specific to water and can provide precise results.

Data Presentation

Table 1: Quantitative Water Absorption of this compound

This table summarizes the known quantitative data on the water absorption of this compound.

Relative Humidity (%)Exposure Time (hours)Water Absorbed (wt %)
8114438.5

Table 2: Potential Impact of Water Content on the Viscosity of Diol Solutions

While specific quantitative data for this compound is limited, this table provides a qualitative and illustrative overview of the expected impact of water content on the viscosity of diol-based solutions, based on general principles. The actual change will depend on the specific formulation and temperature.

Water ContentExpected Impact on ViscosityRationale
Low (<1%)Minimal changeThe intrinsic properties of the diol dominate.
Moderate (1-10%)Potential decreaseWater molecules can disrupt the intermolecular hydrogen bonding of the diol, reducing flow resistance.[6][7][8]
High (>10%)Significant decreaseThe solution behaves more like a dilute aqueous solution, with viscosity approaching that of water.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This protocol provides a detailed methodology for drying this compound using molecular sieves in a laboratory setting.

  • Materials:

    • This compound (to be dried)

    • 3Å or 4Å Molecular Sieves (beads or pellets)

    • Oven or heating mantle

    • Schlenk flask or other suitable oven-safe glass container with a gas inlet/outlet

    • Inert gas source (Nitrogen or Argon)

    • Dry, airtight storage bottle

  • Procedure:

    • Activate Molecular Sieves:

      • Place the required amount of molecular sieves (approximately 10-20% of the volume of the this compound to be dried) in a Schlenk flask.

      • Heat the sieves to 200-300°C under vacuum or a flow of dry, inert gas for at least 3-4 hours to remove any adsorbed water.[16][17][18][19]

      • Allow the sieves to cool to room temperature under a continuous stream of inert gas or under vacuum.

    • Drying Process:

      • Once cooled, carefully add the this compound to the flask containing the activated molecular sieves under an inert atmosphere.

      • Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gently agitate the mixture periodically.

    • Storage of Dried Solvent:

      • After the drying period, carefully decant or cannula transfer the dried this compound into a dry, airtight storage bottle under an inert atmosphere. It is recommended to leave the molecular sieves in the original container and use it as a dispensing vessel to maintain dryness.

    • Verification of Dryness:

      • To confirm the effectiveness of the drying process, take an aliquot of the dried this compound and determine its water content using Karl Fischer titration.

Protocol 2: Karl Fischer Titration for Water Content Determination in this compound

This protocol outlines the general steps for determining the water content in a this compound sample using volumetric Karl Fischer titration.

  • Materials and Equipment:

    • Karl Fischer Titrator (volumetric)

    • Karl Fischer reagent (e.g., one-component or two-component system)

    • Anhydrous methanol or other suitable solvent

    • Calibrated syringe or balance for sample introduction

    • This compound sample

  • Procedure:

    • Titrator Preparation:

      • Fill the burette with the Karl Fischer titrant.

      • Add anhydrous methanol to the titration vessel.

      • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

    • Titer Determination:

      • Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial liquid water standard) to the conditioned titration vessel.

      • Titrate to the endpoint.

      • The titrator software will calculate the titer of the Karl Fischer reagent (mg H₂O / mL of titrant).

    • Sample Analysis:

      • Accurately introduce a known quantity (by weight or volume) of the this compound sample into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.[20]

      • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • Calculation:

      • The instrument's software will automatically calculate the water content of the sample based on the volume of titrant consumed, the titer, and the sample size. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_drying Drying (If Necessary) cluster_experiment Experiment start Start with this compound kf_check Determine Water Content (Karl Fischer Titration) start->kf_check decision Water Content Acceptable? kf_check->decision activate_sieves Activate Molecular Sieves decision->activate_sieves No use_in_exp Use in Experiment (Under Inert Atmosphere) decision->use_in_exp Yes add_bdo Add this compound to Sieves activate_sieves->add_bdo wait Allow to Stand (min. 24h) add_bdo->wait wait->use_in_exp end End use_in_exp->end

Caption: Experimental workflow for handling this compound.

troubleshooting_logic problem Experimental Issue Observed (e.g., low yield, viscosity change) hygroscopicity Is this compound a key component? problem->hygroscopicity check_water Suspect Hygroscopic Effects hygroscopicity->check_water Yes other_causes Investigate Other Experimental Variables hygroscopicity->other_causes No measure_water Measure Water Content (Karl Fischer Titration) check_water->measure_water implement_solutions Implement Mitigation Strategies: - Drying - Inert Atmosphere - Controlled Storage measure_water->implement_solutions resolve Problem Resolved implement_solutions->resolve

Caption: Troubleshooting logic for hygroscopic effects.

References

Technical Support Center: Quantification of 1,3-Butanediol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 1,3-Butanediol in complex biological matrices such as plasma, blood, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most prevalent methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to improve the volatility of this compound, while LC-MS/MS can often analyze the compound directly.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar compound with two hydroxyl groups, which makes it non-volatile. Derivatization replaces the active hydrogens in the hydroxyl groups with less polar functional groups, such as trimethylsilyl (TMS) groups. This process increases the volatility of this compound, making it suitable for analysis by GC-MS.

Q3: What are matrix effects and how can they impact my results?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification. Common sources of matrix effects in bioanalysis include phospholipids, salts, and endogenous metabolites.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can employ several strategies:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering components than simple protein precipitation.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by the matrix as the unlabeled analyte.[2]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Solutions
Peak Tailing for this compound 1. Active sites in the GC system: Exposed silanol groups in the injector liner, column, or detector can interact with the polar hydroxyl groups of this compound. 2. Column contamination: Buildup of non-volatile matrix components at the head of the column. 3. Improper column installation: Dead volume at the column connections. 4. Incomplete derivatization: Free hydroxyl groups remaining on the analyte.1. Use a deactivated inlet liner and a highly inert GC column. "Prime" the system by injecting a high-concentration standard to passivate active sites. 2. Trim the first few centimeters of the analytical column. 3. Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. 4. Optimize derivatization conditions (reagent volume, temperature, and time).
Low Recovery of this compound 1. Inefficient extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for this compound. 2. Analyte degradation: this compound may be unstable under the extraction or derivatization conditions. 3. Adsorption to surfaces: The analyte may adsorb to glass or plastic surfaces during sample processing.1. Evaluate different extraction solvents or SPE sorbents. Ensure the pH of the sample is optimized for extraction. 2. Investigate the stability of this compound under your experimental conditions. 3. Use silanized glassware and polypropylene tubes to minimize adsorption.
Poor Reproducibility 1. Inconsistent derivatization: Variation in reaction time, temperature, or reagent purity. 2. Matrix effects: Variable ion suppression or enhancement between samples. 3. Injector discrimination: Inconsistent vaporization of the derivatized analyte in the injector.1. Use an autosampler for precise timing of reagent addition and injection. Ensure derivatization reagents are fresh. 2. Use a stable isotope-labeled internal standard. Re-evaluate your sample cleanup procedure. 3. Optimize injector temperature and injection speed.
LC-MS/MS Analysis
Problem Possible Causes Solutions
Ion Suppression or Enhancement 1. Co-eluting matrix components: Phospholipids are a common cause of ion suppression in plasma and blood samples. 2. High salt concentration: Salts from buffers or the biological matrix can suppress the ESI signal. 3. Inappropriate mobile phase: The pH or organic content of the mobile phase may not be optimal for this compound ionization.1. Improve sample cleanup using SPE with a sorbent that removes phospholipids, or use a specific phospholipid removal plate. Optimize chromatography to separate the analyte from the phospholipid elution region. 2. Use a desalting step in your sample preparation or divert the flow to waste during the elution of salts. 3. Adjust the mobile phase pH to promote the ionization of this compound. Optimize the gradient to ensure sufficient organic content at the time of elution.
Low Sensitivity 1. Poor ionization efficiency: The analyte may not be efficiently ionized in the MS source. 2. Suboptimal MS/MS transition: The selected precursor and product ions may not be the most intense. 3. Sample dilution: Excessive dilution during sample preparation.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different mobile phase additives (e.g., ammonium formate, formic acid). 2. Infuse a standard solution of this compound to identify the most intense and specific MRM transitions. 3. Minimize dilution steps or incorporate a sample concentration step (e.g., evaporation and reconstitution in a smaller volume).
Carryover 1. Adsorption of the analyte to autosampler components: this compound can stick to needles, valves, and tubing. 2. Insufficient needle wash: The wash solvent may not be effective at removing the analyte from the needle surface.1. Use an autosampler with low-adsorption materials. 2. Optimize the needle wash procedure by using a stronger solvent or a multi-solvent wash. Injecting a blank sample after a high-concentration standard can help assess carryover.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and related compounds in biological matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMatrixDerivatization AgentLODLOQLinearity RangeRecoveryReference
This compoundBlood, Urinebis-tert-butyldimethylsilyl5 µM---[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteMatrixLODLOQLinearity RangeRecoveryReference
1,4-bis-(gua-7-yl)-2,3-butanediolUrine0.1 fmol/mL1.0 fmol/mL0.1 - 10.0 fmol-[3]
2-nitro-1,3-propanediolUrine-0.5 µg/L0.5 - 5000 µg/L98-104%[4]

Note: Data for specific this compound LC-MS/MS validation parameters were not available in the provided search results. The table includes data for related diol compounds to provide an indication of expected performance.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Plasma (with Derivatization)

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d6).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and its internal standard.

Protocol 2: LC-MS/MS Quantification of this compound in Urine

1. Sample Preparation (Dilute-and-Shoot)

  • To 50 µL of urine, add 450 µL of a solution containing the internal standard (e.g., this compound-d6) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Source Parameters: Optimize spray voltage, gas flows, and temperature for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine and monitor the optimal precursor > product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evaporate Evaporation to Dryness centrifuge1->evaporate derivatize Derivatization (MSTFA) evaporate->derivatize gcms GC-MS Injection derivatize->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification

Caption: GC-MS workflow for this compound quantification.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample dilute Dilution with Internal Standard urine->dilute centrifuge2 Centrifugation dilute->centrifuge2 lcmsms LC-MS/MS Injection centrifuge2->lcmsms separation_lc Chromatographic Separation lcmsms->separation_lc detection_msms Tandem MS Detection (MRM) separation_lc->detection_msms quantification_lc Quantification detection_msms->quantification_lc

Caption: LC-MS/MS workflow for this compound quantification.

troubleshooting_logic start Problem Encountered (e.g., Peak Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Likely a physical issue: - Improper column installation - Dead volume - Column void yes_all_peaks->physical_issue chemical_issue Likely a chemical issue: - Active sites in the system - Column contamination - Incompatible solvent no_all_peaks->chemical_issue

Caption: Logic diagram for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Analysis of 1,3-Butanediol and Propylene Glycol as Solvents in Pharmaceutical and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, properties, and safety of 1,3-Butanediol and Propylene Glycol as solvents.

In the realm of pharmaceutical and cosmetic formulations, the choice of solvent is a critical determinant of a product's efficacy, stability, and safety. Among the plethora of available solvents, this compound and Propylene Glycol (1,2-Propanediol) have emerged as two of the most widely utilized diols. This guide provides a detailed comparative analysis of these two solvents, supported by experimental data, to aid researchers and formulation scientists in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount in predicting its behavior in a formulation. Both this compound and Propylene Glycol are colorless, viscous, and hygroscopic liquids, but they exhibit subtle differences in their key properties.

PropertyThis compoundPropylene Glycol
Molecular Formula C4H10O2C3H8O2
Molecular Weight 90.12 g/mol 76.09 g/mol
Boiling Point 207.5 °C188.2 °C
Melting Point < -50 °C-59 °C
Density (at 20°C) 1.005 g/cm³1.036 g/cm³
Viscosity (at 25°C) 103.8 mPa·s40.4 mPa·s
Flash Point 121 °C99 °C
Solubility in Water MiscibleMiscible

Solvent Performance: Experimental Insights

The efficacy of a solvent is ultimately determined by its ability to dissolve active pharmaceutical ingredients (APIs), maintain their stability, and, in the case of topical formulations, facilitate their permeation through the skin.

Solubility of Active Pharmaceutical Ingredients

The ability of a solvent to effectively dissolve an API is a primary consideration in formulation development. While extensive head-to-head comparative studies are limited, available data for common APIs in Propylene Glycol provides a benchmark. For instance, the solubility of ibuprofen in propylene glycol has been reported, while similar quantitative data for this compound is less readily available in the public domain.[1][2] Similarly, the solubility of ketoprofen has been documented in propylene glycol.[3][4] The selection of a solvent for a specific API often requires empirical solubility studies.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized method to determine the equilibrium solubility of an API in a solvent is the shake-flask method.

Workflow for Equilibrium Solubility Determination
Stability of Active Pharmaceutical Ingredients

A solvent must not only dissolve an API but also maintain its chemical integrity over the product's shelf life. Stability studies are crucial to assess potential degradation. For example, the stability of ascorbic acid (Vitamin C) has been studied in various media, with some research indicating that it is relatively stable in propylene glycol.[5][6][7] One study found that the inclusion of glycerine was more effective in maintaining the initial l-ascorbic acid content than propylene glycol or butylene glycol.[6]

Experimental Protocol: API Stability Testing

Stability testing involves subjecting the API-solvent mixture to various environmental conditions over time.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare API solutions in this compound and Propylene Glycol storage Store samples under controlled conditions (e.g., temperature, humidity, light) prep->storage analysis Analyze API concentration at specified time points (e.g., HPLC) storage->analysis eval Determine degradation kinetics and shelf-life analysis->eval

Workflow for API Stability Testing
Skin Permeation

For topical and transdermal formulations, the ability of the solvent to enhance the permeation of the API through the skin is a key performance indicator. Propylene glycol is a well-known penetration enhancer.[8] Studies have investigated the skin penetration of caffeine from propylene glycol-containing formulations.[9][10] While direct comparative data with this compound is not abundant, the choice of solvent can significantly impact the delivery of the active ingredient.

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

In vitro skin permeation studies using Franz diffusion cells are a standard method to evaluate the dermal absorption of APIs.

G cluster_0 Setup cluster_1 Application cluster_2 Sampling & Analysis cluster_3 Data Evaluation setup Mount skin membrane (e.g., human or animal) on Franz diffusion cell Fill receptor chamber with appropriate medium application Apply test formulation to the donor chamber setup->application sampling Collect samples from the receptor chamber at predetermined time intervals Analyze API concentration (e.g., HPLC) application->sampling evaluation Calculate permeation parameters (e.g., flux, lag time) sampling->evaluation

Workflow for In Vitro Skin Permeation Study

Antimicrobial and Humectant Properties

Beyond their role as solvents, both this compound and Propylene Glycol contribute other beneficial properties to formulations.

Antimicrobial Efficacy

Both solvents exhibit antimicrobial properties and can act as preservatives or potentiate the efficacy of other preservatives in a formulation.[11][12][13][14] One study directly comparing bio-derived propanediol (1,3-propanediol), propylene glycol, and butylene glycol found that propanediol had equal antimicrobial performance to propylene glycol against certain bacteria and slightly better performance than butylene glycol against certain molds and yeasts.[12][15] Another study indicated that 30% 1,3-butylene glycol and 30% propylene glycol were approximately as effective as 10% hexylene glycol in their antimicrobial properties.[16]

Humectant Properties

As humectants, both molecules can attract and retain moisture, which is a desirable attribute in topical products to hydrate the skin. Studies have shown that 1,3-propanediol, in various concentrations and combinations, increases skin hydration and improves the skin barrier function.[17][18][[“]][20] While direct comparative studies on the humectant efficacy of this compound and Propylene Glycol are not extensively available, their hygroscopic nature is a key feature in their application in cosmetics and pharmaceuticals.

Safety and Toxicity Profile

The safety of excipients is of utmost importance in drug development. Both this compound and Propylene Glycol are generally considered to have low toxicity.

AspectThis compoundPropylene Glycol
General Toxicity Low toxicity.Low acute oral toxicity.
Skin Irritation Generally considered to have a lower potential for skin irritation and sensitization compared to Propylene Glycol.[21][22]Can cause skin irritation in some individuals, particularly with prolonged or occluded contact.[22]
Regulatory Status Generally Recognized as Safe (GRAS) for use as a food additive.Generally Recognized as Safe (GRAS) by the FDA for use in food and as an excipient in pharmaceuticals.[23]

Conclusion

Both this compound and Propylene Glycol are versatile and effective solvents with a broad range of applications in the pharmaceutical and cosmetic industries. The choice between them depends on the specific requirements of the formulation.

  • Propylene Glycol is a well-established solvent with a long history of use and a wealth of available data on its performance with various APIs. It is a potent solvent and penetration enhancer.

  • This compound is emerging as a favorable alternative, particularly in applications where low skin irritation is a primary concern. It also offers excellent humectant and antimicrobial properties.

Ultimately, the optimal solvent choice will be dictated by a thorough evaluation of the API's properties, the desired formulation characteristics, and the target product profile. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to ensure the development of safe, stable, and efficacious products.

References

A Comparative Guide to the Validation of HPLC Methods for 1,3-Butanediol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like 1,3-Butanediol is critical for product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. This guide provides a comparative overview of key validation parameters for an HPLC method suitable for assessing the purity of this compound, complete with experimental protocols and performance data.

Potential Impurities in this compound

The purity assessment of this compound requires the separation and quantification of potential impurities. Crude this compound may contain several byproducts from its synthesis, which primarily involves the hydrogenation of 3-hydroxybutanal. Common impurities can include:

  • Acetaldehyde

  • Butyraldehyde

  • Crotonaldehyde

  • Oligomers of the aforementioned aldehydes

  • Various acetals[1]

A robust HPLC method must be able to resolve this compound from these and any other potential degradants or related substances.

Comparison of HPLC Method Validation Parameters

The following tables summarize the performance of a validated HPLC-RID method for butanediol analysis, which serves as a benchmark for the validation of a method for this compound.

Table 1: Linearity of the HPLC-RID Method for Butanediol Analysis

ParameterValue
Analyte2,3-Butanediol
Linearity Range0.125 - 7.5 g/L
Correlation Coefficient (r)> 0.99
Number of Calibration Curves3

Table 2: Precision of the HPLC-RID Method for Butanediol Analysis

Precision TypeAnalyte ConcentrationRelative Standard Deviation (RSD)
Intra-day (Repeatability)Various0.017% - 0.263%
Inter-day (Intermediate Precision)VariousNot explicitly stated, but method deemed precise

Table 3: Accuracy of the HPLC-RID Method for Butanediol Analysis

Spiked Concentration LevelMean Recovery (%)
Low97.97% - 101.18%
Medium97.97% - 101.18%
High97.97% - 101.18%

Table 4: Detection and Quantitation Limits of the HPLC-RID Method

ParameterValue
Limit of Detection (LOD)Below the lowest concentration in the linearity range
Limit of Quantitation (LOQ)Below the lowest concentration in the linearity range

Experimental Protocol for HPLC-RID Analysis of Butanediol

This section details the experimental methodology for the purity assessment of butanediols using an HPLC system with a Refractive Index Detector.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC-grade water to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with HPLC-grade water to cover the desired concentration range (e.g., 0.1 g/L to 10 g/L).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a concentration that falls within the calibration range.

3. Method Validation Workflow:

The following diagram illustrates the logical workflow for validating the HPLC method for this compound purity assessment.

HPLC Method Validation Workflow HPLC Method Validation Workflow for this compound Purity cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions (Flow Rate, Temperature) A->B C Specificity (Resolution from Impurities) B->C Proceed to Validation D Linearity and Range C->D E Precision (Repeatability and Intermediate) D->E F Accuracy (Recovery Studies) E->F G Limit of Detection (LOD) Limit of Quantitation (LOQ) F->G H Robustness G->H I System Suitability H->I J Routine Purity Assessment of this compound I->J Method is Validated

Caption: Workflow for the validation of an HPLC method for this compound purity assessment.

Logical Relationships in Method Validation

The validation of an analytical method is a systematic process where each parameter provides crucial information about the method's performance and reliability.

Logical Relationships in HPLC Method Validation Logical Relationships in HPLC Method Validation Method Analytical Method Specificity Specificity Method->Specificity ensures correct analyte is measured Linearity Linearity Method->Linearity establishes concentration relationship LOD_LOQ LOD & LOQ Method->LOD_LOQ defines sensitivity Robustness Robustness Method->Robustness evaluates resilience to changes Accuracy Accuracy Specificity->Accuracy Reliability Reliable Results Specificity->Reliability Precision Precision Linearity->Precision Linearity->Accuracy Precision->Accuracy interrelated Precision->Reliability Accuracy->Reliability Robustness->Reliability

Caption: Interdependencies of key validation parameters for a reliable HPLC method.

By following a structured validation approach as outlined, researchers and drug development professionals can establish a robust and reliable HPLC method for the routine purity assessment of this compound, ensuring the quality and consistency of their products.

References

A Comparative Guide: 1,3-Butanediol versus Glycerol for Extracting Plant Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical step in the extraction of bioactive compounds from plant materials, directly influencing the yield, purity, and subsequent biological activity of the extract. In the quest for greener and more efficient extraction methodologies, 1,3-Butanediol and glycerol have emerged as promising alternatives to traditional organic solvents. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and an exploration of the biological pathways influenced by the extracted compounds.

Performance Comparison: Extraction Efficiency

The efficacy of a solvent is determined by its ability to solubilize and extract the target bioactive compounds from the plant matrix. The following tables summarize quantitative data from studies comparing the extraction efficiency of this compound and glycerol.

Table 1: Comparison of Total Phenolic Content Extracted from Juglans regia L. Leaves

SolventTotal Phenolic Content (mg/g dry plant)Reference
This compound23.9 ± 0.3[1]
Glycerol18.3 ± 0.4[1]
Ethanol (80:20 v/v with water)27.8 ± 0.1[1]

Data from a study on the extraction of phenolic compounds from walnut leaves reveals that this compound exhibits a higher extraction efficiency for these compounds compared to glycerol.[1] However, both solvents were found to be less effective than the conventional 80% ethanol solution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific validation of extraction methods. Below are methodologies for ultrasound-assisted extraction using a deep eutectic solvent containing this compound and a general protocol for microwave-assisted extraction with glycerol.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthocyanins using a this compound-based Deep Eutectic Solvent

This protocol is adapted from a study on the extraction of anthocyanins from raspberry.[2]

1. Preparation of the Deep Eutectic Solvent (DES):

  • Mix choline chloride and this compound in a specified molar ratio.

  • Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.

2. Extraction Procedure:

  • Place a known weight of powdered plant material into an extraction vessel.

  • Add the prepared DES at a specific solid-to-liquid ratio.

  • Adjust the water content of the mixture as required (e.g., 29% water content was found to be optimal for raspberry anthocyanins).[2]

  • Submerge the vessel in an ultrasonic bath.

  • Perform sonication at a controlled temperature (e.g., 51°C) and power (e.g., 210 W) for a defined duration (e.g., 32 minutes).[2]

  • After extraction, centrifuge the mixture to separate the supernatant from the plant residue.

  • Collect the supernatant containing the extracted anthocyanins for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Terpenes using Glycerol (as part of a solvent-free approach)

While direct MAE with glycerol is less common, this protocol adapts a solvent-free microwave extraction method where glycerol's high boiling point and polarity could theoretically be utilized. This is a conceptual protocol based on existing MAE principles for terpenes.[3][4]

1. Sample Preparation:

  • Use fresh or fresh-frozen plant material to retain volatile terpenes.

  • Place the plant material into the microwave extraction vessel.

2. Extraction Procedure:

  • Add a small amount of water to the plant material to facilitate microwave heating and act as a carrier for the volatilized terpenes. (The principle relies on the in-situ water, but for drier material, a controlled amount of water can be added).

  • In a modified approach, a mixture of water and glycerol could be used to modulate the heating and potentially aid in the extraction of less volatile compounds.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave power for a specified duration (e.g., a typical run is around 60 minutes).

  • The microwaves heat the water within the plant material, causing the cells to rupture and release terpenes.

  • The vapor containing water and terpenes is then passed through a cooling system to condense the liquid.

  • The condensed liquid is collected, and the terpenes can be separated from the aqueous layer.

Signaling Pathways of Extracted Bioactive Compounds

The therapeutic potential of plant extracts is often attributed to the ability of their bioactive compounds to modulate specific cellular signaling pathways. Phenolic compounds and flavonoids, commonly extracted using this compound and glycerol, are known to exert anti-inflammatory effects by targeting pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Bioactive compounds from plants, such as those extracted from walnut (Juglans regia), can inhibit this pathway, leading to a reduction in inflammation.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases NFkB_n NF-κB Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Bioactive_Compounds Bioactive Compounds (from Walnut Extract) Bioactive_Compounds->IKK_complex Inhibits NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by bioactive compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. Certain plant-derived compounds can influence this pathway, contributing to their therapeutic effects.

MAPK_Signaling_Pathway cluster_nucleus Nuclear Events Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates ERK_n ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to Bioactive_Compounds Bioactive Compounds Bioactive_Compounds->Raf Modulates Bioactive_Compounds->MEK Modulates Bioactive_Compounds->ERK Modulates ERK_n->Transcription_Factors Activates

Caption: Modulation of the MAPK signaling pathway by bioactive compounds.

Conclusion

Both this compound and glycerol present themselves as viable, green alternatives for the extraction of bioactive compounds from plant sources. The choice between them may depend on the specific plant material and the target class of compounds. The provided data from Juglans regia L. leaves suggests a potential advantage of this compound for extracting phenolic compounds. However, the wealth of available research on glycerol for a broader range of applications currently makes it a more established option.

Further head-to-head comparative studies across a wider array of plant species and for different types of bioactive molecules are necessary to fully elucidate the relative strengths and weaknesses of these two solvents. The detailed protocols and pathway diagrams in this guide offer a foundation for researchers to design and interpret their extraction experiments and to understand the potential biological implications of the resulting extracts.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized (R)-1,3-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter that can significantly impact biological activity, efficacy, and safety. This guide provides a comprehensive comparison of the most common analytical techniques for determining the enantiomeric excess (ee) of synthesized (R)-1,3-Butanediol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of (R)-1,3-Butanediol depends on various factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers on a chiral stationary phase.Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Derivatization May be required to improve volatility and thermal stability (e.g., acylation, silylation).Often not required for direct methods on a suitable chiral stationary phase.Required (chiral derivatizing agent) or addition of a chiral solvating agent.
Typical Analysis Time 10 - 30 minutes.[1]15 - 40 minutes.5 - 15 minutes per sample (after sample preparation).
Limit of Detection (LOD) Low µg/mL to ng/mL range.[1]µg/mL to ng/mL range.[1]Typically in the mg to µg range.[1]
Limit of Quantitation (LOQ) Low µg/mL to ng/mL range.[1]µg/mL to ng/mL range.[1]Typically in the mg to µg range.[1]
Advantages High resolution, speed, and sensitivity, especially with a Flame Ionization Detector (FID).[1]Wide applicability, versatility, and a broad range of available chiral stationary phases.Rapid analysis, non-destructive, and provides structural information.[2]
Disadvantages Limited to volatile and thermally stable compounds; may require derivatization.Higher solvent consumption; method development can be time-consuming.Lower sensitivity compared to chromatographic methods; may require derivatization or a chiral solvating agent.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of 1,3-butanediol and similar chiral diols.

Chiral Gas Chromatography (GC-FID)

This method allows for the direct separation of this compound enantiomers without derivatization.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: CP-Cyclodextrin-B-2,3,6-M-19 (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

Reagents:

  • (R)-1,3-Butanediol and (S)-1,3-Butanediol standards

  • Racemic this compound

  • High-purity helium or hydrogen as carrier gas

  • Methanol or another suitable solvent for sample preparation

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized (R)-1,3-Butanediol in methanol at a concentration of approximately 1 mg/mL. Prepare standard solutions of the individual enantiomers and the racemate for system suitability and peak identification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 150 °C at 2 °C/min, and hold for 5 min.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing the retention times with the individual standards. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis prep1 Dissolve sample in suitable solvent gc_inj Inject sample into GC prep1->gc_inj gc_sep Separation on chiral column gc_inj->gc_sep gc_det Detection by FID gc_sep->gc_det data_int Integrate peak areas gc_det->data_int data_calc Calculate enantiomeric excess data_int->data_calc

A simplified workflow for determining enantiomeric excess using Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC-UV)

This direct method utilizes a chiral stationary phase to separate the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • (R)-1,3-Butanediol and (S)-1,3-Butanediol standards

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the synthesized (R)-1,3-Butanediol in the mobile phase to a concentration of approximately 1 mg/mL. Prepare standard solutions of the individual enantiomers and the racemate.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peaks for (R)- and (S)-1,3-butanediol based on the retention times of the standards. Calculate the enantiomeric excess using the peak areas as described for the GC method.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase hplc_inj Inject sample into HPLC prep1->hplc_inj hplc_sep Separation on chiral column hplc_inj->hplc_sep hplc_det Detection by UV hplc_sep->hplc_det data_int Integrate peak areas hplc_det->data_int data_calc Calculate enantiomeric excess data_int->data_calc

A simplified workflow for determining enantiomeric excess using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This method involves the use of a chiral solvating agent to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

Reagents:

  • Synthesized (R)-1,3-Butanediol.

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.[2]

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized (R)-1,3-Butanediol into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃ and dissolve the sample.

    • Acquire a ¹H NMR spectrum of the sample alone.

    • Add a molar excess (typically 2-5 equivalents) of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows baseline separation into two distinct signals in the presence of the CSA. The methine proton (CH-OH) is often a good candidate.

    • Integrate the areas of the two separated signals, which correspond to the (R) and (S) enantiomers complexed with the CSA.

    • Calculate the enantiomeric excess using the integral values.

Logical Flow for NMR Analysis with a Chiral Solvating Agent

start Racemic or Enantioenriched (R)-1,3-Butanediol add_csa Add Chiral Solvating Agent start->add_csa form_complex Formation of Diastereomeric Complexes add_csa->form_complex nmr_analysis ¹H NMR Analysis form_complex->nmr_analysis signal_split Distinct Signals for Each Enantiomer nmr_analysis->signal_split integration Integration of Signal Areas signal_split->integration ee_calc Calculation of Enantiomeric Excess integration->ee_calc

Conceptual diagram of ee determination by NMR with a chiral solvating agent.

Conclusion

The determination of the enantiomeric excess of synthesized (R)-1,3-Butanediol can be effectively accomplished using Chiral GC, Chiral HPLC, or NMR spectroscopy. Chiral HPLC and Chiral GC are highly sensitive and accurate methods, with the choice between them often depending on the volatility of the analyte and the availability of instrumentation. NMR spectroscopy, while generally less sensitive, offers a rapid and non-destructive alternative that also provides structural confirmation. The selection of the most suitable technique will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and the context of the research or quality control process.

References

A Comparative Guide to the Synthesis of 1,3-Butanediol: Chemical vs. Biological Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the method of synthesis for a key molecule like 1,3-Butanediol (1,3-BDO) is a critical consideration. This guide provides an objective comparison between the traditional chemical synthesis and the emerging biological production of 1,3-BDO, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a versatile diol with a wide range of applications. It serves as a solvent, a humectant in cosmetics, a precursor for the production of polymers like polyesters and polyurethanes, and a valuable chiral building block in the synthesis of pharmaceuticals. The presence of a chiral center at the C3 position means that 1,3-BDO exists as two enantiomers, (R)- and (S)-1,3-BDO, with the (R)-enantiomer being a particularly sought-after intermediate for the synthesis of various bioactive molecules.

Chemical Synthesis of this compound

The predominant industrial method for producing this compound is a two-step chemical process starting from acetaldehyde, a petrochemical-derived feedstock.

Experimental Protocol: Acetaldehyde Condensation and Hydrogenation

The chemical synthesis of this compound from acetaldehyde involves the following key steps:

  • Aldol Condensation: Acetaldehyde undergoes an aldol condensation reaction in the presence of a base catalyst (e.g., sodium hydroxide) to form 3-hydroxybutanal (acetaldol). This reaction is typically carried out in an aqueous solution.

  • Hydrogenation: The resulting 3-hydroxybutanal is then hydrogenated to this compound. This step is commonly performed using a Raney nickel catalyst under elevated temperature and pressure.[1] The crude product is subsequently purified through distillation.[1]

A typical industrial process for the hydrogenation of 3-hydroxybutanal to this compound is carried out in a trickle bed reactor. The reaction conditions generally fall within a temperature range of 293-373K and a pressure of 1.0-8.0 MPa.[2]

Quantitative Data for Chemical Synthesis
ParameterValueSource
Feedstock Acetaldehyde (petroleum-derived)[3]
Catalyst Raney Nickel[1]
Reaction Temperature 293-373 K (20-100 °C)[2]
Reaction Pressure 1.0-8.0 MPa[2]
Selectivity ~70% (in the overall process to butadiene from acetaldehyde)[4]
Enantiomeric Purity Racemic mixture of (R)- and (S)-1,3-BDO[3]

Biological Synthesis of this compound

The biological synthesis of this compound, particularly the enantiomerically pure (R)-1,3-BDO, has emerged as a promising and sustainable alternative to chemical methods. This approach utilizes engineered microorganisms to convert renewable feedstocks, such as glucose, into 1,3-BDO.

Experimental Protocol: Fermentation with Engineered Escherichia coli

The biological production of (R)-1,3-Butanediol can be achieved through fermentation using a metabolically engineered strain of Escherichia coli. A general protocol involves:

  • Strain Development: An E. coli strain is genetically engineered to express a heterologous metabolic pathway for 1,3-BDO production. This typically involves introducing genes from other organisms that encode the necessary enzymes.

  • Fermentation: The engineered E. coli is cultured in a bioreactor containing a defined medium with glucose as the primary carbon source. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Fed-Batch Operation: To achieve high titers, a fed-batch fermentation strategy is often employed, where a concentrated glucose solution is fed to the culture over time to maintain an optimal substrate concentration.

  • Downstream Processing: After fermentation, the this compound is recovered from the fermentation broth. This is a multi-step process that can include centrifugation to remove biomass, followed by various purification techniques such as evaporation, distillation, membrane filtration, and chromatography.[5][6][7] It is important to note that downstream processing can account for over 50% of the total production cost.[5]

Quantitative Data for Biological Synthesis
ParameterValueSource
Feedstock Glucose (from renewable sources)[8][9]
Microorganism Engineered Escherichia coli[8][9]
Titer Up to 9.05 g/L[8][10]
Yield Up to 0.6 mol/mol of glucose[11]
Enantiomeric Excess >98.5% for (R)-1,3-BDO[8]
Purity High purity achievable after downstream processing[12]

Visualizing the Synthesis Pathways

To better understand the core processes, the following diagrams illustrate a simplified workflow for both chemical and biological synthesis.

chemical_synthesis_workflow acetaldehyde Acetaldehyde aldol_condensation Aldol Condensation (Base Catalyst) acetaldehyde->aldol_condensation hydroxybutanal 3-Hydroxybutanal aldol_condensation->hydroxybutanal hydrogenation Hydrogenation (Raney Nickel, H₂) hydroxybutanal->hydrogenation bdo_racemic This compound (Racemic) hydrogenation->bdo_racemic purification Purification (Distillation) bdo_racemic->purification final_product Purified 1,3-BDO purification->final_product

Caption: Chemical synthesis workflow for this compound.

biological_synthesis_pathway glucose Glucose glycolysis Glycolysis glucose->glycolysis acetyl_coa Acetyl-CoA glycolysis->acetyl_coa phaA phaA (Acetyl-CoA acetyltransferase) acetyl_coa->phaA acetoacetyl_coa Acetoacetyl-CoA phaA->acetoacetyl_coa phaB phaB (Acetoacetyl-CoA reductase) acetoacetyl_coa->phaB hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA phaB->hydroxybutyryl_coa bld bld (Aldehyde dehydrogenase) hydroxybutyryl_coa->bld hydroxybutanal (R)-3-Hydroxybutanal bld->hydroxybutanal yqhD yqhD (Alcohol dehydrogenase) hydroxybutanal->yqhD bdo_r (R)-1,3-Butanediol yqhD->bdo_r

Caption: Engineered metabolic pathway for (R)-1,3-BDO in E. coli.

Objective Comparison: Chemical vs. Biological Synthesis

FeatureChemical SynthesisBiological Synthesis
Feedstock Petroleum-based (e.g., acetaldehyde)Renewable (e.g., glucose, biomass)
Sustainability Relies on finite fossil fuels; higher environmental footprintUtilizes renewable resources; potential for a lower carbon footprint
Stereoselectivity Produces a racemic mixture of (R)- and (S)-enantiomersCan be engineered to produce a single, pure enantiomer (e.g., >98.5% (R)-1,3-BDO)[8]
Reaction Conditions High temperature and pressureMild conditions (near ambient temperature and pressure)
Catalyst Heavy metal catalysts (e.g., Raney nickel)Biocatalysts (enzymes within microorganisms)
Byproducts Various organic side products requiring separationCan be engineered to minimize byproducts, though separation from fermentation broth is complex
Yield & Titer Generally high yields for the chemical stepsTiter and yield are continuously being improved through metabolic engineering, with reported titers up to 9.05 g/L[8][10]
Downstream Processing Primarily distillationComplex and costly, often involving multiple steps (centrifugation, filtration, chromatography)[5][6][7]
Economic Viability Established and cost-effective for large-scale productionBecoming increasingly cost-competitive, especially with advancements in synthetic biology and bioprocessing. The cost of downstream processing is a major factor.[5]

Conclusion

The choice between chemical and biological synthesis of this compound depends heavily on the specific application and desired product characteristics.

Chemical synthesis remains a robust and economical method for producing large quantities of racemic this compound. Its reliance on petrochemical feedstocks and harsh reaction conditions, however, raises environmental concerns.

Biological synthesis offers a sustainable and environmentally friendly alternative, with the significant advantage of producing enantiomerically pure (R)-1,3-Butanediol, which is crucial for many pharmaceutical applications. While the upstream fermentation process is becoming increasingly efficient, the cost and complexity of downstream purification remain a key challenge.

For researchers and drug development professionals requiring the specific (R)-enantiomer of this compound, the biological route is undoubtedly the superior choice. As the technology for microbial engineering and bioprocessing continues to advance, the economic feasibility of bio-based this compound is expected to further improve, making it an increasingly attractive option for a broader range of applications.

References

"evaluating the performance of different catalysts for 1,3-Butanediol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1,3-Butanediol Synthesis

The efficient synthesis of this compound (1,3-BDO), a valuable chemical intermediate, is critically dependent on the selection of an appropriate catalyst. This guide provides a comparative evaluation of the performance of different catalysts for 1,3-BDO synthesis, with a focus on the hydrogenation of 3-hydroxybutyraldehyde (acetaldol), a common industrial route. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Performance of Heterogeneous Catalysts for Aldehyde and Carboxylic Acid Hydrogenation

The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of aldehydes and carboxylic acids to their corresponding diols. This data, compiled from different studies, offers insights into the potential efficacy of these catalysts for 1,3-BDO production.

CatalystSubstrateConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Solvent
Supported Nickel3-Hydroxybutyraldehyde8688 (to 1,3-BDO)20-1001.0-8.0Alkaline Solvent
1.7% Ru/TiO₂β-hydroxybutyric acid-73.8 (to 1,3-BDO)130-170-Aqueous
0.2% Ru/SiO₂β-hydroxybutyric acidHigher turnover than Ru/TiO₂Lower (significant side products)130-170-Aqueous
5.0% Ru/C (commercial)β-hydroxybutyric acidIncreased with temperatureDecreased with temperature130-170-Aqueous
Ni-M/HM (bimetallic)3-hydroxypropionaldehyde--50-725.0-

Note: Data for the supported Nickel catalyst is derived from a patent describing the hydrogenation of 3-hydroxybutyraldehyde.[1] Data for Ru-based catalysts is from a study on the aqueous-phase hydrogenation of β-hydroxybutyric acid.[2] The Ni-M/HM catalyst was studied for the hydrogenation of 3-hydroxypropionaldehyde, a similar substrate.

Reaction Pathways and Experimental Workflow

The synthesis of this compound from acetaldehyde involves a two-step process: an aldol condensation to form 3-hydroxybutyraldehyde (acetaldol), followed by the catalytic hydrogenation of the aldehyde group to a primary alcohol.

ReactionPathway Acetaldehyde Acetaldehyde Acetaldol 3-Hydroxybutyraldehyde (Acetaldol) Acetaldehyde->Acetaldol Aldol Condensation (Base Catalyst) BDO This compound Acetaldol->BDO Catalytic Hydrogenation (H₂, Metal Catalyst)

Caption: Synthesis of this compound from Acetaldehyde.

A general workflow for evaluating the performance of different catalysts for this synthesis is outlined below. This process involves catalyst preparation, characterization, performance testing, and post-reaction analysis.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Performance Evaluation Prep Catalyst Synthesis (e.g., impregnation, precipitation) Char_Fresh Characterization of Fresh Catalyst (e.g., XRD, BET, TEM) Prep->Char_Fresh Reactor Hydrogenation Reaction (e.g., Batch or Flow Reactor) Char_Fresh->Reactor Conditions Reaction Conditions (Temp, Pressure, Solvent, Time) Sampling Product Sampling & Analysis (e.g., GC, HPLC) Reactor->Sampling Performance Data Analysis (Conversion, Selectivity, Yield) Sampling->Performance Char_Spent Characterization of Spent Catalyst (e.g., TGA, XPS) Performance->Char_Spent Char_Spent->Performance

Caption: General Experimental Workflow for Catalyst Evaluation.

Detailed Experimental Protocols

Catalytic Hydrogenation of 3-Hydroxybutyraldehyde

The following protocol is based on the methodology described for a supported metal nickel catalyst.[1]

  • Catalyst: Supported metal nickel catalyst.

  • Reactor: Trickle bed reactor.

  • Raw Material: A solution of 3-hydroxybutyraldehyde in an alkaline solvent (e.g., piperidine or dimethyl sulfoxide), with a mass percentage of 3-hydroxybutyraldehyde between 5-70%.

  • Reaction Conditions:

    • Temperature: 293-373 K (20-100 °C).

    • Hydrogen Pressure: 1.0-8.0 MPa.

    • Hydrogen to Substrate Ratio: Molar ratio of 3-30:1.

  • Procedure: The 3-hydroxybutyraldehyde solution and hydrogen gas are introduced into the trickle bed reactor containing the catalyst. The reaction is carried out under the specified conditions.

  • Analysis: The reaction products are analyzed to determine the conversion of 3-hydroxybutyraldehyde and the selectivity to this compound.

Aqueous-Phase Hydrogenation of β-Hydroxybutyric Acid

This protocol is adapted from a study on ruthenium catalysts.[2]

  • Catalysts: 5.0% Ru/C (commercial), 0.3% Ru/TiO₂, 1.7% Ru/TiO₂, and 0.2% Ru/SiO₂.

  • Reactor: Not specified, but typically a batch reactor for aqueous-phase hydrogenation.

  • Raw Material: β-hydroxybutyric acid (HBA) in an aqueous solution.

  • Reaction Conditions:

    • Temperature: 130-170 °C.

  • Procedure: The catalyst is placed in the reactor with the aqueous solution of HBA. The reactor is pressurized with hydrogen and heated to the desired temperature. The reaction is allowed to proceed for a set amount of time.

  • Analysis: The liquid products are analyzed to determine the conversion of HBA and the selectivity to 1,3-BDO and other byproducts such as 2-Propanol and 2-Butanol.

Catalyst Stability Study for Aldehyde Hydrogenation

The following outlines a stability test based on a study of a Ni-M/HM bimetallic catalyst for 3-hydroxypropionaldehyde hydrogenation.

  • Catalyst: Ni-M/HM bimetal supported catalyst.

  • Reactor: Fixed-bed reactor.

  • Reaction Conditions:

    • Temperature: 50.0-72.0 °C.

    • Pressure: 5.0 MPa.

    • Liquid Hourly Space Velocity (LHSV) of 3-HPA: 2.0 h⁻¹.

    • Molar Ratio of H₂ to 3-HPA: 8.0.

  • Procedure: The catalyst is packed into the fixed-bed reactor, and the reaction is run continuously for an extended period (e.g., up to 3300 hours). The performance of the catalyst is monitored over time.

  • Analysis of Deactivation: The deactivated catalyst is characterized using techniques such as XRD, BET, TG-DTA, ICP-AES, XRF, and elemental analysis to investigate the reasons for deactivation, such as coking and loss of the active metal. The potential for regeneration is also assessed.

References

"cross-validation of analytical techniques for 1,3-Butanediol quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical techniques for the precise quantification of 1,3-Butanediol. This document provides researchers, scientists, and drug development professionals with a detailed comparison of common analytical methods, supported by experimental data and protocols.

Introduction

This compound is a key organic compound with applications in various industries, from a precursor in the synthesis of plastics and pharmaceuticals to a component in food flavorings. Accurate quantification of this compound is crucial for process optimization, quality control, and research applications. This guide provides a comparative overview of three widely used analytical techniques: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), and Enzymatic Assays. The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix complexity, and throughput needs.

Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a robust and versatile technique for the analysis of volatile compounds like this compound. Depending on the detector used, it can offer high sensitivity and selectivity.

a) GC-Mass Spectrometry (GC-MS) Protocol for this compound in Wine and Must

This method is adapted from the official OIV (International Organisation of Vine and Wine) method for the determination of propanediol and butanediol.[1][2]

  • Sample Preparation (Salting out and Liquid-Liquid Extraction):

    • Prepare an internal standard (IS) stock solution of this compound at a concentration of 10 mg/mL in water.

    • To 10 mL of the sample (wine or must), add a known amount of the internal standard.

    • Add 10 g of potassium carbonate (K₂CO₃) to the sample to increase the ionic strength ('salting out') and facilitate the transfer of analytes to the organic phase.

    • Allow the mixture to cool.

    • Add 10 mL of ethyl ether and shake vigorously.

    • Centrifuge the mixture to separate the layers.

    • Collect the supernatant (ethyl ether phase) and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in about 1 mL of ethyl ether for GC-MS analysis.

  • GC-MS Instrument Settings:

    • Injector: Split/splitless injector.

    • Column: A polar capillary column (e.g., PEG-based).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: An initial temperature of 40°C held for 1 minute, then ramped at 10°C/min to 200°C and held for 4 minutes.

    • MS Detector: Can be operated in both electron impact (EI) and chemical ionization (CI) modes. Ammonia CI can provide greater sensitivity.[3]

    • Quantification: Based on the response factor relative to the internal standard. For quantification, m/z = 45 is often used for both the internal standard and the butanediol isomers.[1]

b) GC-Flame Ionization Detection (GC-FID) Protocol for Glycols in Aqueous Samples

This protocol is based on a method for the analysis of glycols in water and urine, which can be adapted for this compound.[4]

  • Sample Preparation (Direct Injection):

    • For samples with low complexity, such as fermentation broth, direct injection after minimal sample preparation is possible.[5]

    • Filter the sample through a 0.22 µm syringe filter.

    • Dilute the filtered sample with an appropriate solvent (e.g., ethanol) containing an internal standard (e.g., 1,2-propanediol).

  • GC-FID Instrument Settings:

    • Column: HP-INNOWAX capillary column (30 m, 0.25 µm film thickness, 0.25 mm ID).

    • Oven Temperature Program: Initial temperature of 185°C for 3 minutes, then ramp to 220°C at 40°C/min and hold for 1 minute.

    • Injector and Detector Temperatures: 290°C and 300°C, respectively.

    • Carrier Gas: Nitrogen.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common method for the analysis of non-volatile, UV-inactive compounds like this compound, especially in complex matrices like fermentation broths.

  • Sample Preparation:

    • Centrifuge the sample to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-RID Instrument Settings:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column.[5][6][7]

    • Mobile Phase: Isocratic elution with a dilute acid solution, such as 5 mM sulfuric acid (H₂SO₄).[6]

    • Flow Rate: 0.2 - 0.6 mL/min.[6][7]

    • Column Temperature: 60-65°C.

    • Detector: Refractive Index Detector (RID).

Enzymatic Assay

Enzymatic assays offer high sensitivity and are particularly suitable for high-throughput screening. This protocol is based on an assay developed for 2,3-Butanediol, which utilizes a specific dehydrogenase.[6][8][9]

  • Principle: The concentration of butanediol is determined by measuring the reduction of a cofactor (e.g., NADP⁺ to NADPH) by a specific butanediol dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Assay Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 200 mM, pH 8.0), NADP⁺ (e.g., 5 mM), DTT (e.g., 1 mM), and the specific butanediol dehydrogenase.

    • Add the sample containing this compound to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 45°C) for a specific time (e.g., 20 minutes).

    • Measure the absorbance at 340 nm to determine the amount of NADPH produced, which is proportional to the this compound concentration.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the described analytical techniques for this compound quantification.

Parameter GC-MS GC-FID HPLC-RID Enzymatic Assay
Principle Separation by volatility, detection by mass-to-charge ratioSeparation by volatility, detection by ionization in a flameSeparation by polarity, detection by refractive index changesEnzymatic conversion and spectrophotometric detection
Sample Preparation Derivatization or extraction may be required[3]Direct injection or derivatization[4][5]Filtration[6]Minimal, direct addition to assay mix
Linearity Range 1 - 500 mg/L (for glycols in wine)[2]0.125 - 3.75 mg/mL (for related diols)0.125 - 10.0 g/L (for 2,3-butanediol)Not explicitly stated, but highly sensitive
Accuracy (% Recovery) 80.6 - 108% (for related diols)97 ± 6% (for 1,3-propanediol)[10]97.97 - 101.18% (for 2,3-butanediol)Not explicitly stated
Precision (%RSD) < 6.0% (for related diols)0.83 - 1.7% (for 1,3-propanediol)[10]Intra-day: 0.09%, Inter-day: 0.50% (for 2,3-butanediol)Not explicitly stated
Limit of Detection (LOD) 5 µM[3]50 ppb (after derivatization)[4]0.15 mM (for 2,3-butanediol)[6][8]0.01 mM (for 2,3-butanediol)[6][8]
Limit of Quantification (LOQ) 0.5 µ g/media [11]Not explicitly statedBelow 0.125 g/L (for 2,3-butanediol)Not explicitly stated
Analysis Time per Sample ~10-20 minutes~5-10 minutes[10]~20-40 minutes~20 minutes
Key Advantages High selectivity and structural informationRobust, reliable, and cost-effectiveSimple sample preparation, good for complex matricesHigh sensitivity, high throughput
Key Disadvantages More complex instrumentation and maintenanceLess selective than MS, derivatization may be neededLower sensitivity compared to other methodsEnzyme stability and specificity can be a concern

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_method_selection 2. Method Selection & Development cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Implementation define_analyte Define Analyte: This compound define_matrix Define Sample Matrix (e.g., Fermentation Broth, Plasma) define_analyte->define_matrix set_requirements Set Performance Requirements (Sensitivity, Accuracy, Precision) define_matrix->set_requirements lit_review Literature Review of Existing Methods set_requirements->lit_review select_methods Select Candidate Methods (e.g., GC, HPLC, Enzymatic) lit_review->select_methods method_dev Method Development & Optimization validate_linearity Linearity method_dev->validate_linearity select_methods->method_dev validate_accuracy Accuracy validate_linearity->validate_accuracy validate_precision Precision validate_accuracy->validate_precision validate_sensitivity LOD/LOQ validate_precision->validate_sensitivity analyze_samples Analyze Identical Samples with Each Validated Method validate_sensitivity->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results assess_agreement Assess Agreement Between Methods compare_results->assess_agreement select_final_method Select Optimal Method for Routine Use assess_agreement->select_final_method

Caption: Workflow for the cross-validation of analytical techniques.

MethodSelectionLogic gc_ms GC-MS gc_fid GC-FID hplc_rid HPLC-RID enzymatic Enzymatic Assay start Start: Need to Quantify This compound high_sensitivity High Sensitivity Required? start->high_sensitivity high_throughput High Throughput Needed? high_sensitivity->high_throughput Yes complex_matrix Complex Sample Matrix? high_sensitivity->complex_matrix No high_throughput->gc_fid No high_throughput->enzymatic Yes complex_matrix->hplc_rid No structural_info Structural Confirmation Needed? complex_matrix->structural_info Yes structural_info->gc_ms Yes structural_info->hplc_rid No

Caption: Decision tree for selecting an analytical method.

References

"comparative study of 1,3-Butanediol and 1,4-Butanediol in polyester properties"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1,3-Butanediol and 1,4-Butanediol in Polyester Properties

Introduction

The selection of diol monomers is a critical determinant of the final properties of polyesters. Among the various diols utilized in polymer synthesis, this compound (1,3-BDO) and 1,4-Butanediol (1,4-BDO) are two isomers that impart distinct characteristics to the resulting polymers. This guide provides a comparative study of polyesters synthesized from these two butanediol isomers with three different dicarboxylic acids: succinic acid, adipic acid, and 2,5-furandicarboxylic acid (FDCA). The structural difference between 1,3-BDO, a secondary diol, and 1,4-BDO, a primary diol, leads to significant variations in the thermal, mechanical, and biodegradable properties of the corresponding polyesters. For researchers and professionals in drug development and material science, understanding these differences is crucial for designing polymers with tailored functionalities.

Chemical Structures

The isomeric difference between 1,3-BDO and 1,4-BDO is fundamental to the resulting polyester structure.

G cluster_0 This compound cluster_1 1,4-Butanediol a HO-CH(CH₃)-CH₂-CH₂-OH b HO-CH₂-CH₂-CH₂-CH₂-OH

Caption: Chemical structures of this compound and 1,4-Butanediol.

Comparative Data of Polyester Properties

The properties of polyesters are significantly influenced by the choice of butanediol isomer. The following tables summarize the key thermal, mechanical, and biodegradation properties of polyesters derived from 1,3-BDO and 1,4-BDO with succinic acid, adipic acid, and 2,5-furandicarboxylic acid.

Polyesters based on Succinic Acid
PropertyPoly(1,3-butylene succinate)Poly(1,4-butylene succinate) (PBS)
Glass Transition Temp. (Tg) Low, often amorphous-45 to -10 °C[1]
Melting Temp. (Tm) Amorphous (no Tm)[2]90 - 120 °C[1]
Crystallinity Amorphous[2]Semicrystalline
Biodegradability BiodegradableReadily biodegradable[1][3]
Polyesters based on Adipic Acid
PropertyPoly(1,3-butylene adipate)Poly(1,4-butylene adipate) (PBA)
Glass Transition Temp. (Tg) Data not readily available-68 °C
Melting Temp. (Tm) Data not readily available54-60 °C
Tensile Strength Data not readily available20-35 MPa
Elongation at Break Data not readily available300-1000%
Biodegradability BiodegradableReadily biodegradable[4]
Polyesters based on 2,5-Furandicarboxylic Acid (FDCA)
PropertyPoly(1,3-butylene furanoate)Poly(1,4-butylene furanoate) (PBF)
Glass Transition Temp. (Tg) Data not readily available~35-45 °C
Melting Temp. (Tm) Data not readily available~170-180 °C
Crystallinity Likely amorphousSemicrystalline
Gas Barrier Properties Data not readily availableSuperior to PET[5]

Discussion of Property Differences

The asymmetric structure of this compound, with one primary and one secondary hydroxyl group, disrupts the polymer chain regularity. This leads to the synthesis of amorphous polyesters with lower glass transition temperatures and a lack of a defined melting point.[2] In contrast, the symmetric structure of 1,4-butanediol, with two primary hydroxyl groups, allows for the formation of highly regular polymer chains that can crystallize, resulting in semicrystalline polyesters with higher melting points and better mechanical strength.

The lower reactivity of the secondary hydroxyl group in 1,3-BDO can also lead to challenges in achieving high molecular weight polymers compared to syntheses using 1,4-BDO.[6]

In terms of biodegradability, both 1,3-BDO and 1,4-BDO based polyesters are generally biodegradable. However, the rate of degradation can be influenced by the crystallinity of the polymer, with amorphous polyesters often degrading faster than their semicrystalline counterparts.[1]

Experimental Protocols

A general two-stage melt polycondensation method is typically employed for the synthesis of these polyesters.

Materials
  • Dicarboxylic acid (Succinic acid, Adipic acid, or 2,5-Furandicarboxylic acid)

  • Diol (this compound or 1,4-Butanediol)

  • Catalyst (e.g., Titanium(IV) butoxide (TBT), Antimony trioxide)

  • Nitrogen gas supply

  • Vacuum pump

Experimental Workflow

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation a Charge Diacid and Diol (molar excess of diol) b Add Catalyst a->b c Heat under N₂ atmosphere (160-190°C) b->c d Remove water/methanol byproduct c->d e Apply Vacuum d->e Transfer Oligomers f Increase Temperature (220-250°C) e->f g Continue reaction until high viscosity is achieved f->g h Extrude and cool polymer g->h

Caption: General experimental workflow for polyester synthesis.

Detailed Procedure
  • Esterification: The dicarboxylic acid and a molar excess of the diol (typically a 1.2:1 to 1.5:1 molar ratio of diol to diacid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • The catalyst (e.g., 200-400 ppm of TBT) is added to the mixture.

  • The reactor is purged with nitrogen, and the mixture is heated to 160-190°C under a slow nitrogen stream to initiate the esterification reaction. Water or methanol (if starting from a dimethyl ester of the diacid) is distilled off and collected. This stage is typically continued for 2-4 hours.

  • Polycondensation: Once the theoretical amount of byproduct has been collected, a vacuum is gradually applied to the system (eventually reaching <1 mbar).

  • The temperature is slowly increased to 220-250°C.

  • The polycondensation reaction is continued under high vacuum and elevated temperature for another 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The resulting polyester is then extruded from the reactor under nitrogen pressure and cooled.

Conclusion

The choice between this compound and 1,4-Butanediol as a monomer has a profound impact on the properties of the resulting polyesters. Polyesters based on 1,4-BDO are typically semicrystalline, exhibiting higher melting points and mechanical strength, making them suitable for applications requiring structural integrity. In contrast, polyesters derived from 1,3-BDO are generally amorphous, with lower glass transition temperatures and greater flexibility, which may be advantageous for applications such as soft-grade materials and as plasticizers. Both types of polyesters offer the benefit of biodegradability. This comparative guide provides essential data and methodologies to aid researchers in the rational design and selection of butanediol-based polyesters for their specific research and development needs.

References

In Vitro Stability of 1,3-Butanediol and its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro stability of 1,3-Butanediol and its ester derivatives, compounds of increasing interest for their potential as ketone body precursors. Understanding the stability of these molecules in physiological conditions is crucial for predicting their in vivo fate, bioavailability, and ultimately, their efficacy. This document summarizes key experimental data on their stability in simulated gastric and intestinal fluids, as well as in plasma, providing a foundation for further research and development.

Comparative Stability Data

The in vitro stability of this compound and its esters varies significantly depending on the biological matrix. The ester forms are designed as prodrugs, intended to be hydrolyzed to release this compound and the corresponding carboxylic acid.

CompoundMatrixSpeciesTime (minutes)% Remaining (Mean)Half-life (t½)
This compound PlasmaHuman-Data not availableData not available
Simulated Gastric Fluid (SGF)--Expected to be stableData not available
Simulated Intestinal Fluid (SIF)--Expected to be stableData not available
This compound Monoesters PlasmaHuman-Data not availableData not available
Simulated Gastric Fluid (SGF)--Data not availableData not available
Simulated Intestinal Fluid (SIF)--Data not availableData not available
bis hexanoyl (R)-1,3-butanediol (Diester) PlasmaHuman (fresh)15< 50%Data not available
Human (frozen)30< 50%Data not available
Rat (fresh & frozen)300%< 30 minutes
Simulated Gastric Fluid (SGF)--Likely stable[1][2]Data not available
Simulated Intestinal Fluid (SIF)--Rapidly hydrolyzed[1][2]Data not available

Note: The data for this compound and its monoesters is currently limited in publicly available literature. The provided information for the diester, bis hexanoyl (R)-1,3-butanediol, is based on existing studies.

Metabolic Pathway and Experimental Workflow

The metabolic fate of this compound esters begins with hydrolysis. The subsequent metabolism of this compound in the liver leads to the formation of ketone bodies.

metabolic_pathway This compound Ester This compound Ester This compound This compound This compound Ester->this compound Esterases (Intestine, Plasma, Liver) β-hydroxybutyrate (BHB) β-hydroxybutyrate (BHB) This compound->β-hydroxybutyrate (BHB) Liver Metabolism Energy Production Energy Production β-hydroxybutyrate (BHB)->Energy Production Various Tissues experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Incubate Incubate Test Compound in Matrix at 37°C Stock_Solution->Incubate Incubation_Matrix Prepare Incubation Matrix (e.g., Plasma, SGF, SIF) Incubation_Matrix->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analyze Analyze Samples by LC-MS/MS or GC-MS Quench->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate

References

A Comparative Guide to Microbial 1,3-Butanediol Production: Benchmarking Key Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of microbial strains for the production of 1,3-Butanediol (1,3-BDO), a versatile platform chemical with applications in cosmetics, polymers, and as a precursor for pharmaceuticals. This document summarizes key performance metrics, details experimental methodologies, and visualizes the metabolic pathways involved in both native and engineered microbial systems.

The bio-production of 1,3-BDO offers a sustainable alternative to traditional chemical synthesis. Metabolic engineering efforts have focused on harnessing the power of various microorganisms to efficiently convert renewable feedstocks into this valuable C4 diol. This guide benchmarks the performance of several key microbial chassis, including Escherichia coli, Cupriavidus necator, and Clostridium saccharoperbutylacetonicum, for the production of (R)-1,3-BDO. Additionally, given the extensive research and metabolic similarities, a comparison with prominent 2,3-Butanediol (2,3-BDO) producers is included to provide a broader context for butanediol biosynthesis.

Performance Benchmarking of Microbial Strains

The following tables summarize the key production metrics for 1,3-BDO and, for comparative purposes, 2,3-BDO in various engineered microbial strains.

Table 1: Performance Metrics for (R)-1,3-Butanediol Producing Microbial Strains

Microbial StrainSubstrateCultivation ModeTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)
Escherichia coli K12GlucoseFed-batch71.10.65 mol/molNot Reported
Escherichia coliGlucoseFed-batch9.050.11 g/g glucoseNot Reported
Cupriavidus necator H16CO₂Autotrophic2.97Not Reported~0.04 g/L/h
Clostridium saccharoperbutylacetonicumGlucoseBatch1.8Not ReportedNot Reported

Table 2: Performance Metrics for 2,3-Butanediol Producing Microbial Strains (for comparison)

Microbial StrainSubstrateCultivation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)
Corynebacterium glutamicumGlucoseFed-batch144.90.4291.10
Bacillus subtilis BS2GlucoseFed-batch96.5Not ReportedNot Reported
Saccharomyces cerevisiaeGlucoseFed-batch72.90.411.43
Zymomonas mobilisGlucose, XyloseBatch>10Not ReportedNot Reported

Metabolic Pathways and Engineering Strategies

The biosynthesis of 1,3-BDO in engineered microbes typically proceeds from the central metabolite acetyl-CoA. Key enzymatic steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by a series of reduction steps.

Engineered this compound Biosynthesis Pathway in E. coli

Metabolic engineering in E. coli has focused on the expression of a heterologous pathway to convert acetyl-CoA to (R)-1,3-BDO. This typically involves the introduction of genes encoding for an acetyl-CoA acetyltransferase, an acetoacetyl-CoA reductase, a 3-hydroxybutyryl-CoA reductase, and an alcohol dehydrogenase.[1]

E_coli_1_3_BDO_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA phaB 3-Hydroxybutyraldehyde 3-Hydroxybutyraldehyde 3-Hydroxybutyryl-CoA->3-Hydroxybutyraldehyde bld (R)-1,3-Butanediol (R)-1,3-Butanediol 3-Hydroxybutyraldehyde->(R)-1,3-Butanediol yjgB/yqhD

Engineered (R)-1,3-BDO pathway in E. coli.
Autotrophic (R)-1,3-Butanediol Production in Cupriavidus necator

Cupriavidus necator H16 has been engineered for the autotrophic production of (R)-1,3-BDO from CO₂.[1] This involves leveraging the native carbon fixation pathway and introducing heterologous enzymes to channel carbon towards 1,3-BDO.

C_necator_1_3_BDO_Pathway CO2 CO2 Calvin Cycle Calvin Cycle CO2->Calvin Cycle Acetyl-CoA Acetyl-CoA Calvin Cycle->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA (R)-1,3-Butanediol (R)-1,3-Butanediol (R)-3-Hydroxybutyryl-CoA->(R)-1,3-Butanediol Heterologous Enzymes

Autotrophic (R)-1,3-BDO production in C. necator.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the cultivation of key microbial strains and the analysis of 1,3-BDO.

Shake Flask Cultivation of Corynebacterium glutamicum

This protocol is suitable for screening and initial characterization of C. glutamicum strains.

  • Media Preparation: Prepare BHI medium (37 g/L) or a defined minimal medium such as CGXII. For CGXII medium, dissolve the following in 1 L of distilled water: 20 g (NH₄)₂SO₄, 5 g urea, 1 g KH₂PO₄, 1 g K₂HPO₄, 0.25 g MgSO₄·7H₂O, 42 g MOPS, 10 mg CaCl₂, 10 mg FeSO₄·7H₂O, 10 mg MnSO₄·H₂O, 1 mg ZnSO₄·7H₂O, 0.2 mg CuSO₄, 0.02 mg NiCl₂·6H₂O, and 0.2 mg biotin. Autoclave the basal medium and a separate 40% glucose solution. Add the glucose to the cooled medium to a final concentration of 4%.

  • Inoculum Preparation: Inoculate a single colony of C. glutamicum into a 50 mL tube containing 10 mL of BHI medium and incubate overnight at 30°C with shaking at 200 rpm.

  • Main Culture: Inoculate 50 mL of the main culture medium in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of approximately 0.1.

  • Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 24-72 hours.

  • Sampling: Withdraw samples periodically to measure cell density (OD₆₀₀) and for metabolite analysis.

Anaerobic Fermentation of Clostridium species

Clostridium species require strict anaerobic conditions for growth and product formation.

  • Media Preparation: Prepare a suitable medium such as Clostridial Growth Medium (CGM) or TYA medium. All media and solutions must be made anaerobic by boiling and sparging with an oxygen-free gas (e.g., N₂ or a mix of N₂/CO₂/H₂).

  • Inoculum Preparation: Revive a glycerol stock of the Clostridium strain in an anaerobic chamber by streaking onto an appropriate agar medium. Pick a single colony and inoculate into a tube of pre-reduced broth medium. Incubate at 37°C until growth is observed.

  • Bioreactor Setup: Prepare a bioreactor with the desired fermentation medium and sparge with oxygen-free gas to ensure anaerobic conditions. Maintain a positive pressure of the anaerobic gas.

  • Inoculation and Fermentation: Inoculate the bioreactor with the actively growing seed culture. Maintain the temperature at 37°C and control the pH (typically between 5.0 and 6.5).

  • Sampling: Use an anaerobic sampling system to withdraw samples for analysis of cell growth and metabolite concentrations.

Quantification of this compound by Gas Chromatography (GC-FID)
  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can often be directly injected, or a simple extraction may be performed. For extraction, mix the supernatant with an equal volume of an organic solvent like ethyl acetate, vortex, and centrifuge to separate the phases. The organic phase is then used for analysis. An internal standard (e.g., 1,4-butanediol) should be added to the sample and calibration standards.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 220°C at a rate of 10-20°C/min, and hold for 2-5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Injection Volume: 1 µL.

  • Quantification: Create a calibration curve by running standards of known 1,3-BDO concentrations. The concentration in the samples is determined by comparing the peak area of 1,3-BDO relative to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and analysis of a microbial strain for 1,3-BDO production.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation and Fermentation cluster_2 Analysis Host_Selection Host Strain Selection Pathway_Design Metabolic Pathway Design Host_Selection->Pathway_Design Genetic_Modification Genetic Modification Pathway_Design->Genetic_Modification Shake_Flask Shake Flask Cultivation Genetic_Modification->Shake_Flask Bioreactor Bioreactor Fermentation Shake_Flask->Bioreactor Sampling Sampling Bioreactor->Sampling Metabolite_Quantification Metabolite Quantification (GC/HPLC) Sampling->Metabolite_Quantification Data_Analysis Data Analysis Metabolite_Quantification->Data_Analysis Data_Analysis->Pathway_Design Optimization

General workflow for microbial 1,3-BDO production.

This guide provides a comparative overview of the current state of microbial this compound production. The presented data and protocols offer a valuable resource for researchers aiming to develop and optimize microbial cell factories for the sustainable synthesis of this important chemical. Continued research in systems metabolic engineering, including cofactor balancing and the exploration of novel enzymatic pathways, will be crucial for further enhancing the titer, yield, and productivity of 1,3-BDO production in these microbial hosts.

References

Safety Operating Guide

Proper Disposal of 1,3-Butanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Butanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Safety Overview

This compound is a combustible liquid that presents a slight fire hazard when exposed to heat or flame.[1] While some safety data sheets (SDS) do not classify it as a hazardous substance under Regulation (EC) No. 1272/2008[2][3], others indicate it can cause serious eye irritation. It may also be irritating to the skin and respiratory tract.[1][4] Due to these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area.[3][5]

Guiding Principles for Chemical Waste Management

The primary principle governing chemical disposal is the hierarchy of controls, which prioritizes waste management strategies from most to least preferred:

  • Reduction: Minimize the generation of waste.

  • Reuse: Utilize the chemical for other purposes if uncontaminated.

  • Recycling: Reclaim or reprocess the waste material.[1]

  • Disposal: When all other options are exhausted, dispose of the chemical safely and in accordance with all regulations.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound is dictated by federal, state, and local regulations.[1] The generator of the waste is responsible for determining if it is hazardous.[6][7]

Step 1: Waste Characterization

  • Uncontaminated Product: If the this compound is unused, in its original container, and not contaminated, consider recycling or reuse.[1]

  • Contaminated Waste: If the material has been contaminated through use, it must be evaluated as a potentially hazardous waste. The nature of the contaminants will determine the appropriate disposal path.

Step 2: Regulatory Consultation

  • Consult Local Authorities: Always consult your institution's Environmental Health & Safety (EHS) department and your local Waste Management Authority for specific disposal instructions.[1] Legislation regarding waste disposal can vary significantly by region.[1]

  • Federal and State Law: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Many states are authorized to implement their own hazardous waste programs, which must be at least as stringent as federal law.[8][9]

Step 3: Segregation and Storage

  • Container: Store waste this compound in a suitable, tightly closed, and properly labeled container.[3][5] Do not mix it with other waste streams unless instructed to do so by your EHS department.[10]

  • Storage Area: Keep the container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents.[5][11]

Step 4: Final Disposal

  • Hazardous Waste: If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6] The entire process, from generation to disposal, is tracked using a manifest system to ensure it is handled safely.[9]

  • Non-Hazardous Waste: If deemed non-hazardous by your local authorities, follow their specific instructions for disposal. Do not pour this compound or its wash water down the drain unless explicitly permitted, as this can be prohibited.[1][2][3][10]

Spill and Leak Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[3]

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).[3][5]

    • Collect the absorbent material and spilled chemical into a suitable, sealable container for disposal.[3][4][5]

    • Clean the affected area, but prevent wash water from entering drains.[1][10]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert your institution's emergency responders and provide them with the location and nature of the hazard.[1]

Summary of Relevant Data

The following table summarizes key quantitative data for this compound to inform handling and disposal decisions.

PropertyValueSource
Molecular Formula C₄H₁₀O₂[3][4]
Molecular Weight 90.12 g/mol [3][10]
Appearance Colorless, viscous, hygroscopic liquid[4]
Boiling Point 207.5 °C[4]
Flash Point 121 °C[4]
Specific Gravity 1.004 - 1.006 (water=1)[1]
Vapor Pressure 0.45 mmHg / 8 Pa (at 20 °C)[1][4]
Water Solubility Good / Soluble[4]
Biodegradability Readily biodegradable (81% in 29 days)[2]
Bioaccumulation Does not significantly accumulate in organisms[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated is_contaminated Is the material contaminated or spent? start->is_contaminated sub_graph_style START can_recycle Is recycling or reuse a feasible option? is_contaminated->can_recycle No consult_ehs Consult Institutional EHS & Local Waste Management Authority is_contaminated->consult_ehs Yes recycle_reuse Recycle or Reuse per institutional guidelines can_recycle->recycle_reuse Yes can_recycle->consult_ehs No is_hazardous Is the waste classified as hazardous under local/ state/federal regulations? consult_ehs->is_hazardous dispose_hazardous Dispose as Hazardous Waste via licensed TSDF. Follow manifest procedures. is_hazardous->dispose_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Waste according to specific local regulations. is_hazardous->dispose_non_hazardous No

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Butanediol
Reactant of Route 2
1,3-Butanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。